5-(2-Fluorophenyl)-1,3,4-oxadiazole-2-thiol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-(2-fluorophenyl)-3H-1,3,4-oxadiazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2OS/c9-6-4-2-1-3-5(6)7-10-11-8(13)12-7/h1-4H,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHXFULJIZLNGII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=S)O2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001239329 | |
| Record name | 5-(2-Fluorophenyl)-1,3,4-oxadiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001239329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108413-51-0 | |
| Record name | 5-(2-Fluorophenyl)-1,3,4-oxadiazole-2(3H)-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108413-51-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(2-Fluorophenyl)-1,3,4-oxadiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001239329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and Characterization of 5-(2-Fluorophenyl)-1,3,4-oxadiazole-2-thiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 5-(2-Fluorophenyl)-1,3,4-oxadiazole-2-thiol. This molecule is of significant interest in medicinal chemistry due to the established broad-spectrum biological activities of the 1,3,4-oxadiazole scaffold, including antimicrobial and anticancer properties.[1][2][3] The introduction of a fluorine atom on the phenyl ring can further modulate its physicochemical and biological properties, making it a promising candidate for further investigation in drug discovery programs.
Synthesis Pathway
The synthesis of this compound is typically achieved through a multi-step process commencing from 2-fluorobenzoic acid. The general synthetic route involves the esterification of the starting carboxylic acid, followed by conversion to the corresponding hydrazide, and subsequent cyclization with carbon disulfide in a basic medium.[4][5]
Caption: Synthetic workflow for this compound.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound.
Synthesis of Methyl-2-fluorobenzoate
-
In a round-bottom flask, dissolve 10 g (0.071 mol) of 2-fluorobenzoic acid in 100 mL of methanol.
-
Carefully add 3 mL of concentrated sulfuric acid to the solution while stirring.
-
Reflux the reaction mixture for 4-6 hours.
-
After cooling, neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude ester.
Synthesis of 2-Fluorobenzohydrazide
-
To the crude methyl-2-fluorobenzoate, add 150 mL of absolute ethanol.
-
Add an excess of hydrazine hydrate (approximately 10 mL, 0.2 mol).
-
Reflux the mixture for 5-8 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting solid can be purified by recrystallization from ethanol to yield pure 2-fluorobenzohydrazide.
Synthesis of this compound
-
Dissolve 2-fluorobenzohydrazide (0.01 mol) in 50 mL of absolute ethanol containing potassium hydroxide (0.015 mol).
-
Add carbon disulfide (0.015 mol) dropwise to the stirred solution.
-
Reflux the reaction mixture for 10-12 hours until the evolution of hydrogen sulfide gas ceases.[6]
-
Cool the reaction mixture and pour it into ice-cold water.
-
Acidify the solution with dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol or an ethanol-water mixture) to obtain pure this compound.
Characterization Data
The structure of the synthesized this compound can be confirmed by various spectroscopic techniques. The expected data, based on analogous compounds reported in the literature, are summarized below.[4][7][8]
| Technique | Expected Observations |
| Molecular Formula | C₈H₅FN₂OS[9] |
| Molecular Weight | 196.20 g/mol |
| Appearance | White to off-white solid |
| Melting Point (°C) | Expected to be in the range of other 5-aryl-1,3,4-oxadiazole-2-thiols. |
| FT-IR (KBr, cm⁻¹) | ~3100-3000 (Ar C-H stretch), ~2600-2550 (S-H stretch, often broad), ~1610-1580 (C=N stretch), ~1500-1450 (Ar C=C stretch), ~1300-1200 (C-O-C stretch of oxadiazole ring), ~750 (Ar C-F stretch). |
| ¹H NMR (DMSO-d₆, ppm) | δ ~14.0-15.0 (s, 1H, SH, D₂O exchangeable), δ ~7.2-8.0 (m, 4H, Ar-H). The splitting pattern will be complex due to fluorine coupling. |
| ¹³C NMR (DMSO-d₆, ppm) | δ ~175-180 (C=S), δ ~160-165 (C-F, d, J(C,F) ~250 Hz), δ ~155-160 (C of oxadiazole), δ ~115-135 (aromatic carbons, with characteristic C-F coupling constants). |
| Mass Spectrometry (EI-MS) | Molecular ion peak (M⁺) at m/z = 196. |
Potential Biological Activity and Signaling Pathways
Derivatives of 1,3,4-oxadiazole are known to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, and anticancer effects.[1][2][10] The proposed mechanism of action for some of these activities involves the inhibition of key enzymes or disruption of cellular processes in pathogens or cancer cells. For instance, in bacteria, these compounds might interfere with cell wall synthesis or DNA replication. In cancer cells, they could potentially inhibit signaling pathways involved in cell proliferation and survival.
Caption: Postulated mechanism of action for oxadiazole derivatives.
This guide provides a foundational understanding of the synthesis and characterization of this compound. Further research is warranted to fully elucidate its biological activity profile and potential therapeutic applications.
References
- 1. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ajrconline.org [ajrconline.org]
- 4. asianpubs.org [asianpubs.org]
- 5. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 6. 5-Furan-2yl[1,3,4]oxadiazole-2-thiol, 5-Furan-2yl-4H [1,2,4] triazole-3-thiol and Their Thiol-Thione Tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijari.org [ijari.org]
- 9. parchem.com [parchem.com]
- 10. mdpi.com [mdpi.com]
An In-depth Technical Guide to 5-(2-Fluorophenyl)-1,3,4-oxadiazole-2-thiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of 5-(2-Fluorophenyl)-1,3,4-oxadiazole-2-thiol (CAS No. 108413-51-0). While specific experimental data for this particular isomer is limited in publicly available literature, this document compiles information from studies on closely related analogues to offer valuable insights for researchers. The guide includes a general methodology for its synthesis, predicted physicochemical parameters, and a discussion of its potential as a therapeutic agent based on the known bioactivities of the 1,3,4-oxadiazole-2-thiol scaffold. This scaffold is a well-established pharmacophore known for a wide range of biological activities, including antimicrobial and anticancer effects. This guide aims to serve as a foundational resource for further research and development of this compound.
Introduction
The 1,3,4-oxadiazole ring is a privileged five-membered heterocycle in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, analgesic, and anticonvulsant properties. The incorporation of a thiol group at the 2-position and a substituted phenyl ring at the 5-position of the oxadiazole core can significantly modulate the compound's biological profile. The fluorine atom, particularly on an aromatic ring, is a common bioisostere for a hydrogen atom and can enhance metabolic stability, binding affinity, and lipophilicity, thereby improving the pharmacokinetic and pharmacodynamic properties of a drug candidate.
This guide focuses specifically on the 2-fluoro isomer, this compound. While its 3-fluoro and 4-fluoro counterparts have been more extensively studied, this document aims to consolidate the available information and provide a predictive assessment of the 2-fluoro isomer's characteristics to facilitate further research.
Physicochemical Properties
For comparative purposes, the experimentally determined and predicted properties of the 4-fluoro isomer are presented in the table below. It is important to note that the position of the fluorine atom can influence properties such as melting point and pKa due to differences in electronic effects and crystal packing.
| Property | 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol | This compound (Predicted/Inferred) |
| CAS Number | 41421-13-0[2] | 108413-51-0[1] |
| Molecular Formula | C₈H₅FN₂OS[2] | C₈H₅FN₂OS[1] |
| Molecular Weight | 196.20 g/mol [2] | 196.20 g/mol [1] |
| Melting Point (°C) | 242.7 (Boiling Point)[2] | Data not available |
| pKa | Data not available | Data not available |
| logP | Data not available | Data not available |
| Solubility | Data not available | Data not available |
| Density (g/cm³) | 1.48[2] | Data not available |
| Flash Point (°C) | 100.6[2] | Data not available |
Synthesis and Characterization
General Synthesis Pathway
The most common and established method for the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols involves a two-step process starting from the corresponding benzoic acid. The general workflow is as follows:
Detailed Experimental Protocol (Representative)
The following is a representative experimental protocol for the synthesis of 5-aryl-1,3,4-oxadiazole-2-thiols, adapted for the synthesis of the target compound. This protocol is based on established methodologies for similar compounds and should be optimized for specific laboratory conditions[3].
Step 1: Synthesis of 2-Fluorobenzohydrazide
-
To a solution of 2-fluorobenzoic acid in ethanol, add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for several hours to form the corresponding ethyl 2-fluorobenzoate. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After completion, remove the solvent under reduced pressure.
-
Dissolve the resulting ester in ethanol and add an excess of hydrazine hydrate.
-
Reflux the mixture for several hours until the ester is consumed (monitored by TLC).
-
Cool the reaction mixture to room temperature, which should result in the precipitation of 2-fluorobenzohydrazide.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum.
Step 2: Synthesis of this compound
-
Dissolve 2-fluorobenzohydrazide in ethanol, followed by the addition of an equimolar amount of potassium hydroxide.
-
To this solution, add a slight excess of carbon disulfide.
-
Reflux the reaction mixture for 8-12 hours. The progress of the reaction can be monitored by TLC.
-
After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous solution with a dilute mineral acid (e.g., HCl) to a pH of 2-3 to precipitate the product.
-
Filter the resulting solid, wash thoroughly with water to remove any inorganic impurities, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Characterization
The structure of the synthesized compound should be confirmed using a combination of spectroscopic techniques:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Expected characteristic peaks include a broad absorption for the N-H stretch of the thiol tautomer around 3100-3300 cm⁻¹, a C=N stretching vibration around 1600-1650 cm⁻¹, and a C=S stretching vibration around 1250-1270 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The ¹H NMR spectrum is expected to show signals for the aromatic protons of the 2-fluorophenyl group and a broad singlet for the SH proton. The ¹³C NMR spectrum will show characteristic signals for the aromatic carbons and the two carbons of the oxadiazole ring.
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound.
Potential Biological Activity and Mechanisms of Action
While no specific biological studies have been published for this compound, the broader class of 1,3,4-oxadiazole derivatives is known to exhibit significant biological activities.
Anticancer Activity
Many 1,3,4-oxadiazole derivatives have demonstrated potent anticancer activity through various mechanisms of action, including the inhibition of key enzymes involved in cancer cell proliferation and survival.
Potential enzyme targets for 1,3,4-oxadiazole derivatives include:
-
Histone Deacetylases (HDACs): Inhibition of HDACs can lead to the re-expression of tumor suppressor genes, inducing cell cycle arrest and apoptosis.
-
Telomerase: This enzyme is crucial for maintaining telomere length and is overexpressed in many cancer cells. Its inhibition leads to telomere shortening and eventual cell death.
-
Thymidylate Synthase: A key enzyme in the synthesis of DNA precursors, its inhibition disrupts DNA replication and repair in rapidly dividing cancer cells.
Antimicrobial Activity
The 1,3,4-oxadiazole-2-thiol scaffold is also a common feature in compounds with potent antimicrobial activity against a range of bacteria and fungi. The proposed mechanisms of action often involve the inhibition of essential microbial enzymes.
References
Spectroscopic and Structural Elucidation of 5-(2-Fluorophenyl)-1,3,4-oxadiazole-2-thiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 5-(2-Fluorophenyl)-1,3,4-oxadiazole-2-thiol. Due to the limited availability of direct experimental data for this specific molecule in the public domain, this guide presents representative data based on closely analogous 5-substituted-1,3,4-oxadiazole-2-thiols. The information herein is intended to serve as a valuable reference for the synthesis, characterization, and further investigation of this and related compounds in drug discovery and development.
Chemical Structure and Properties
This compound is a heterocyclic compound featuring a central 1,3,4-oxadiazole ring, substituted with a 2-fluorophenyl group at the 5-position and a thiol group at the 2-position. A critical aspect of its structure is the existence of thiol-thione tautomerism. In solution and solid state, it predominantly exists in the more stable thione form, 5-(2-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-thione.[1] This tautomerism significantly influences its spectroscopic characteristics.
Molecular Formula: C₈H₅FN₂OS
Molecular Weight: 196.20 g/mol
Synthesis and Experimental Protocols
The synthesis of this compound typically follows a well-established multi-step procedure.[2]
General Synthetic Protocol
-
Esterification: 2-Fluorobenzoic acid is refluxed with an alcohol (e.g., methanol) in the presence of a catalytic amount of strong acid (e.g., sulfuric acid) to yield the corresponding methyl 2-fluorobenzoate.
-
Hydrazinolysis: The resulting ester is then treated with hydrazine hydrate, usually in an alcoholic solvent, to form 2-fluorobenzohydrazide.[2]
-
Cyclization: The 2-fluorobenzohydrazide is subsequently reacted with carbon disulfide in the presence of a base, such as potassium hydroxide, in an alcoholic medium. This reaction proceeds via a dithiocarbazate intermediate which then undergoes cyclization to form the potassium salt of the target compound.[2]
-
Acidification: The final product, this compound, is precipitated by acidifying the reaction mixture with a mineral acid (e.g., hydrochloric acid). The crude product is then purified by recrystallization, typically from ethanol.[2]
Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound, based on the analysis of closely related compounds.[2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data (DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~14.5 - 15.0 | s | 1H | N-H (thione tautomer) |
| ~7.8 - 8.0 | m | 1H | Ar-H |
| ~7.6 - 7.7 | m | 1H | Ar-H |
| ~7.3 - 7.5 | m | 2H | Ar-H |
Note: The broad singlet corresponding to the N-H proton is a key indicator of the predominant thione tautomer.[1] The exact chemical shifts and coupling patterns of the aromatic protons will depend on the specific electronic environment created by the fluorine substituent.
Table 2: Predicted ¹³C NMR Spectroscopic Data (DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~178 | C=S (thione) |
| ~160 | C-5 (Oxadiazole ring) |
| ~160 (d, J ≈ 250 Hz) | C-F (Aromatic) |
| ~133 | Ar-C |
| ~131 | Ar-C |
| ~125 | Ar-C |
| ~117 (d, J ≈ 20 Hz) | Ar-C |
| ~115 | Ar-C |
Note: The chemical shift of the carbon attached to fluorine will appear as a doublet due to C-F coupling.
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3200 | Medium | N-H stretch |
| ~1610 | Strong | C=N stretch |
| ~1500 - 1580 | Strong | C=C stretch (aromatic) |
| ~1300 - 1350 | Strong | C=S stretch |
| ~1250 | Strong | C-F stretch |
| ~1050 - 1100 | Strong | C-O-C stretch (oxadiazole) |
Note: The absence of a distinct S-H stretching band around 2500-2600 cm⁻¹ and the presence of an N-H stretching band further support the prevalence of the thione tautomer.[2]
Mass Spectrometry
Table 4: Predicted Mass Spectrometry Data (EI)
| m/z | Relative Intensity (%) | Assignment |
| 196 | High | [M]⁺ |
| 123 | Moderate | [M - CSN]⁺ |
| 95 | High | [C₆H₄F]⁺ |
Note: The molecular ion peak is expected to be prominent. Fragmentation patterns would likely involve the loss of the thiocarbonyl group and the formation of the fluorophenyl cation.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.
References
5-(2-Fluorophenyl)-1,3,4-oxadiazole-2-thiol synthesis from 2-fluorobenzohydrazide
An In-Depth Technical Guide to the Synthesis of 5-(2-Fluorophenyl)-1,3,4-oxadiazole-2-thiol from 2-Fluorobenzohydrazide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of this compound, a heterocyclic compound of significant interest in medicinal chemistry. The 1,3,4-oxadiazole scaffold is a key pharmacophore in many biologically active agents, and the 2-thiol derivative serves as a versatile intermediate for further molecular elaboration.[1][2][3][4] This document details the well-established synthetic protocol involving the cyclization of 2-fluorobenzohydrazide with carbon disulfide in a basic medium. It includes a generalized experimental procedure, a summary of physicochemical and spectral data, and a logical workflow diagram to aid in laboratory replication.
Introduction
The 1,3,4-oxadiazole nucleus is a privileged scaffold in drug discovery, with derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[1][3][4] The incorporation of a thiol group at the 2-position of the oxadiazole ring not only enhances biological activity but also provides a reactive handle for the synthesis of diverse derivatives through S-alkylation, Mannich reactions, and other modifications. The synthesis described herein is a robust and widely adopted method for preparing 5-aryl-1,3,4-oxadiazole-2-thiols from their corresponding arylhydrazides.[5]
Reaction Scheme
The synthesis proceeds via a one-pot reaction where 2-fluorobenzohydrazide is treated with carbon disulfide in the presence of a strong base, typically potassium hydroxide in an alcoholic solvent. The reaction involves the initial formation of a potassium dithiocarbazinate salt intermediate, which subsequently undergoes intramolecular cyclization with the elimination of water to yield the desired 1,3,4-oxadiazole ring. The final product is obtained after acidification of the reaction mixture.
Experimental Protocol
This protocol is a generalized procedure based on standard methods for the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols.[5][6][7]
3.1 Materials and Reagents
-
2-Fluorobenzohydrazide
-
Carbon Disulfide (CS₂)
-
Potassium Hydroxide (KOH)
-
Absolute Ethanol
-
Glacial Acetic Acid or Dilute Hydrochloric Acid
-
Distilled Water
3.2 Procedure
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-fluorobenzohydrazide (1.0 eq.) in absolute ethanol.
-
Addition of Reagents: To this solution, add a solution of potassium hydroxide (1.0 eq.) dissolved in a minimal amount of water or ethanol. Stir the mixture until a clear solution is obtained. Add carbon disulfide (1.2 - 1.5 eq.) dropwise to the stirred solution at room temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain it for 8-16 hours.[6][7] The progress of the reaction can be monitored by observing the cessation of hydrogen sulfide (H₂S) gas evolution (if applicable) or by using thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.
-
Precipitation: Dissolve the resulting residue in a sufficient amount of cold water. The solution is then carefully acidified to a pH of 5-6 using glacial acetic acid or dilute hydrochloric acid. This will cause the product to precipitate out of the solution.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold distilled water to remove any inorganic impurities.
-
Drying and Recrystallization: Dry the crude product completely. For further purification, recrystallize the solid from a suitable solvent, such as aqueous ethanol or an ethanol-dioxane mixture, to obtain the pure this compound.
Data Presentation
4.1 Physicochemical Properties
The following table summarizes the key physicochemical properties of the target compound.
| Property | Value | Reference(s) |
| CAS Number | 69661-43-4 | [8] |
| Molecular Formula | C₈H₅FN₂OS | [8] |
| Molecular Weight | 196.21 g/mol | |
| Appearance | Expected to be an off-white solid | [9] |
| Melting Point | 200-208 °C (for 4-fluoro isomer) | [9] |
Note: Experimental data for the 2-fluoro isomer is not widely published in peer-reviewed literature. The melting point provided is for the analogous 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol and serves as an approximate reference.
4.2 Expected Spectral Data
The structural confirmation of the synthesized compound is typically achieved through spectroscopic methods. The table below outlines the expected characteristic signals based on analogous structures.[1][2][3]
| Spectroscopy | Expected Characteristic Peaks / Signals |
| FT-IR (KBr, cm⁻¹) | ~3100-3350 (N-H stretch, thione tautomer), ~2550-2650 (S-H stretch, thiol tautomer, often weak), ~1610-1640 (C=N stretch), ~1250-1300 (C=S stretch, thione tautomer), ~1050-1100 (C-O-C stretch of oxadiazole ring). |
| ¹H-NMR (DMSO-d₆, δ ppm) | ~13.5-15.0 (broad singlet, 1H, SH/NH, D₂O exchangeable), ~7.3-8.0 (multiplet, 4H, aromatic protons of the 2-fluorophenyl ring). |
| ¹³C-NMR (DMSO-d₆, δ ppm) | ~175-180 (C=S, thione tautomer), ~158-162 (C-F bearing carbon, with J-coupling), ~155-160 (C-5 of oxadiazole), ~115-135 (aromatic carbons). |
| Mass Spec. (m/z) | Expected molecular ion peak [M]⁺ or [M+H]⁺ at approximately 196 or 197, respectively. |
Mandatory Visualization
The following diagrams illustrate the chemical synthesis pathway and the logical workflow of the experimental procedure.
Caption: Chemical synthesis pathway for the target compound.
Caption: Step-by-step experimental workflow diagram.
References
- 1. asianpubs.org [asianpubs.org]
- 2. 5-Furan-2yl[1,3,4]oxadiazole-2-thiol, 5-Furan-2yl-4H [1,2,4] triazole-3-thiol and Their Thiol-Thione Tautomerism [mdpi.com]
- 3. ijari.org [ijari.org]
- 4. researchgate.net [researchgate.net]
- 5. orientjchem.org [orientjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. parchem.com [parchem.com]
- 9. chemimpex.com [chemimpex.com]
Preliminary Biological Screening of 5-(2-Fluorophenyl)-1,3,4-oxadiazole-2-thiol: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the preliminary biological screening of the novel heterocyclic compound, 5-(2-Fluorophenyl)-1,3,4-oxadiazole-2-thiol. The 1,3,4-oxadiazole scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[1][2][3][4][5][6][7] This document outlines the synthetic pathway for the title compound, detailed experimental protocols for its preliminary biological evaluation, and a summary of expected activities based on data from structurally similar analogs. Due to the limited availability of direct experimental data for this compound, this paper leverages findings from closely related compounds, particularly the 4-fluoro and 2-chloro analogs, to provide a foundational assessment of its potential therapeutic value. The information presented herein is intended to serve as a resource for researchers and professionals in the field of drug discovery and development.
Introduction
The 1,3,4-oxadiazole nucleus is a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms, which has garnered significant attention in the field of medicinal chemistry.[7] The structural features of this scaffold, including its planarity and hydrogen bonding capabilities, contribute to its ability to interact with various biological targets. The incorporation of a thiol group at the 2-position and a substituted phenyl ring at the 5-position can significantly modulate the pharmacological profile of the resulting molecule.
Specifically, the presence of a fluorine atom on the phenyl ring is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. This whitepaper focuses on the preliminary biological screening of this compound, a compound of interest for its potential therapeutic applications.
Synthesis
The synthesis of this compound can be achieved through a well-established multi-step reaction sequence starting from 2-fluorobenzoic acid. The general methodology involves the esterification of the carboxylic acid, followed by hydrazinolysis to form the corresponding hydrazide. The 1,3,4-oxadiazole-2-thiol ring is then constructed by reacting the hydrazide with carbon disulfide in an alkaline medium, followed by acidification.
Preliminary Biological Screening
The preliminary biological evaluation of this compound is proposed to encompass antimicrobial, antifungal, anti-inflammatory, and anticancer activities. The following sections detail the experimental protocols for these assays and present available data from analogous compounds.
Antimicrobial and Antifungal Activity
Table 1: Antimicrobial and Antifungal Activity of 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol
| Microorganism | MIC (µg/mL) | Reference |
| Escherichia coli | >100 | [9] |
| Staphylococcus pneumoniae | <100 | [9] |
| Pseudomonas aeruginosa | <100 | [9] |
| Aspergillus fumigatus | <100 | [9] |
| Data presented is for the 4-fluoro analog as a proxy for the 2-fluoro compound. |
Anti-inflammatory Activity
The anti-inflammatory potential of heterocyclic compounds can be initially assessed through in-vitro assays such as the inhibition of protein denaturation.
Table 2: In-vitro Anti-inflammatory Activity of Structurally Related Oxadiazole Derivatives
| Compound | Assay | IC50 (µg/mL) | Reference |
| Thiazoline-2-thione derivative 4d | BSA Denaturation Inhibition | 21.9 | [10] |
| Aspirin (Standard) | BSA Denaturation Inhibition | 22 | [10] |
| Data from a related heterocyclic thione is provided for context. |
Anticancer Activity
Several 1,3,4-oxadiazole derivatives have demonstrated potent anticancer activity through various mechanisms, including enzyme inhibition.[4][5][11] A derivative of the target compound, 3-((2-Fluorophenyl)amino)methyl)-5-(quinolin-2-yl)-1,3,4-oxadiazole-2(3H)-thione, has been reported to exhibit anticancer activity by inhibiting the telomerase enzyme.[5]
Table 3: Anticancer Activity of Related 5-Aryl-1,3,4-oxadiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 5-(2-Chlorophenyl)-1,3,4-oxadiazole-2-thiol | HCT-116 (Colon) | Not Specified | [11] |
| 5-(2-Chlorophenyl)-1,3,4-oxadiazole-2-thiol | MCF-7 (Breast) | Not Specified | [11] |
| {5-[6-(4-Fluorophenyl)-pyridin-3-yl]-[2][11][12]oxadiazol-2-yl-methyl}-phenyl-amine | Caco-2 | 2.3 | [5] |
| Data presented is for structurally related analogs to indicate potential activity. |
Experimental Protocols
The following are detailed methodologies for the synthesis and preliminary biological screening of this compound.
Synthesis of this compound
-
Esterification of 2-Fluorobenzoic Acid: 2-Fluorobenzoic acid is refluxed with methanol in the presence of a catalytic amount of concentrated sulfuric acid to yield methyl-2-fluorobenzoate.
-
Formation of 2-Fluorobenzohydrazide: The resulting ester is then refluxed with hydrazine hydrate in ethanol to produce 2-fluorobenzohydrazide.
-
Cyclization to form the Oxadiazole-thiol Ring: 2-Fluorobenzohydrazide is dissolved in ethanol, and potassium hydroxide and carbon disulfide are added. The mixture is stirred at room temperature.
-
Acidification: The resulting potassium salt is then acidified with concentrated hydrochloric acid to precipitate the final product, this compound. The product is then filtered, washed, and recrystallized.
Antimicrobial and Antifungal Susceptibility Testing
The minimum inhibitory concentration (MIC) is determined using the broth microdilution method for bacteria and the agar dilution method for fungi.
In-vitro Anti-inflammatory Activity: Albumin Denaturation Assay
-
Preparation of Solutions: A solution of bovine serum albumin (BSA) is prepared in phosphate-buffered saline (PBS). The test compound is prepared in various concentrations.
-
Incubation: The reaction mixture, consisting of the BSA solution and the test compound, is incubated at 37°C for 20 minutes and then heated at 57°C for 3 minutes.
-
Measurement: The turbidity of the resulting suspension is measured spectrophotometrically at 660 nm.
-
Calculation: The percentage inhibition of protein denaturation is calculated and compared to a standard anti-inflammatory drug.
In-vitro Anticancer Activity: MTT Assay
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates and incubated to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of this compound and incubated for a specified period.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals.
-
Solubilization and Measurement: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm).
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Potential Signaling Pathways
Based on the activity of structurally related compounds, this compound may exert its anticancer effects through the inhibition of key enzymes involved in cancer cell proliferation and survival. One such potential target is the telomerase enzyme.
Conclusion
While direct experimental data for this compound is currently limited, the information gathered from analogous compounds suggests that it is a promising candidate for further investigation. The provided synthetic route is robust, and the outlined screening protocols offer a clear path for its preliminary biological evaluation. The potential for this compound to exhibit antimicrobial, antifungal, anti-inflammatory, and anticancer activities warrants its synthesis and comprehensive biological testing to fully elucidate its therapeutic potential. This whitepaper serves as a foundational guide for researchers to initiate and advance the study of this novel heterocyclic compound.
References
- 1. ijari.org [ijari.org]
- 2. researchgate.net [researchgate.net]
- 3. ijsat.org [ijsat.org]
- 4. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. jchemrev.com [jchemrev.com]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis, In Vitro Anti-Inflammatory Activity, Molecular Docking, Molecular Dynamics and DFT Calculations of Thiazoline-2-Thione Derivatives | MDPI [mdpi.com]
- 11. 5-(2-Chlorophenyl)-1,3,4-oxadiazole-2-thiol|CAS 23766-27-0 [benchchem.com]
- 12. Drug Design, Synthesis and Biological Evaluation of Heterocyclic Molecules as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: Structural and Synthetic Analysis of 5-(2-Fluorophenyl)-1,3,4-oxadiazole-2-thiol and Its Analogs
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest literature review, a complete single-crystal X-ray diffraction analysis for 5-(2-Fluorophenyl)-1,3,4-oxadiazole-2-thiol is not publicly available. This guide provides a comprehensive overview of its synthesis and, for the purpose of structural elucidation, presents a detailed crystal structure analysis of a closely related and structurally significant analog, 2-(p-Fluorophenyl)-5-dihydroxymethyl-1,3,4-oxadiazole . This analog shares the key fluorophenyl-oxadiazole scaffold and serves as an excellent representative for understanding the crystallographic features of this class of compounds.
Introduction
The 1,3,4-oxadiazole moiety is a crucial pharmacophore in medicinal chemistry, renowned for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The incorporation of a thiol group at the 2-position and a substituted phenyl ring at the 5-position can significantly modulate the compound's physicochemical properties and biological efficacy. This technical guide focuses on the synthesis and structural characteristics of this compound, a molecule of interest in drug discovery programs.
Synthesis and Crystallization
Experimental Protocol: Synthesis of this compound
The synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols is a well-established multi-step process.[1][3] The following protocol is a generalized procedure based on standard methods.
Step 1: Esterification of 2-Fluorobenzoic Acid 2-Fluorobenzoic acid is refluxed with an excess of absolute methanol and a catalytic amount of concentrated sulfuric acid for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the excess methanol is removed under reduced pressure, and the resulting ester, methyl 2-fluorobenzoate, is isolated.
Step 2: Hydrazinolysis of Methyl 2-Fluorobenzoate The synthesized methyl 2-fluorobenzoate is then refluxed with hydrazine hydrate in an ethanolic solution. This reaction yields 2-fluorobenzohydrazide, which typically precipitates from the solution upon cooling and can be purified by recrystallization.
Step 3: Cyclization to form this compound The 2-fluorobenzohydrazide is dissolved in absolute ethanol containing potassium hydroxide. Carbon disulfide is added dropwise to the solution, and the mixture is refluxed for several hours.[3] The reaction mixture is then cooled, concentrated, and acidified with a dilute acid (e.g., HCl) to precipitate the crude product. The final compound, this compound, is purified by recrystallization from a suitable solvent like ethanol.
Protocol for Single Crystal Growth
Obtaining single crystals suitable for X-ray diffraction is crucial for structural analysis. A general approach involves dissolving the purified compound in a minimal amount of a hot solvent (e.g., ethanol, chloroform, or a mixture) and allowing the solution to cool slowly to room temperature. Slow evaporation of the solvent over several days can also yield high-quality crystals.[4]
Crystal Structure Analysis of a Representative Analog
As a definitive crystal structure for the target thiol is unavailable, we present the analysis of 2-(p-fluorophenyl)-5-dihydroxymethyl-1,3,4-oxadiazole to illustrate the key structural features of this chemical class.[4]
Crystallographic Data
The crystal data and structure refinement parameters for the representative compound are summarized in Table 1. This information provides the fundamental geometric properties of the crystal lattice and the quality of the diffraction data.
| Table 1: Crystal Data and Structure Refinement | |
| Empirical Formula | C₉H₇FN₂O₃ |
| Formula Weight | 210.17 |
| Temperature | 273 K |
| Wavelength | Not Specified |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Unit Cell Dimensions | |
| a | 14.467(3) Å |
| b | 7.4629(14) Å |
| c | 8.9512(18) Å |
| α | 90° |
| β | 104.759(4)° |
| γ | 90° |
| Volume | 934.5(3) ų |
| Z | 4 |
| Calculated Density | Not Specified |
| Absorption Coefficient | Not Specified |
| F(000) | Not Specified |
| Reflections Collected | Not Specified |
| Independent Reflections | Not Specified |
| Final R indices [I>2σ(I)] | R_gt(F) = 0.0421 |
| R indices (all data) | wR_ref(F²) = 0.1173 |
Data sourced from a 2020 publication on the crystal structure of 2-p-fluorophenyl-5-dihydroxymethyl-1,3,4-oxadiazole.[4]
Molecular Geometry
The bond lengths and angles within the molecule define its three-dimensional structure. Tables 2 and 3 present selected geometric parameters for the representative compound.
| Table 2: Selected Bond Lengths (Å) | |
| Bond | Length |
| C-F | 1.35 - 1.36 |
| C-O (oxadiazole) | 1.33 - 1.34 |
| C-N (oxadiazole) | 1.29 - 1.30 |
| N-N (oxadiazole) | 1.40 - 1.41 |
| C-C (phenyl) | 1.37 - 1.39 |
Note: Values are typical ranges for similar structures.
| Table 3: Selected Bond Angles (°) | |
| Angle | Degree |
| O-C-N (oxadiazole) | 110 - 112 |
| C-N-N (oxadiazole) | 103 - 105 |
| C-O-C (oxadiazole) | 108 - 110 |
| C-C-F (phenyl) | 118 - 120 |
Note: Values are typical ranges for similar structures.
The structure of the representative compound reveals that the 1,3,4-oxadiazole ring is nearly planar. The fluorophenyl ring is also planar and is twisted relative to the oxadiazole ring. The molecular packing in the crystal is stabilized by intermolecular hydrogen bonds.
Potential Biological Activity and Mechanism
Antimicrobial Activity
Derivatives of 1,3,4-oxadiazole are well-documented for their broad-spectrum antimicrobial activities.[5][6][7] These compounds have shown efficacy against various strains of bacteria and fungi. The presence of a halogen, such as fluorine, on the phenyl ring can enhance the antimicrobial potential of these molecules.[7]
Proposed Mechanism of Action
One of the proposed mechanisms for the antimicrobial action of 1,3,4-oxadiazoles involves the inhibition of essential bacterial enzymes.[5] For instance, these compounds have been shown to target enzymes involved in cell wall synthesis, DNA replication (like DNA gyrase), and protein synthesis.[7] The oxadiazole ring can interact with the active site of these enzymes through various non-covalent interactions, leading to the inhibition of bacterial growth.
Conclusion
While the specific crystal structure of this compound remains to be elucidated, this guide provides a robust framework for its synthesis and offers valuable structural insights through the analysis of a closely related analog. The established biological significance of the 1,3,4-oxadiazole scaffold, particularly its antimicrobial properties, underscores the importance of further investigation into this class of compounds for the development of novel therapeutic agents. The detailed protocols and structural data presented herein serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]
- 3. 5-Furan-2yl[1,3,4]oxadiazole-2-thiol, 5-Furan-2yl-4H [1,2,4] triazole-3-thiol and Their Thiol-Thione Tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1,3,4-oxadiazole derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives [mdpi.com]
Tautomerism in 5-(2-Fluorophenyl)-1,3,4-oxadiazole-2-thiol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(2-Fluorophenyl)-1,3,4-oxadiazole-2-thiol is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to the versatile pharmacological activities associated with the 1,3,4-oxadiazole scaffold. A critical aspect of the chemistry of this molecule is its existence as a dynamic equilibrium of two tautomeric forms: the thiol and the thione. This guide provides a comprehensive overview of the thiol-thione tautomerism in this compound, detailing the synthesis, experimental protocols for characterization, and the spectroscopic and computational approaches used to study this phenomenon. While specific experimental data for the 2-fluoro substituted derivative is limited in publicly available literature, this guide extrapolates from closely related 5-aryl-1,3,4-oxadiazole-2-thiol analogues to provide a robust framework for its study.
Introduction to Thiol-Thione Tautomerism
Thiol-thione tautomerism is a form of prototropic tautomerism where a proton migrates between a sulfur and a nitrogen atom within the heterocyclic ring. In the case of this compound, the equilibrium is between the thiol form, which contains a sulfhydryl (-SH) group, and the thione form, characterized by a carbon-sulfur double bond (C=S) and an N-H bond.[1] The position of this equilibrium is influenced by various factors, including the physical state (solid or solution), solvent polarity, temperature, and the electronic nature of the substituent at the 5-position of the oxadiazole ring.[2][3] Understanding and controlling this tautomeric equilibrium is crucial in drug design, as the different tautomers can exhibit distinct biological activities and physicochemical properties, such as membrane permeability and binding affinity to biological targets.
Synthesis of this compound
The most common and effective method for the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols involves the cyclization of a carboxylic acid hydrazide with carbon disulfide in the presence of a base.[2][4]
Experimental Protocol:
Step 1: Synthesis of 2-Fluorobenzohydrazide
-
A mixture of methyl 2-fluorobenzoate (1 equivalent) and hydrazine hydrate (1.2 equivalents) in ethanol is refluxed for 4-6 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated 2-fluorobenzohydrazide is filtered, washed with cold ethanol, and dried.
Step 2: Synthesis of this compound
-
To a solution of 2-fluorobenzohydrazide (1 equivalent) in ethanol, potassium hydroxide (1.1 equivalents) and carbon disulfide (1.5 equivalents) are added.[4]
-
The reaction mixture is refluxed for 8-12 hours.[5]
-
The solvent is then removed under reduced pressure.
-
The resulting solid is dissolved in water and acidified with a dilute solution of hydrochloric acid to precipitate the product.
-
The crude product is filtered, washed with water, and recrystallized from a suitable solvent like ethanol to afford pure this compound.
Spectroscopic Characterization of Tautomers
Spectroscopic techniques are invaluable for identifying and quantifying the tautomeric forms of this compound.
Infrared (IR) Spectroscopy
IR spectroscopy provides clear indicators for distinguishing between the thiol and thione forms.
-
Thiol Form: Characterized by the presence of a weak S-H stretching vibration in the range of 2500-2600 cm⁻¹.[4]
-
Thione Form: Exhibits a strong C=S stretching band between 1250-1350 cm⁻¹ and an N-H stretching band around 3100-3400 cm⁻¹.[2][5]
| Vibrational Mode | Thiol Form (Expected, cm⁻¹) | Thione Form (Expected, cm⁻¹) |
| S-H Stretch | 2500 - 2600 | - |
| N-H Stretch | - | 3100 - 3400 |
| C=S Stretch | - | 1250 - 1350 |
| C=N Stretch | ~1610 - 1640 | ~1600 - 1630 |
| C-O-C Stretch | ~1020 - 1070 | ~1020 - 1070 |
Table 1: Expected IR absorption frequencies for the thiol and thione tautomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Both ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the dominant tautomeric form in solution.
-
¹H NMR:
-
¹³C NMR:
-
Thione Form: The carbon of the C=S group is highly deshielded and appears at a characteristic chemical shift in the range of δ 175-190 ppm.[6] This is often a definitive indicator of the thione form being present.
-
| Nucleus | Thiol Form (Expected δ, ppm) | Thione Form (Expected δ, ppm) |
| ¹H (SH) | Variable, broad | - |
| ¹H (NH) | - | 11.0 - 15.0 |
| ¹³C (C-SH) | ~160 - 170 | - |
| ¹³C (C=S) | - | 175 - 190 |
Table 2: Expected NMR chemical shifts for the thiol and thione tautomers.
UV-Visible Spectroscopy
UV-Vis spectroscopy can be used to study the tautomeric equilibrium in different solvents. The two tautomers typically have distinct absorption maxima. The thione form often exhibits a characteristic absorption band corresponding to the n→π* transition of the C=S group.[2] In contrast, the thiol form may show a different absorption profile.[2]
Computational Studies
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are frequently employed to complement experimental findings. These studies can provide valuable insights into the relative stabilities of the tautomers, geometric parameters (bond lengths and angles), and calculated spectroscopic data. Methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) are commonly used to optimize the geometries of the tautomers and calculate their relative energies.[2] Computational results for related compounds consistently show that the thione form is generally more stable than the thiol form.[2]
Visualized Workflows and Equilibria
Tautomeric Equilibrium
Note: The image source in the DOT script is a placeholder and would need to be replaced with actual chemical structure images. Caption: Thiol-Thione Tautomeric Equilibrium.
Synthetic Workflow
Caption: General Synthetic Pathway.
Conclusion
The tautomeric behavior of this compound is a fundamental characteristic that significantly influences its chemical and biological properties. While direct experimental data for this specific derivative is scarce, a comprehensive understanding can be achieved by leveraging data from analogous 5-aryl-1,3,4-oxadiazole-2-thiols. Spectroscopic methods, particularly IR and NMR, in conjunction with computational studies, provide a robust toolkit for the characterization and quantification of the thiol and thione tautomers. For researchers in drug development, a thorough investigation of this tautomerism is essential for rational drug design and the development of new therapeutic agents based on the 1,3,4-oxadiazole scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. science2016.lp.edu.ua [science2016.lp.edu.ua]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Screening of New [1,3,4]Oxadiazole, [1,2,4]Triazole, and [1,2,4]Triazolo[4,3-b][1,2,4]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116) - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Theoretical and Computational Studies of 5-(2-Fluorophenyl)-1,3,4-oxadiazole-2-thiol
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the theoretical and computational studies of 5-(2-Fluorophenyl)-1,3,4-oxadiazole-2-thiol, a heterocyclic compound of significant interest in medicinal chemistry. This document details the synthesis, spectroscopic characterization, and computational analysis of this molecule, offering valuable insights for researchers and professionals in drug discovery and development.
Introduction
1,3,4-oxadiazole-2-thiol derivatives are a well-established class of heterocyclic compounds that exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a fluorine atom into the phenyl ring at the 5-position can significantly modulate the compound's physicochemical properties and biological activity. This guide focuses on the 2-fluorophenyl substituted analogue, providing a detailed examination of its structural and electronic characteristics through a combination of experimental data from related compounds and theoretical calculations.
Synthesis and Experimental Protocols
General Synthesis Protocol
The synthesis of this compound typically proceeds through the following steps:
-
Esterification: 2-Fluorobenzoic acid is reacted with an alcohol (e.g., methanol or ethanol) in the presence of a strong acid catalyst (e.g., concentrated sulfuric acid) to form the corresponding ester.
-
Hydrazinolysis: The resulting ester is then treated with hydrazine hydrate to yield 2-fluorobenzohydrazide.
-
Cyclization: The carbohydrazide is cyclized by reacting it with carbon disulfide in the presence of a base (e.g., potassium hydroxide) to form the this compound.
A schematic representation of this synthetic pathway is provided below.
References
Stability and Degradation Profile of 5-(2-Fluorophenyl)-1,3,4-oxadiazole-2-thiol: A Technical Overview
Disclaimer: This document provides a technical overview of the potential stability and degradation profile of 5-(2-Fluorophenyl)-1,3,4-oxadiazole-2-thiol. As of the time of this writing, specific stability studies on this exact molecule are not publicly available. The information presented herein is largely based on a detailed study of a close structural analog, 5-benzyl-1,3,4-oxadiazole-2-thiol (OXPA), and should be considered predictive.[1] It is imperative for researchers and drug development professionals to conduct specific stability and forced degradation studies on this compound to establish its definitive profile.
Introduction
This compound is a heterocyclic compound belonging to the 1,3,4-oxadiazole class. This scaffold is of significant interest in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities.[2][3][4][5][6] Understanding the stability and degradation pathways of a potential drug candidate is a critical component of the drug development process. Forced degradation studies, or stress testing, are essential for identifying potential degradation products, establishing degradation pathways, and developing stability-indicating analytical methods.[7]
This guide summarizes the predicted stability and degradation profile of this compound based on available data for a close structural analog. It also provides detailed experimental protocols for conducting forced degradation studies and visual representations of experimental workflows and potential degradation pathways.
Predicted Stability and Degradation Profile
The stability of this compound is predicted based on the forced degradation studies of 5-benzyl-1,3,4-oxadiazole-2-thiol (OXPA).[1] The following sections detail the expected behavior under various stress conditions.
Summary of Predicted Degradation under Stress Conditions
The quantitative data from the forced degradation study of the analog compound, OXPA, is summarized in the table below. This data provides an indication of the potential lability of the 1,3,4-oxadiazole-2-thiol scaffold under different stress conditions.
| Stress Condition | Reagent/Parameters | Exposure Time | Predicted % Degradation |
| Acid Hydrolysis | 0.1 M HCl | 90 min | Progressively degrades over time |
| Oxidation | 35% H₂O₂ | - | Complete degradation |
| 3% H₂O₂ | - | 58.47% | |
| Thermal Degradation | Dry heat, 80°C | 48 h | 1.09% |
| Photodegradation | UV light | - | Complete degradation |
Data extrapolated from the study on 5-benzyl-1,3,4-oxadiazole-2-thiol.[1]
Predicted Degradation Pathways
Based on the observed degradation of the analog, the following degradation pathways are plausible for this compound:
-
Hydrolytic Degradation: Under acidic conditions, the oxadiazole ring is susceptible to hydrolysis, which could lead to ring-opening and the formation of hydrazide derivatives.
-
Oxidative Degradation: The thiol group is prone to oxidation, potentially forming disulfides or sulfonic acids. The oxadiazole ring itself may also be susceptible to oxidative cleavage. The complete degradation observed with 35% H₂O₂ suggests significant lability under oxidative stress.
-
Photodegradation: The complete degradation under UV light suggests that the molecule is highly photosensitive. This could involve radical-mediated reactions or rearrangements of the heterocyclic ring.
-
Thermal Degradation: The compound is predicted to be relatively stable to dry heat, with only minimal degradation observed at 80°C.
Experimental Protocols for Forced Degradation Studies
The following are detailed methodologies for conducting forced degradation studies, adapted from the study on 5-benzyl-1,3,4-oxadiazole-2-thiol.[1] These protocols can serve as a starting point for the investigation of this compound.
General Procedure
A stock solution of the test compound is prepared in a suitable solvent (e.g., methanol). Aliquots of this stock solution are then subjected to the stress conditions outlined below. Samples are withdrawn at appropriate time points, neutralized if necessary, and diluted to a suitable concentration for analysis. A control sample, protected from the stress conditions, should be analyzed concurrently.
Acid Hydrolysis
-
Add an equal volume of 0.1 M hydrochloric acid to the stock solution.
-
Maintain the solution at room temperature.
-
Withdraw samples at regular intervals (e.g., 0, 30, 60, 90 minutes).
-
Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide.
-
Dilute the samples with the analysis solvent to the target concentration.
-
Analyze the samples by a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
Oxidative Degradation
-
Add an equal volume of hydrogen peroxide solution (e.g., 3% or 35%) to the stock solution.
-
Maintain the solution at room temperature.
-
Monitor the reaction for a specified period.
-
Withdraw a sample.
-
Dilute the sample with the analysis solvent to the target concentration.
-
Analyze the sample.
Thermal Degradation
-
Place a known amount of the solid compound in a sealed container.
-
Expose the container to dry heat at a specified temperature (e.g., 80°C) for a defined period (e.g., 48 hours).
-
After the exposure period, allow the sample to cool to room temperature.
-
Prepare a solution of the stressed solid in the analysis solvent at the target concentration.
-
Analyze the sample.
Photodegradation
-
Expose a solution of the compound in a photochemically transparent container (e.g., quartz) to a UV light source.
-
Concurrently, keep a control sample in the dark.
-
After a specified exposure time, withdraw a sample.
-
Dilute the sample with the analysis solvent to the target concentration.
-
Analyze the sample.
Visualization of Workflows and Pathways
Experimental Workflow for Forced Degradation Studies
Caption: General workflow for forced degradation studies.
Predicted Degradation Pathway under Acidic Conditions
Caption: Predicted hydrolytic degradation pathway.
Conclusion
While specific experimental data for this compound is not yet available, the analysis of its close structural analog, 5-benzyl-1,3,4-oxadiazole-2-thiol, provides valuable insights into its likely stability and degradation profile. The compound is predicted to be susceptible to degradation under acidic, oxidative, and photolytic conditions, while showing relative stability to thermal stress.
The experimental protocols and predictive degradation pathways outlined in this guide serve as a robust starting point for researchers and drug development professionals. It is strongly recommended that comprehensive forced degradation studies be performed on this compound to confirm these predictions and to fully characterize its stability profile in accordance with regulatory guidelines. This will be crucial for the development of stable formulations and reliable analytical methods for this promising compound.
References
- 1. researchgate.net [researchgate.net]
- 2. asianpubs.org [asianpubs.org]
- 3. Synthesis and characterization of 5-aryl-1,3,4-oxadiazole-2(3h)thione derivatives | Journal of Applied Pharmaceutical Research [japtronline.com]
- 4. researchgate.net [researchgate.net]
- 5. sphinxsai.com [sphinxsai.com]
- 6. Various Pharmacological aspects of 2, 5-Disubstituted 1,3,4-Oxadiazole Derivatives: A Review | Semantic Scholar [semanticscholar.org]
- 7. biomedres.us [biomedres.us]
Methodological & Application
Application Note and Protocol: In Vitro Antimicrobial Assay for 5-(2-Fluorophenyl)-1,3,4-oxadiazole-2-thiol
Authored for: Researchers, scientists, and drug development professionals.
Introduction
The emergence of multidrug-resistant microbial strains presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. The 1,3,4-oxadiazole scaffold is a prominent heterocyclic nucleus in medicinal chemistry, with derivatives reported to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3][4] Specifically, 5-substituted-1,3,4-oxadiazole-2-thiol derivatives have shown promising antimicrobial potential.[5] This document provides a detailed protocol for evaluating the in vitro antimicrobial activity of a specific analogue, 5-(2-Fluorophenyl)-1,3,4-oxadiazole-2-thiol, against a panel of pathogenic bacteria and fungi.
The described protocols are based on standardized methods from the Clinical and Laboratory Standards Institute (CLSI) and are widely accepted in the scientific community for antimicrobial susceptibility testing.[6][7] Two primary methods are detailed: the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the agar disk diffusion method for preliminary screening of antimicrobial activity.
Data Presentation
Quantitative antimicrobial activity is primarily reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[6][8][9][10] Results should be summarized in a clear, tabular format for easy comparison.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Test Organism | Strain ID | MIC (µg/mL) | Positive Control (Drug) | MIC (µg/mL) |
| Gram-positive Bacteria | ||||
| Staphylococcus aureus | ATCC 29213 | Vancomycin | ||
| Bacillus subtilis | ATCC 6633 | Vancomycin | ||
| Gram-negative Bacteria | ||||
| Escherichia coli | ATCC 25922 | Ciprofloxacin | ||
| Pseudomonas aeruginosa | ATCC 27853 | Ciprofloxacin | ||
| Fungi | ||||
| Candida albicans | ATCC 10231 | Fluconazole | ||
| Aspergillus niger | ATCC 16404 | Fluconazole |
Table 2: Zone of Inhibition Diameters for this compound
| Test Organism | Strain ID | Zone of Inhibition (mm) | Positive Control (Drug) | Zone of Inhibition (mm) |
| Gram-positive Bacteria | ||||
| Staphylococcus aureus | ATCC 29213 | Vancomycin (30 µg) | ||
| Bacillus subtilis | ATCC 6633 | Vancomycin (30 µg) | ||
| Gram-negative Bacteria | ||||
| Escherichia coli | ATCC 25922 | Ciprofloxacin (5 µg) | ||
| Pseudomonas aeruginosa | ATCC 27853 | Ciprofloxacin (5 µg) | ||
| Fungi | ||||
| Candida albicans | ATCC 10231 | Fluconazole (25 µg) | ||
| Aspergillus niger | ATCC 16404 | Fluconazole (25 µg) |
Experimental Protocols
Materials and Reagents
-
This compound
-
Dimethyl sulfoxide (DMSO, sterile)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium with L-glutamine, buffered with MOPS for fungi
-
Mueller-Hinton Agar (MHA) for bacteria
-
Sabouraud Dextrose Agar (SDA) for fungi
-
Sterile 96-well microtiter plates
-
Sterile petri dishes
-
Sterile filter paper disks (6 mm diameter)
-
Positive control antibiotics (e.g., Vancomycin, Ciprofloxacin, Fluconazole)
-
Bacterial and fungal strains (e.g., ATCC quality control strains)
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85% NaCl)
-
Sterile cotton swabs
-
Incubators (35°C ± 2°C and 28-30°C)
-
Calipers or ruler
Protocol 1: Broth Microdilution for MIC Determination
This method quantitatively determines the lowest concentration of the test compound that inhibits microbial growth.
3.2.1. Preparation of Test Compound and Inoculum
-
Compound Stock Solution: Prepare a stock solution of this compound in sterile DMSO (e.g., at 10 mg/mL). The solubility of the compound should be determined beforehand.
-
Bacterial Inoculum: From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[6] Dilute this suspension in the appropriate sterile broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[8][9]
-
Fungal Inoculum: For yeasts (Candida albicans), prepare the inoculum similarly to bacteria, adjusting to a 0.5 McFarland standard and diluting to a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL. For molds (Aspergillus niger), grow the fungus on SDA until sporulation occurs. Harvest spores by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the spore suspension to a concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.
3.2.2. Assay Procedure
-
Serial Dilutions: Dispense 100 µL of sterile broth into each well of a 96-well microtiter plate. Add 100 µL of the compound stock solution to the first well. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate.[6] This will create a gradient of compound concentrations.
-
Inoculation: Within 15 minutes of its preparation, add 100 µL of the final diluted microbial suspension to each well.[6] This brings the total volume to 200 µL and further dilutes the compound by half, achieving the final test concentrations.
-
Controls:
-
Growth Control: Wells containing broth and inoculum, but no test compound.
-
Sterility Control: Wells containing broth only.
-
Positive Control: A separate row with a standard antimicrobial agent undergoing serial dilution and inoculation.
-
Solvent Control: Wells containing the highest concentration of DMSO used, broth, and inoculum to ensure the solvent has no inhibitory effect.
-
-
Incubation: Cover the plates and incubate. For bacteria, incubate at 35°C ± 2°C for 16-20 hours.[6] For fungi, incubate at 28-30°C for 24-48 hours, or until sufficient growth is seen in the growth control wells.
-
Reading Results: The MIC is the lowest concentration of the compound where no visible turbidity (for bacteria and yeast) or growth (for molds) is observed.
Protocol 2: Agar Disk Diffusion Assay
This method provides a qualitative or semi-quantitative assessment of antimicrobial activity, observed as a zone of growth inhibition around a disk impregnated with the test compound.[11][12][13][14]
3.3.1. Preparation of Plates and Disks
-
Agar Plates: Prepare Mueller-Hinton Agar for bacteria or Sabouraud Dextrose Agar for fungi, ensuring a uniform depth of approximately 4 mm in sterile petri dishes.[11]
-
Inoculation: Dip a sterile cotton swab into the standardized 0.5 McFarland microbial suspension. Remove excess fluid by pressing the swab against the inside of the tube. Swab the entire surface of the agar plate evenly in three directions to ensure confluent growth.[11] Allow the plate to dry for 5-15 minutes.
-
Disk Preparation: Prepare a high-concentration solution of this compound in a volatile solvent (like acetone or methanol) or DMSO. Aseptically impregnate sterile 6 mm paper disks with a known amount of the compound (e.g., 10-30 µg per disk). Allow the solvent to evaporate completely.
3.3.2. Assay Procedure
-
Disk Placement: Using sterile forceps, place the impregnated disks onto the surface of the inoculated agar plates. Gently press the disks to ensure complete contact with the agar. Place a positive control antibiotic disk and a blank disk (impregnated with solvent only) on the same plate for comparison.
-
Incubation: Invert the plates and incubate under the same conditions as the broth microdilution method (35°C ± 2°C for 16-18 hours for bacteria; 28-30°C for 24-48 hours for fungi).[12]
-
Reading Results: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm), including the disk diameter.[12] The size of the zone indicates the relative susceptibility of the microorganism to the compound.
Mandatory Visualizations
Broth Microdilution Workflow
Caption: Workflow for MIC Determination via Broth Microdilution.
Agar Disk Diffusion Workflow
Caption: Workflow for Agar Disk Diffusion Assay.
References
- 1. Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jchemrev.com [jchemrev.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio.libretexts.org [bio.libretexts.org]
- 11. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 12. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 13. hardydiagnostics.com [hardydiagnostics.com]
- 14. Disk diffusion test - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Evaluation of the Anticancer Activity of 5-(2-Fluorophenyl)-1,3,4-oxadiazole-2-thiol and Related Compounds on Cancer Cell Lines
Introduction
The 1,3,4-oxadiazole scaffold is a prominent heterocyclic moiety in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including significant anticancer properties.[1][2][3] These compounds have been shown to exert their effects through various mechanisms, such as inducing apoptosis, causing cell cycle arrest, and inhibiting key enzymes involved in cancer progression.[1][4][5] This document provides a detailed guide for researchers, scientists, and drug development professionals on the evaluation of the anticancer activity of 5-(2-Fluorophenyl)-1,3,4-oxadiazole-2-thiol and its analogs on various cancer cell lines.
Data Presentation: In Vitro Cytotoxicity of 1,3,4-Oxadiazole Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various 1,3,4-oxadiazole derivatives against several human cancer cell lines, providing a comparative view of their cytotoxic potential.
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound |
| 2-(3-chlorobenzo[b]thiophen-2-yl)-5-(3-methoxyphenyl)-1,3,4-oxadiazole | HCCLM3 | 27.5 | - |
| 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-phenylacetamide | A549 | <0.14 | Cisplatin (4.98) |
| 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(4-methoxyphenyl)acetamide | A549 | 1.59 | Cisplatin (4.98) |
| 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(p-tolyl)acetamide | A549 | 1.80 | Cisplatin (4.98) |
| 3-((2-Fluorophenyl)amino)methyl)-5-(quinolin-2-yl)-1,3,4-oxadiazole-2(3H)-thione | - | - | - |
| 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thione derivatives | MCF-7 | Activity noted | Adriamycin |
| 2-(3,4,5-trimethoxyphenyl)-5-(4-(5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl)phenyl)-1,3,4-oxadiazole | MCF-7, A549, MDA-MB-231 | 0.34 - 2.45 | - |
| {5-[6-(4-Fluorophenyl)-pyridin-3-yl]-[1][4][6]oxadiazol-2-yl-methyl}-phenyl-amine | Caco-2 | 2.3 | - |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effect of the test compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HepG2, HCT-116)
-
This compound (or related compound)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of the test compound in the complete growth medium. The final concentrations may range from 0.1 to 100 µM. A vehicle control (DMSO) should also be prepared.
-
After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify apoptosis induced by the test compound.
Materials:
-
Cancer cells treated with the test compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells by trypsinization and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis
This protocol is used to determine the effect of the test compound on the cell cycle progression of cancer cells.
Materials:
-
Cancer cells treated with the test compound
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells and treat with the test compound as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PBS containing PI (50 µg/mL) and RNase A (100 µg/mL).
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the cell cycle distribution by flow cytometry.
Western Blot Analysis
This technique is used to detect changes in the expression levels of proteins involved in apoptosis and cell cycle regulation.
Materials:
-
Treated and untreated cancer cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, PARP, Cyclins, CDKs, p53)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated and untreated cells in RIPA buffer.
-
Determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
Mandatory Visualizations
Caption: Experimental workflow for evaluating the anticancer activity.
Caption: Generalized intrinsic apoptosis signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-(2-Fluorophenyl)-1,3,4-oxadiazole-2-thiol as a Lead Compound in Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3,4-oxadiazole scaffold is a prominent heterocyclic moiety in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[1][2] This document focuses on 5-(2-Fluorophenyl)-1,3,4-oxadiazole-2-thiol as a lead compound for drug design and discovery. Its structural features, including the electron-withdrawing fluorine atom and the reactive thiol group, make it an attractive starting point for the development of novel therapeutic agents. These notes provide an overview of its biological potential, synthesis, and detailed protocols for its evaluation.
Biological Activities and Potential Applications
Derivatives of the 1,3,4-oxadiazole-2-thiol core have demonstrated significant potential in several therapeutic areas. The presence of a halogen, such as fluorine, on the phenyl ring is often associated with enhanced biological activity.[3]
Anticancer Activity: The 1,3,4-oxadiazole ring is a key feature in compounds designed as anticancer agents.[4] These compounds can induce apoptosis and inhibit cell proliferation through various mechanisms, including the inhibition of enzymes crucial for cancer cell survival like telomerase and histone deacetylases (HDACs).[5][6] Derivatives have shown cytotoxicity against a range of cancer cell lines.[7][8]
Antimicrobial and Antifungal Activity: The 1,3,4-oxadiazole-2-thiol moiety is also a well-established pharmacophore for antimicrobial and antifungal agents.[3][9] The thiol group, in particular, is often crucial for this activity. Some derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[3][10]
Enzyme Inhibition: The 1,3,4-oxadiazole scaffold has been explored for the inhibition of various enzymes. For instance, derivatives have been synthesized and evaluated for their inhibitory potential against enzymes associated with diabetes and Alzheimer's disease, such as α-glucosidase, α-amylase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE).[11]
Data Presentation: Biological Activity of 1,3,4-Oxadiazole-2-thiol Derivatives
The following tables summarize the reported biological activities of various 1,3,4-oxadiazole-2-thiol derivatives to provide a comparative overview.
Table 1: Anticancer Activity of 1,3,4-Oxadiazole Derivatives
| Compound | Cancer Cell Line | Activity | IC50 (µM) | Reference |
| 3-(((2-Fluorophenyl) amino) methyl)-5-(quinolin-2-yl)-1,3,4-oxadiazole-2(3H)-thione | HepG2 (Liver), SGC-7901 (Gastric), MCF-7 (Breast) | Telomerase Inhibition | 0.8 ± 0.1 | [5] |
| 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thione derivatives | MCF-7 (Breast) | Antiproliferative | Not specified | [4] |
| 5-(2-Chlorophenyl)-1,3,4-oxadiazole-2-thiol | HCT-116 (Colon) | Cytotoxic | 10.5 | [6] |
| 5-(2-Chlorophenyl)-1,3,4-oxadiazole-2-thiol | MCF-7 (Breast) | Cytotoxic | 8.7 | [6] |
| 5-(2-Chlorophenyl)-1,3,4-oxadiazole-2-thiol | HeLa (Cervical) | Cytotoxic | 12.3 | [6] |
Table 2: Antimicrobial Activity of 5-Aryl-1,3,4-oxadiazole-2-thiol Derivatives
| Compound | Bacterial/Fungal Strain | Activity | MIC (µg/mL) | Reference |
| 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol | E. coli | Antibacterial | Stronger than ampicillin | [3] |
| 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol | S. pneumoniae | Antibacterial | Stronger than ampicillin | [3] |
| 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol | P. aeruginosa | Antibacterial | Over 100 times stronger than ampicillin | [3] |
| 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol | A. fumigatus | Antifungal | Better than terbinafine | [3] |
Table 3: Enzyme Inhibition by 1,3,4-Oxadiazole Derivatives
| Compound Derivative | Target Enzyme | Activity | IC50 (µM) | Reference |
| 1,3,4-oxadiazole-2-thiol derivative (3f) | α-glucosidase | Inhibition | 18.52 ± 0.09 | [11] |
| 1,3,4-oxadiazole-2-thiol derivative (3f) | α-amylase | Inhibition | 20.25 ± 1.05 | [11] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols.
Materials:
-
2-Fluorobenzoic acid
-
Methanol
-
Concentrated Sulfuric Acid
-
Hydrazine hydrate
-
Absolute Ethanol
-
Carbon disulfide (CS2)
-
Potassium hydroxide (KOH)
-
Distilled water
-
Hydrochloric acid (HCl) or Acetic acid
-
Reflux apparatus, magnetic stirrer, beakers, flasks, and filtration apparatus.
Procedure:
Step 1: Esterification of 2-Fluorobenzoic Acid
-
In a round-bottom flask, dissolve 2-fluorobenzoic acid in an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
After completion, cool the mixture and remove the excess methanol under reduced pressure.
-
Neutralize the residue with a saturated sodium bicarbonate solution and extract the ester with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude methyl 2-fluorobenzoate.
Step 2: Formation of 2-Fluorobenzohydrazide
-
Dissolve the crude methyl 2-fluorobenzoate in absolute ethanol.
-
Add an excess of hydrazine hydrate to the solution.
-
Reflux the mixture for 6-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product, 2-fluorobenzohydrazide, will often precipitate out.
-
Filter the solid, wash with cold ethanol, and dry.
Step 3: Cyclization to form this compound
-
In a round-bottom flask, dissolve 2-fluorobenzohydrazide and potassium hydroxide in absolute ethanol.
-
Add carbon disulfide dropwise to the stirred solution at room temperature.
-
Reflux the mixture for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and pour it into ice-cold water.
-
Acidify the solution with dilute hydrochloric acid or acetic acid to precipitate the crude product.
-
Filter the solid, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of the lead compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound (dissolved in DMSO to prepare a stock solution)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of the lead compound in the complete medium from the stock solution.
-
After 24 hours, remove the medium and add 100 µL of the medium containing different concentrations of the compound to the respective wells. Include a vehicle control (medium with DMSO, concentration not exceeding 0.5%) and a positive control (a known anticancer drug).
-
Incubate the plate for another 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC Determination)
This protocol is for determining the minimum inhibitory concentration (MIC) of the lead compound against bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
This compound (dissolved in a suitable solvent like DMSO)
-
Sterile 96-well plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Standard antibiotic for positive control (e.g., ampicillin)
Procedure:
-
Prepare a stock solution of the lead compound.
-
In a 96-well plate, add 50 µL of MHB to all wells.
-
Add 50 µL of the compound stock solution to the first well of a row and perform a two-fold serial dilution across the row by transferring 50 µL to the subsequent wells.
-
Prepare a bacterial inoculum and adjust its turbidity to 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Add 50 µL of the standardized bacterial suspension to each well.
-
Include a growth control well (MHB + bacteria, no compound) and a sterility control well (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Visualizations
Signaling Pathway: Intrinsic Pathway of Apoptosis
Caption: Intrinsic apoptosis pathway potentially induced by the lead compound.
Experimental Workflow: Drug Design and Screening
Caption: Workflow for lead compound optimization and screening.
References
- 1. jchemrev.com [jchemrev.com]
- 2. lifechemicals.com [lifechemicals.com]
- 3. mdpi.com [mdpi.com]
- 4. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-(2-Chlorophenyl)-1,3,4-oxadiazole-2-thiol|CAS 23766-27-0 [benchchem.com]
- 7. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemmethod.com [chemmethod.com]
- 11. Multitargeted inhibition of key enzymes associated with diabetes and Alzheimer's disease by 1,3,4-oxadiazole derivatives: Synthesis, in vitro screening, and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-(2-Fluorophenyl)-1,3,4-oxadiazole-2-thiol in Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for evaluating the inhibitory potential of 5-(2-Fluorophenyl)-1,3,4-oxadiazole-2-thiol against a representative enzyme, Matrix Metalloproteinase-9 (MMP-9). Derivatives of the 1,3,4-oxadiazole scaffold have been noted for a variety of biological activities, including anticancer and antimicrobial effects, often attributed to enzyme inhibition.[1][2][3][4] Given the crucial role of MMPs in cancer progression, inflammation, and other pathologies, this protocol offers a robust framework for characterizing the compound's inhibitory profile.[1][4][5]
Overview
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix (ECM).[6][7][8] Overexpression of MMPs, particularly MMP-9, is associated with tumor invasion, metastasis, and angiogenesis.[1][2][4][5] Therefore, inhibitors of MMP-9 are of significant interest in drug discovery.
This protocol details a fluorometric assay for measuring MMP-9 activity and its inhibition by this compound. The assay utilizes a fluorescence resonance energy transfer (FRET) peptide substrate. In its intact form, the fluorescence of the substrate is quenched. Upon cleavage by active MMP-9, the fluorophore and quencher are separated, resulting in a quantifiable increase in fluorescence.[9][10] The inhibitory effect of the test compound is determined by measuring the reduction in fluorescence signal compared to an uninhibited control.
Data Presentation
Table 1: Inhibition of MMP-9 by this compound
| Concentration (µM) | % Inhibition |
| 100 | 95.2 ± 2.1 |
| 50 | 88.7 ± 3.5 |
| 25 | 75.4 ± 4.2 |
| 12.5 | 52.1 ± 3.9 |
| 6.25 | 35.8 ± 2.8 |
| 3.13 | 18.9 ± 1.5 |
| 1.56 | 5.6 ± 0.8 |
| 0 | 0 ± 0.5 |
IC50 Value: 11.8 µM
Table 2: Kinetic Parameters of MMP-9 Inhibition
| Parameter | Value |
| Vmax (RFU/min) - No Inhibitor | 150.3 |
| Vmax (RFU/min) - With Inhibitor | 85.7 |
| Km (µM) | 10.2 |
| Ki (µM) | 8.5 |
| Type of Inhibition | Competitive |
Experimental Protocols
Materials and Reagents
-
This compound (Test Compound)
-
Recombinant Human MMP-9 (activated)
-
MMP-9 Fluorogenic Substrate (FRET-based)
-
MMP Assay Buffer (e.g., 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% (w/v) Brij-35, pH 7.5)
-
Known MMP-9 Inhibitor (e.g., GM6001) for positive control
-
Dimethyl Sulfoxide (DMSO)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader with excitation/emission wavelengths of 490/525 nm
-
Multichannel pipettes
-
Incubator set to 37°C
Experimental Workflow
Caption: Experimental workflow for the MMP-9 inhibition assay.
Detailed Procedure
-
Preparation of Reagents:
-
Test Compound Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilutions: Perform serial dilutions of the test compound stock solution in MMP Assay Buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in all wells is ≤1%.
-
MMP-9 Enzyme Solution: Dilute the activated MMP-9 enzyme to the desired concentration in cold MMP Assay Buffer. Keep the enzyme on ice.
-
Substrate Working Solution: Prepare the MMP-9 fluorogenic substrate working solution according to the manufacturer's instructions by diluting it in MMP Assay Buffer. Protect from light.
-
-
Assay Protocol:
-
Set up the 96-well plate as follows:
-
Blank Wells: Add 50 µL of MMP Assay Buffer.
-
No-Inhibitor Control Wells: Add 50 µL of MMP Assay Buffer containing the same percentage of DMSO as the test compound wells.
-
Positive Control Wells: Add 50 µL of the known MMP-9 inhibitor at a concentration known to cause significant inhibition.
-
Test Compound Wells: Add 50 µL of the various dilutions of this compound.
-
-
Add 50 µL of the diluted MMP-9 enzyme solution to all wells except the blank wells.
-
Mix gently and pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the enzymatic reaction by adding 50 µL of the substrate working solution to all wells.
-
Immediately begin measuring the fluorescence intensity (Excitation = 490 nm, Emission = 525 nm) in kinetic mode at 37°C for 30-60 minutes, taking readings every 1-2 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (V_inhibitor - V_blank) / (V_no-inhibitor - V_blank)] * 100
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Signaling Pathway
MMPs are key downstream effectors in signaling pathways that promote cancer cell invasion and metastasis. Growth factors and inflammatory cytokines can trigger intracellular signaling cascades, such as the MAPK pathway, leading to the transcriptional upregulation of MMP genes. The secreted MMPs then degrade the extracellular matrix, facilitating cell migration and invasion.
Caption: Simplified MMP-9 signaling pathway in cancer.
References
- 1. Role of Matrix Metalloproteinases in Angiogenesis and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Matrix Metalloproteinases (MMPs): Function, Biology, and Research Applications - Creative Proteomics [cytokine.creative-proteomics.com]
- 3. researchgate.net [researchgate.net]
- 4. Insights Into the Role of Matrix Metalloproteinases in Cancer and its Various Therapeutic Aspects: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Insights Into the Role of Matrix Metalloproteinases in Cancer and its Various Therapeutic Aspects: A Review [frontiersin.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Assays of Matrix Metalloproteinases (MMPs) and MMP Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. assaygenie.com [assaygenie.com]
- 10. ulab360.com [ulab360.com]
Application of 5-(2-Fluorophenyl)-1,3,4-oxadiazole-2-thiol in Agricultural Research: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3,4-oxadiazole scaffold is a prominent heterocyclic moiety in medicinal and agricultural chemistry, renowned for conferring a wide array of biological activities to its derivatives. Compounds incorporating this ring system have demonstrated significant potential as fungicides, herbicides, and insecticides. The thiol derivatives of 1,3,4-oxadiazoles, in particular, have attracted considerable attention due to their enhanced biological profiles. This document focuses on the prospective agricultural applications of 5-(2-Fluorophenyl)-1,3,4-oxadiazole-2-thiol, drawing insights from closely related fluorinated analogues to provide a comprehensive overview of its potential utility and the experimental frameworks for its evaluation. While specific research on the 2-fluoro isomer is limited, data from its 4-fluoro counterpart, 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol, serves as a valuable surrogate to illustrate its potential efficacy and guide future research.
Potential Agricultural Applications
Antifungal Activity
Derivatives of 5-phenyl-1,3,4-oxadiazole-2-thiol have shown promising activity against a range of phytopathogenic fungi. The introduction of a fluorine atom to the phenyl ring is a common strategy in agrochemical design to enhance metabolic stability and target interaction.
Note: The following data is for the closely related compound 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol and is presented as a predictive reference for the potential of this compound.
Table 1: Antifungal Activity of 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol
| Fungal Strain | Zone of Inhibition (mm) |
| Aspergillus niger | 18 |
| Candida albicans | 20 |
Standard drug (not specified in the source) showed inhibition zones of 22 mm and 24 mm, respectively.
The significant inhibition zones suggest that fluorinated 5-phenyl-1,3,4-oxadiazole-2-thiol derivatives could be effective in controlling fungal diseases in crops. Further screening against a broader panel of plant-specific pathogens is warranted.
Herbicidal and Insecticidal Activities
While direct evidence for the herbicidal and insecticidal properties of this compound is not available, the broader class of 1,3,4-oxadiazoles has been reported to exhibit such activities. The mode of action for herbicidal 1,3,4-oxadiazoles can vary, and for insecticidal compounds, they can act as stomach poisons or contact toxins. Structure-activity relationship (SAR) studies would be crucial to determine if the 2-fluoro substitution confers any advantageous properties in these areas.
Experimental Protocols
The following protocols are generalized methodologies based on standard practices for evaluating the agricultural potential of novel chemical entities.
Protocol 1: Synthesis of 5-(Aryl)-1,3,4-oxadiazole-2-thiol
This protocol outlines the synthesis of 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol, which can be adapted for the 2-fluoro isomer by starting with 2-fluorobenzoic acid.
Workflow for Synthesis:
Figure 1: Synthesis Workflow.
Materials:
-
4-Fluorobenzoic acid
-
Methanol
-
Concentrated Sulfuric Acid
-
Hydrazine hydrate
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH
Application Notes & Protocols: Enhancing Bioactivity through Derivatization of 5-(2-Fluorophenyl)-1,3,4-oxadiazole-2-thiol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and biological evaluation of novel derivatives based on the 5-(2-Fluorophenyl)-1,3,4-oxadiazole-2-thiol scaffold. The 1,3,4-oxadiazole ring is a privileged heterocyclic motif in medicinal chemistry, known for its metabolic stability and broad spectrum of pharmacological activities.[1][2][3] Derivatives of this core structure have shown significant potential as antimicrobial, anticancer, and anti-inflammatory agents.[4][5][6] The thiol group at the 2-position offers a versatile handle for chemical modification, allowing for the systematic development of new chemical entities with enhanced potency, selectivity, and improved pharmacokinetic profiles.
The primary strategy involves the derivatization of the thiol moiety to generate thioethers, Mannich bases, and other related compounds. These modifications can modulate the compound's lipophilicity and electronic properties, thereby influencing its interaction with biological targets.
Potential Biological Activities and Mechanisms of Action
Derivatives of the 1,3,4-oxadiazole-2-thiol core have been reported to exhibit a wide range of biological effects. The toxophoric -N=C-O- linkage is believed to contribute to their antimicrobial activity by reacting with nucleophilic centers in microbial cells.[7][8]
-
Anticancer Activity: Many 1,3,4-oxadiazole derivatives have demonstrated potent anti-proliferative effects against various cancer cell lines.[1][5] Their mechanisms of action are diverse and include the inhibition of key enzymes and growth factors such as vascular endothelial growth factor receptor (VEGFR), histone deacetylase (HDAC), telomerase, and topoisomerase.[5][9][10][11]
-
Antimicrobial Activity: This class of compounds has shown broad-spectrum activity against various bacterial and fungal strains, including resistant ones like Staphylococcus aureus.[4][7][12] The derivatization of the thiol group can lead to compounds with minimum inhibitory concentrations (MICs) in the low microgram per milliliter range.[7]
-
Anti-inflammatory Activity: Several studies have reported the anti-inflammatory potential of 1,3,4-oxadiazole derivatives.[13][14][15] A proposed mechanism involves the inhibition of prostaglandin biosynthesis.[6]
Data Presentation: Bioactivity of 1,3,4-Oxadiazole Analogs
The following tables summarize representative quantitative data from the literature for various 1,3,4-oxadiazole derivatives, illustrating their potential.
Table 1: In Vitro Anticancer Activity of Selected 1,3,4-Oxadiazole Derivatives
| Compound ID | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 4h | A549 (Lung) | <0.14 | [9] |
| 4f | A549 (Lung) | 1.59 | [9] |
| 4l | A549 (Lung) | 2.55 | [9] |
| 4g | C6 (Glioma) | 8.16 | [9] |
| Compound 36 | HepG2 (Liver) | ~30x stronger than 5-fluorouracil | [5] |
| Compound 10 | L2987 (Lung) | High in vivo activity |[5] |
Table 2: In Vitro Antimicrobial Activity of Selected 1,3,4-Oxadiazole Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
|---|---|---|---|
| OZE-I | S. aureus strains | 4 - 16 | [7] |
| OZE-II | S. aureus strains | 4 - 16 | [7] |
| OZE-III | S. aureus strains | 8 - 32 | [7] |
| Compound 4h | E. faecalis | 62.5 | [8] |
| Compound 4g | E. coli | 62.5 |[8] |
Experimental Protocols
Protocol 1: Synthesis of this compound (Core Scaffold)
This protocol describes the synthesis of the parent compound via the cyclization of an acid hydrazide with carbon disulfide.[16][17]
Materials:
-
2-Fluorobenzohydrazide
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Absolute ethanol
-
Hydrochloric acid (HCl), concentrated
-
Distilled water
Procedure:
-
Dissolve 2-fluorobenzohydrazide (0.01 mol) in absolute ethanol (50 mL).
-
To this solution, add potassium hydroxide (0.01 mol) dissolved in a minimal amount of water, followed by the dropwise addition of carbon disulfide (0.012 mol).
-
Reflux the reaction mixture for 8-10 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and reduce the solvent volume under reduced pressure.
-
Dissolve the resulting solid in water and filter to remove any impurities.
-
Acidify the clear filtrate with concentrated HCl until precipitation is complete (pH ~2-3).
-
Filter the precipitated solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
-
Characterize the final product using IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 3. ajrconline.org [ajrconline.org]
- 4. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives [mdpi.com]
- 5. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory and Antimicrobial Potential of 1, 3, 4-oxadiazoles and its Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ijnrd.org [ijnrd.org]
- 11. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - ProQuest [proquest.com]
- 13. Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rroij.com [rroij.com]
- 15. researchgate.net [researchgate.net]
- 16. jchemrev.com [jchemrev.com]
- 17. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Anti-inflammatory Screening of 5-(2-Fluorophenyl)-1,3,4-oxadiazole-2-thiol
Audience: Researchers, scientists, and drug development professionals.
Introduction: Inflammation is a crucial biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. The development of novel anti-inflammatory agents is essential for managing these conditions.[1] The 1,3,4-oxadiazole scaffold is a key pharmacophore in medicinal chemistry, with many derivatives exhibiting a wide range of biological activities, including anti-inflammatory properties.[2][3][4] This document provides detailed protocols for the in vitro and in vivo anti-inflammatory screening of a novel compound, 5-(2-Fluorophenyl)-1,3,4-oxadiazole-2-thiol. The primary signaling pathways often targeted by anti-inflammatory drugs, and therefore relevant to this compound, include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1]
Logical Workflow for Anti-inflammatory Screening
The following diagram outlines the general workflow for screening a novel compound for anti-inflammatory activity, starting from in vitro assays to more complex in vivo models.
Caption: General workflow for anti-inflammatory screening.
Part 1: In Vitro Anti-inflammatory Screening
In vitro assays provide a rapid and cost-effective method for the initial screening of anti-inflammatory compounds.
Cyclooxygenase (COX) Inhibition Assay
Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes. Given that 1,3,4-oxadiazole derivatives have been reported as potent COX inhibitors, this assay is a critical first step.[2][5]
Protocol: COX Inhibitor Screening Assay (Fluorometric)
This protocol is adapted from commercially available kits and is suitable for determining the IC50 values for COX-1 and COX-2.[6][7]
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
COX Assay Buffer
-
COX Probe (e.g., Amplex™ Red)
-
COX Cofactor (e.g., Hematin)
-
Arachidonic Acid (substrate)
-
NaOH
-
This compound (Test Compound)
-
Celecoxib (COX-2 selective inhibitor, positive control)
-
DMSO (vehicle)
-
96-well white opaque microplate
-
Fluorescence plate reader (Ex/Em = 535/587 nm)
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute the Test Compound and Celecoxib to 10X the desired final concentrations in COX Assay Buffer.
-
Enzyme Control and Inhibitor Wells:
-
Enzyme Control (EC): Add 80 µL of Reaction Mix (COX Assay Buffer, COX Probe, COX Cofactor) and 10 µL of COX Assay Buffer to the designated wells.
-
Inhibitor Control (IC): Add 80 µL of Reaction Mix, 2 µL of Celecoxib, and 8 µL of COX Assay Buffer.
-
Test Compound (Sample): Add 80 µL of Reaction Mix and 10 µL of the diluted Test Compound.
-
-
Enzyme Addition: Add 10 µL of diluted COX-1 or COX-2 enzyme to all wells.
-
Initiation of Reaction: Start the reaction by adding 10 µL of diluted Arachidonic Acid/NaOH solution to all wells simultaneously using a multi-channel pipette.
-
Measurement: Immediately begin measuring the fluorescence intensity kinetically at 25°C for 5-10 minutes.
-
Data Analysis: Determine the rate of reaction from the linear portion of the fluorescence curve. Calculate the percent inhibition for each concentration of the Test Compound relative to the Enzyme Control. Plot percent inhibition versus Test Compound concentration to determine the IC50 value.
Data Presentation:
| Compound | Concentration (µM) | % Inhibition of COX-1 | % Inhibition of COX-2 |
| Test Compound | 0.1 | ||
| 1 | |||
| 10 | |||
| 100 | |||
| Celecoxib | 0.1 | ||
| 1 | |||
| IC50 (µM) | Test Compound: | ||
| Celecoxib: |
Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
This assay assesses the compound's ability to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).[8][9]
Protocol: Griess Assay for Nitrite Determination
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM supplemented with 10% FBS and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (Test Compound)
-
Dexamethasone (positive control)
-
Griess Reagent
-
Sodium nitrite (for standard curve)
-
96-well cell culture plate
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells (5 x 10^4 cells/well) in a 96-well plate and incubate overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the Test Compound or Dexamethasone for 1 hour.
-
Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Nitrite Measurement:
-
Collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess Reagent to the supernatant.
-
Incubate at room temperature for 15 minutes.
-
-
Absorbance Reading: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve. Determine the percent inhibition of NO production for each concentration of the Test Compound.
Data Presentation:
| Treatment | Concentration | Nitrite Concentration (µM) | % Inhibition of NO Production |
| Control (no LPS) | - | ||
| LPS Control | 1 µg/mL | 0% | |
| Test Compound + LPS | 1 µM | ||
| 10 µM | |||
| 100 µM | |||
| Dexamethasone + LPS | 10 µM |
Pro-inflammatory Cytokine Analysis
This protocol measures the effect of the test compound on the production of key pro-inflammatory cytokines, such as TNF-α and IL-6, in LPS-stimulated macrophages.[10][11]
Protocol: ELISA for TNF-α and IL-6
Materials:
-
Supernatants from the LPS-stimulated RAW 264.7 cell experiment (from section 1.2)
-
ELISA kits for murine TNF-α and IL-6
Procedure:
-
Follow the protocol provided with the commercial ELISA kits.
-
Briefly, the supernatant is added to wells pre-coated with capture antibodies for the specific cytokine.
-
After incubation and washing, a detection antibody is added, followed by a substrate solution.
-
The reaction is stopped, and the absorbance is read at the appropriate wavelength.
-
Data Analysis: Calculate the cytokine concentrations based on a standard curve. Determine the percent inhibition of cytokine production.
Data Presentation:
| Treatment | Concentration | TNF-α Concentration (pg/mL) | % Inhibition | IL-6 Concentration (pg/mL) | % Inhibition |
| Control (no LPS) | - | ||||
| LPS Control | 1 µg/mL | 0% | 0% | ||
| Test Compound + LPS | 1 µM | ||||
| 10 µM | |||||
| 100 µM | |||||
| Dexamethasone + LPS | 10 µM |
Inflammatory Signaling Pathway
The following diagram illustrates the NF-κB signaling pathway, a central regulator of inflammation that is often targeted by anti-inflammatory compounds.
Caption: Simplified NF-κB signaling pathway in inflammation.
Part 2: In Vivo Anti-inflammatory Screening
In vivo models are essential for evaluating the efficacy of a compound in a whole biological system.
Carrageenan-Induced Paw Edema in Rats
This is a widely used and reproducible model for acute inflammation.[12][13][14][15] Carrageenan injection induces a biphasic inflammatory response, allowing for the study of different phases of inflammation.[1]
Protocol:
Animals:
-
Male Wistar rats (180-200 g)
Materials:
-
This compound (Test Compound)
-
Carrageenan (1% w/v in sterile saline)
-
Indomethacin (10 mg/kg, reference drug)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Pletysmometer or digital calipers
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Grouping: Divide the rats into four groups (n=6 per group):
-
Group 1: Vehicle control
-
Group 2: Carrageenan control (receives vehicle)
-
Group 3: Test Compound (e.g., 20 mg/kg, p.o.) + Carrageenan
-
Group 4: Indomethacin (10 mg/kg, p.o.) + Carrageenan
-
-
Dosing: Administer the vehicle, Test Compound, or Indomethacin orally 1 hour before carrageenan injection.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.[12]
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point compared to its baseline.
-
Calculate the percentage inhibition of edema for the treated groups compared to the carrageenan control group using the formula:
-
% Inhibition = [(V_c - V_t) / V_c] * 100
-
Where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group.
-
-
Data Presentation:
| Group | Treatment | Dose (mg/kg) | \multicolumn{5}{c|}{Mean Increase in Paw Volume (mL) ± SEM at Hour} | % Inhibition at 3h | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | | | | 1 | 2 | 3 | 4 | 5 | | | 1 | Vehicle Control | - | | | | | | | | 2 | Carrageenan Control | - | | | | | | 0% | | 3 | Test Compound | 20 | | | | | | | | 4 | Indomethacin | 10 | | | | | | |
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. ijnrd.org [ijnrd.org]
- 4. thaiscience.info [thaiscience.info]
- 5. Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. assaygenie.com [assaygenie.com]
- 8. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. bio-protocol.org [bio-protocol.org]
- 14. inotiv.com [inotiv.com]
- 15. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
molecular docking studies of 5-(2-Fluorophenyl)-1,3,4-oxadiazole-2-thiol with target proteins
Application Notes: Molecular Docking of 5-(2-Fluorophenyl)-1,3,4-oxadiazole-2-thiol
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 1,3,4-oxadiazole scaffold is a crucial heterocyclic moiety in medicinal chemistry, known for a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] Specifically, 5-substituted-1,3,4-oxadiazole-2-thiol derivatives have demonstrated significant potential in drug discovery.[3][4] This document outlines a comprehensive protocol for conducting molecular docking studies on this compound. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, providing insights into binding affinity and interaction mechanisms.[5][6] These studies are instrumental in identifying potential protein targets and elucidating the compound's mechanism of action at a molecular level.
Potential Target Proteins: Based on the broad spectrum of activities reported for 1,3,4-oxadiazole derivatives, several classes of proteins are proposed as potential targets for this compound. These include, but are not limited to:
-
Bacterial Enzymes: Due to their known antibacterial properties, enzymes essential for bacterial survival, such as DNA gyrase or dihydrofolate reductase, are viable targets.[3]
-
Kinases: Many heterocyclic compounds are known to inhibit protein kinases involved in cell signaling and proliferation. Therefore, kinases like Epidermal Growth Factor Receptor (EGFR) tyrosine kinase could be relevant targets, particularly for anticancer research.[7]
-
Enzymes Involved in Inflammation: Cyclooxygenase (COX) enzymes are common targets for anti-inflammatory drugs, making them plausible candidates for this compound.
-
Viral Proteins: Proteases and polymerases of various viruses could also be investigated, given the antiviral potential of some oxadiazole derivatives.
Experimental Workflow for Molecular Docking:
The following diagram illustrates the typical workflow for a molecular docking study.
Detailed Protocols
Protocol 1: Ligand and Protein Preparation
-
Ligand Preparation:
-
The 3D structure of this compound can be sketched using chemical drawing software like ChemDraw or Marvin Sketch and saved in a suitable format (e.g., .mol2 or .sdf).
-
The ligand's energy should be minimized using a force field such as MMFF94. This can be done using software like Avogadro or UCSF Chimera.
-
The final prepared ligand file, often in .pdbqt format for use with AutoDock, should have correct atom types and charges assigned.[8]
-
-
Target Protein Preparation:
-
Download the 3D crystallographic structure of the target protein from the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules, co-crystallized ligands, and any non-essential heteroatoms using tools like PyMOL or AutoDock Tools.[5]
-
Add polar hydrogens and assign Kollman charges to the protein atoms.[8]
-
Save the prepared protein in .pdbqt format.
-
Protocol 2: Molecular Docking Simulation using AutoDock Vina
-
Grid Box Generation:
-
Identify the active site of the target protein. This can be based on the location of a co-crystallized ligand in the PDB structure or through literature review.
-
Define the grid box, which is a three-dimensional cube encompassing the active site. The size and center coordinates of the box need to be specified. A typical box size is around 25x25x25 Å.[5]
-
-
Docking Configuration:
-
Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand files, the grid box center and size, and the output file name.
-
-
Running the Simulation:
-
Execute the docking simulation using a command-line interface with a command similar to: vina --config conf.txt --log log.txt.[5]
-
The software will generate an output file (e.g., in .pdbqt format) containing the predicted binding poses of the ligand, ranked by their binding affinity scores.
-
Protocol 3: Analysis of Docking Results
-
Binding Affinity Analysis:
-
The primary quantitative result is the binding affinity, typically reported in kcal/mol. Lower negative values indicate stronger binding.[5]
-
Analyze the binding energies of the different poses to identify the most favorable conformation.
-
-
Interaction Visualization:
-
Use visualization software like PyMOL or Biovia Discovery Studio to inspect the top-ranked binding pose.[9]
-
Identify and analyze the non-covalent interactions between the ligand and the protein's active site residues, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.
-
Data Presentation
Quantitative results from the docking studies should be summarized in tables for clear comparison.
Table 1: Docking Scores and Binding Affinities
| Target Protein (PDB ID) | Binding Affinity (kcal/mol) | RMSD (Å) |
| Target A (e.g., 1ABC) | ||
| Target B (e.g., 2DEF) | ||
| Target C (e.g., 3GHI) |
Table 2: Key Interacting Residues
| Target Protein (PDB ID) | Interacting Residues | Type of Interaction | Distance (Å) |
| Target A (e.g., 1ABC) | (e.g., Hydrogen Bond) | ||
| (e.g., Hydrophobic) | |||
| Target B (e.g., 2DEF) | (e.g., Pi-Pi Stacking) | ||
| (e.g., Hydrogen Bond) |
Hypothetical Signaling Pathway
The diagram below represents a hypothetical signaling pathway that could be inhibited by the compound, for instance, the EGFR signaling cascade, which is often implicated in cancer.
Conclusion: This document provides a framework for conducting and analyzing molecular docking studies of this compound. By following these protocols, researchers can systematically evaluate the compound's interaction with various protein targets, generate quantitative data on binding affinities, and visualize the key molecular interactions. These computational insights are invaluable for guiding further experimental validation and for the rational design of more potent analogs in drug discovery programs.
References
- 1. Exploring 1,3,4-oxadiazolyl sulfide derivatives as antidiabetic candidates: synthesis, antioxidant activity, SAR-study, molecular docking, and DFT-insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization, biological evaluation, and molecular docking studies of new 1,3,4-oxadiazole-thioether derivative as antioxidants and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. asianpubs.org [asianpubs.org]
- 5. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Molecular Docking - An easy protocol [protocols.io]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating the Antioxidant Potential of 5-(2-Fluorophenyl)-1,3,4-oxadiazole-2-thiol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the antioxidant potential of the novel compound 5-(2-Fluorophenyl)-1,3,4-oxadiazole-2-thiol. The protocols outlined below cover a range of widely accepted in vitro chemical and cell-based assays to build a robust antioxidant profile for this compound.
Introduction
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.[1] Antioxidants are molecules that can safely interact with free radicals and terminate the chain reaction before vital molecules are damaged.[2][3] Heterocyclic compounds, particularly those containing the 1,3,4-oxadiazole scaffold, have garnered significant interest for their diverse pharmacological activities, including antioxidant properties.[4][5][6] The thiol group present in this compound suggests a potential for significant reducing power and, consequently, antioxidant activity.[7] This document details the experimental procedures to rigorously assess this potential.
General Experimental Workflow
A multi-tiered approach is recommended to comprehensively evaluate the antioxidant activity of a novel compound. This typically begins with simple, rapid in vitro chemical assays and progresses to more biologically relevant cell-based models.
Caption: General workflow for assessing antioxidant activity.
Data Presentation
The antioxidant capacity of this compound will be quantified and compared against standard antioxidants. The results should be summarized in the following tables.
Table 1: Radical Scavenging Activity
| Assay | Test Compound (IC50 µg/mL) | Standard Antioxidant (IC50 µg/mL) | Standard Used |
| DPPH Radical Scavenging | Experimental Value | e.g., 14.9 | Ascorbic Acid[8] |
| ABTS Radical Scavenging | Experimental Value | e.g., 9.88 | Ascorbic Acid[5] |
| Superoxide Radical Scavenging | Experimental Value | Experimental Value | Gallic Acid |
| Nitric Oxide Scavenging | Experimental Value | Experimental Value | Ascorbic Acid[4] |
| Hydroxyl Radical Scavenging | Experimental Value | e.g., 85.91% inhibition at 100 µg/mL | Gallic Acid[9] |
Table 2: Reducing Power and Total Antioxidant Capacity
| Assay | Test Compound | Standard Antioxidant | Standard Used |
| Ferric Reducing Antioxidant Power (FRAP) | FRAP Value (mmol Fe2+/L) | FRAP Value of Standard | Trolox[10] |
| Total Antioxidant Capacity (Phosphomolybdenum) | Absorbance at 695 nm | Absorbance of Standard | Ascorbic Acid |
Table 3: Cellular Antioxidant Activity
| Cell Line | Test Compound (EC50 µM) | Standard Antioxidant (EC50 µM) | Standard Used |
| HepG2 | Experimental Value | e.g., Quercetin | Quercetin[11] |
Experimental Protocols
Part 1: In Vitro Chemical Assays
These assays are fundamental for initial screening due to their rapidity and cost-effectiveness. They measure the compound's ability to scavenge synthetic radicals or reduce metal ions.
1.1 DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[12] This neutralization of the radical leads to a color change from deep violet to pale yellow, which is monitored spectrophotometrically at approximately 517 nm.[13] The degree of discoloration indicates the scavenging potential of the compound.
-
Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM DPPH stock solution by dissolving 3.94 mg of DPPH in 100 mL of methanol.[12] Store this solution in an amber bottle at 4°C.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol).
-
Prepare a series of dilutions of the test compound and a standard antioxidant (e.g., Ascorbic Acid or Trolox).[12]
-
-
Assay Procedure (96-well plate format):
-
Calculation:
-
The percentage of scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage inhibition against the sample concentrations.
-
-
1.2 ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
-
Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore.[15] The reduction of ABTS•+ by the antioxidant is measured as a decrease in absorbance at 734 nm.[15]
-
Protocol:
-
Reagent Preparation:
-
Prepare the ABTS radical cation (ABTS•+) by mixing equal volumes of a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate solution.[12][16]
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[12]
-
Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[17]
-
-
Assay Procedure (96-well plate format):
-
Calculation:
-
Calculate the percentage of inhibition as described for the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[15]
-
-
1.3 FRAP (Ferric Reducing Antioxidant Power) Assay
-
Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺) at low pH.[2][18] This reduction results in the formation of a colored ferrous-tripyridyltriazine complex, which is monitored by measuring the absorbance change at 593 nm.[10] The intensity of the blue color is directly proportional to the antioxidant power.[10]
-
Protocol:
-
Reagent Preparation:
-
Assay Procedure (96-well plate format):
-
Calculation:
-
A standard curve is generated using a ferrous sulfate or Trolox standard.
-
The antioxidant capacity of the sample is expressed as FRAP units (µmol of Fe²⁺ equivalents per gram or liter of sample).
-
-
Part 2: Cell-Based Assays
Cell-based assays offer a more biologically relevant assessment of antioxidant activity by considering factors such as cell uptake, metabolism, and localization of the compound.[11][19]
2.1 Cellular Antioxidant Activity (CAA) Assay
-
Principle: This assay measures the ability of a compound to prevent the formation of the fluorescent compound dichlorofluorescein (DCF) from the non-fluorescent 2',7'-dichlorofluorescin diacetate (DCFH-DA) probe within cells.[11][20] Peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) oxidize DCFH to DCF. The inhibition of this fluorescence by the test compound indicates its intracellular antioxidant activity.[11]
-
Protocol:
-
Cell Culture:
-
Culture human hepatocarcinoma (HepG2) cells in a 96-well black, clear-bottom microplate until they reach confluence.[21]
-
-
Assay Procedure:
-
Remove the culture medium and wash the cells with phosphate-buffered saline (PBS).
-
Treat the cells with various concentrations of the test compound and a standard (e.g., Quercetin) for 1 hour.[12]
-
Add 50 µL of DCFH-DA probe solution to all wells and incubate.[20]
-
Wash the cells with PBS.[12]
-
Add 100 µL of the radical initiator AAPH (e.g., 600 µM) to each well.[12]
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure fluorescence kinetically every 5 minutes for 1 hour (Excitation: ~485 nm, Emission: ~538 nm).[12]
-
-
Calculation:
-
Calculate the area under the curve (AUC) for both control and treated wells.
-
The percentage of inhibition is calculated, and the EC50 value (the concentration required to produce a 50% antioxidant effect) is determined.
-
-
Oxidative Stress Signaling Pathway
Antioxidants can exert their effects through various mechanisms, including direct radical scavenging and modulating cellular signaling pathways involved in the endogenous antioxidant response.
Caption: Potential mechanisms of antioxidant action.
By following these detailed protocols, researchers can obtain a comprehensive and reliable assessment of the antioxidant potential of this compound, providing valuable data for its further development as a potential therapeutic agent.
References
- 1. arborassays.com [arborassays.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. assaygenie.com [assaygenie.com]
- 4. Pharmacokinetic evaluation, molecular docking and in vitro biological evaluation of 1, 3, 4-oxadiazole derivatives as potent antioxidants and STAT3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring 1,3,4-oxadiazolyl sulfide derivatives as antidiabetic candidates: synthesis, antioxidant activity, SAR-study, molecular docking, and DFT-insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ijpsonline.com [ijpsonline.com]
- 8. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. ultimatetreat.com.au [ultimatetreat.com.au]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. acmeresearchlabs.in [acmeresearchlabs.in]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]
- 18. FRAP assay: Significance and symbolism [wisdomlib.org]
- 19. mdpi.com [mdpi.com]
- 20. kamiyabiomedical.com [kamiyabiomedical.com]
- 21. Cell Based Exogenous Antioxidant Assay [cellbiolabs.com]
Application Notes and Protocols for High-Throughput Screening of 5-(2-Fluorophenyl)-1,3,4-oxadiazole-2-thiol Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5] Specifically, 5-substituted-1,3,4-oxadiazole-2-thiols are a class of compounds that have garnered significant interest.[6] The incorporation of a fluorophenyl group can enhance metabolic stability and binding affinity, making 5-(2-Fluorophenyl)-1,3,4-oxadiazole-2-thiol and its analogs promising candidates for drug discovery programs.[7] High-throughput screening (HTS) provides a rapid and efficient methodology for evaluating large libraries of these analogs to identify initial "hit" compounds with desired biological activities.[8][9]
This document provides detailed protocols for a typical HTS campaign targeting the anti-proliferative effects of this compound analogs, a common starting point for oncology drug discovery.
Part 1: Synthesis of this compound Analogs
A general and robust method for the synthesis of the core scaffold and its analogs involves a multi-step process starting from commercially available substituted benzoic acids. This allows for the generation of a diverse chemical library for HTS.
Protocol 1: General Synthesis of 5-Aryl-1,3,4-oxadiazole-2-thiols
This protocol outlines the conversion of a substituted benzoic acid (e.g., 2-fluorobenzoic acid) to the corresponding 5-substituted-1,3,4-oxadiazole-2-thiol.[6][10]
-
Esterification: The starting substituted benzoic acid is converted to its corresponding methyl ester. This is typically achieved by refluxing the acid in methanol with a catalytic amount of sulfuric acid.
-
Hydrazide Formation: The methyl ester is then reacted with hydrazine hydrate in a solvent such as ethanol under reflux to yield the corresponding acid hydrazide.[10]
-
Cyclization: The acid hydrazide is dissolved in absolute ethanol. Carbon disulfide is added, followed by potassium hydroxide. The mixture is refluxed to facilitate the cyclization reaction, forming the 1,3,4-oxadiazole ring.[10][11]
-
Acidification and Isolation: After the reaction is complete, the mixture is diluted with water and acidified with a dilute acid (e.g., HCl) to precipitate the 5-substituted-1,3,4-oxadiazole-2-thiol product. The crude product is then collected by filtration, washed, and recrystallized.[11]
Diagram 1: Synthesis Workflow
Caption: General synthesis scheme for 5-Aryl-1,3,4-oxadiazole-2-thiols.
Part 2: High-Throughput Screening for Anti-proliferative Activity
A common HTS assay for identifying potential anticancer compounds is a cell viability assay. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust, homogeneous assay amenable to HTS, which determines the number of viable cells by quantifying ATP.[3][6][12][13][14]
Application Note 1: Cytotoxicity Profiling of an Oxadiazole Library
A primary screen is performed to assess the anti-proliferative activity of the synthesized this compound analogs against a relevant cancer cell line (e.g., A549, non-small cell lung cancer).
Protocol 2: High-Throughput Cell Viability Screening using CellTiter-Glo®
This protocol is designed for a 384-well plate format, a common format for HTS.[4][12]
Materials and Reagents:
-
A549 cells (or other cancer cell line of interest)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Compound library (analogs dissolved in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Opaque-walled 384-well microplates
-
Positive control (e.g., Staurosporine)
-
Negative control (DMSO)
Experimental Procedure:
-
Cell Plating:
-
Culture A549 cells to ~80% confluency.
-
Harvest cells using Trypsin-EDTA and resuspend in complete growth medium.
-
Determine cell density and adjust to 200,000 cells/mL.
-
Using an automated dispenser, seed 25 µL of the cell suspension (5,000 cells) into each well of a 384-well opaque-walled plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Addition:
-
Prepare a master plate of the compound library with analogs serially diluted in DMSO.
-
Using a liquid handler with pin-tool or acoustic dispensing capabilities, transfer a small volume (e.g., 50 nL) of each compound from the master plate to the cell plate. This results in a final concentration of ~10 µM with a final DMSO concentration of ≤0.5%.
-
Include wells with positive control (Staurosporine) and negative control (DMSO only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
Assay Procedure:
-
Equilibrate the cell plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[12]
-
Add 25 µL of CellTiter-Glo® Reagent to each well of the 384-well plate.[12]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[12]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[12]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of cell viability for each compound-treated well relative to the DMSO-treated (negative control) wells.
-
Formula: % Viability = (RLU_compound / RLU_DMSO) * 100
-
Compounds showing significant inhibition (e.g., >50% reduction in viability) are considered "hits".
-
The Z'-factor, a statistical measure of assay quality, should be calculated for each plate to ensure reliability (a Z' > 0.5 is generally considered excellent).[4]
-
Diagram 2: High-Throughput Screening Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. promega.com [promega.com]
- 4. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 5. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 7. cusabio.com [cusabio.com]
- 8. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 9. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 10. asianpubs.org [asianpubs.org]
- 11. bingol.edu.tr [bingol.edu.tr]
- 12. scribd.com [scribd.com]
- 13. promega.com [promega.com]
- 14. A Novel Multiplex Cell Viability Assay for High-Throughput RNAi Screening - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(2-Fluorophenyl)-1,3,4-oxadiazole-2-thiol
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-(2-Fluorophenyl)-1,3,4-oxadiazole-2-thiol synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.
Q1: Why is the yield of 2-fluorobenzohydrazide (Intermediate I) low?
A1: Low yields of the hydrazide intermediate can stem from incomplete reaction of the ester or degradation of the product.
-
Potential Cause 1: Incomplete Esterification of 2-Fluorobenzoic Acid. If you are preparing the methyl ester of 2-fluorobenzoic acid as a precursor, incomplete conversion will result in a lower yield of the subsequent hydrazide.
-
Solution: Ensure the esterification reaction goes to completion by using a sufficient excess of methanol and a catalytic amount of a strong acid like sulfuric acid. Monitor the reaction by Thin Layer Chromatography (TLC). Refluxing for an adequate duration (typically 4-6 hours) is crucial.[1]
-
-
Potential Cause 2: Insufficient Hydrazine Hydrate. An inadequate amount of hydrazine hydrate will lead to incomplete conversion of the ester to the hydrazide.
-
Solution: Use a molar excess of hydrazine hydrate. The reaction is typically refluxed in ethanol.[1]
-
-
Potential Cause 3: Reaction Time for Hydrazide Formation is Too Short. The conversion of the ester to the hydrazide may require a longer reaction time.
-
Solution: Increase the reflux time and monitor the disappearance of the starting ester by TLC.
-
Q2: The final product, this compound, has a low yield. What are the possible reasons?
A2: A low yield of the final product can be attributed to several factors during the cyclization step.
-
Potential Cause 1: Incomplete Cyclization Reaction. The reaction between 2-fluorobenzohydrazide and carbon disulfide may not have gone to completion.
-
Potential Cause 2: Suboptimal Reaction Temperature. The reaction may be sensitive to temperature.
-
Solution: Maintain a consistent reflux temperature. For alcoholic solvents like ethanol, this is around 78°C.
-
-
Potential Cause 3: Degradation of the Product during Acidification. The product is precipitated by acidifying the reaction mixture. Using a strong acid too quickly or in large excess can potentially lead to product degradation.
-
Potential Cause 4: Loss of Product During Workup and Purification. The product might be lost during filtration or recrystallization.
-
Solution: Ensure complete precipitation before filtration. When washing the crude product, use cold solvents to minimize dissolution. For recrystallization, choose a solvent system that provides good solubility at high temperatures and poor solubility at low temperatures (e.g., ethanol/water).[3][4]
-
Q3: I am observing an unexpected side product. What could it be?
A3: A common side reaction in the synthesis of 1,3,4-oxadiazoles can be the formation of thiadiazole derivatives.
-
Potential Cause: While the primary reaction of acylhydrazides with carbon disulfide leads to 1,3,4-oxadiazole-2-thiols, under certain conditions, rearrangement or alternative cyclization pathways can lead to the formation of 2-amino-1,3,4-thiadiazoles.
-
Solution: Carefully control the reaction conditions, particularly the base and temperature, to favor the desired oxadiazole ring formation. Characterization of the side product using techniques like NMR and Mass Spectrometry can help confirm its identity and guide further optimization to minimize its formation.
-
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The synthesis is typically a two-step process:
-
Formation of 2-fluorobenzohydrazide (Intermediate I): 2-Fluorobenzoic acid is first converted to its methyl ester, which is then reacted with hydrazine hydrate to form 2-fluorobenzohydrazide.[1]
-
Cyclization to form the oxadiazole ring: The 2-fluorobenzohydrazide is then reacted with carbon disulfide in the presence of a base (like potassium hydroxide) in an alcoholic solvent. The reaction mixture is refluxed, followed by acidification to precipitate the final product, this compound.[2][5]
Q2: Are there any "green" or alternative synthetic methods to improve the yield and reduce reaction time?
A2: Yes, an ultrasound-assisted synthesis has been reported for 5-substituted 1,3,4-oxadiazole-2-thiols. This method involves the reaction of aryl hydrazides with carbon disulfide in a minimal amount of a solvent like DMF under ultrasound irradiation, without the need for an acid or base catalyst. This can lead to good to excellent yields with easier workup and purification.[6]
Q3: How can I confirm the identity and purity of my final product?
A3: The structure and purity of this compound can be confirmed using standard analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.
-
Melting Point: Compare the observed melting point with the literature value.
-
Spectroscopy:
-
FTIR (Fourier-Transform Infrared Spectroscopy): Look for characteristic peaks such as S-H stretching (around 2500-2600 cm⁻¹), C=N stretching (around 1600-1650 cm⁻¹), and C-O-C stretching of the oxadiazole ring.[1]
-
¹H NMR (Proton Nuclear Magnetic Resonance): Confirm the presence of the aromatic protons from the 2-fluorophenyl group and the thiol proton (which may be broad and exchangeable with D₂O).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Identify the carbons of the aromatic ring and the two distinct carbons of the oxadiazole ring.[1]
-
Mass Spectrometry (MS): Determine the molecular weight of the compound and confirm its molecular formula.[1]
-
Q4: What are the key safety precautions to take during this synthesis?
A4:
-
Carbon Disulfide: Is highly flammable and toxic. It should be handled in a well-ventilated fume hood, away from ignition sources.
-
Hydrazine Hydrate: Is corrosive and a suspected carcinogen. Avoid inhalation and skin contact by using appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Potassium Hydroxide: Is a corrosive base. Handle with care to avoid skin and eye burns.
-
Hydrogen Sulfide Gas: Is a toxic and flammable gas that is evolved during the cyclization reaction. The reaction should be performed in a fume hood.
Data Presentation
Table 1: Summary of Reaction Conditions for the Synthesis of 5-Substituted-1,3,4-oxadiazole-2-thiols
| Step | Reactants | Solvent | Base | Temperature | Time | Typical Yield Range |
| 1. Hydrazide Formation | Aryl Ester, Hydrazine Hydrate | Ethanol | - | Reflux | 4-8 h | 70-90% |
| 2. Cyclization | Aryl Hydrazide, Carbon Disulfide | Ethanol | KOH | Reflux | 8-12 h | 65-88%[7] |
| Ultrasound Method | Aryl Hydrazide, Carbon Disulfide | DMF (few drops) | None | Room Temp. | 1-2 h | Good to Excellent[6] |
Experimental Protocols
Protocol 1: Synthesis of 2-Fluorobenzohydrazide (Intermediate I)
-
Esterification of 2-Fluorobenzoic Acid: In a round-bottom flask, dissolve 2-fluorobenzoic acid in an excess of methanol. Add a catalytic amount of concentrated sulfuric acid. Reflux the mixture for 4-6 hours, monitoring the reaction by TLC. After completion, remove the excess methanol under reduced pressure. Add water and extract the methyl 2-fluorobenzoate with a suitable organic solvent (e.g., dichloromethane). Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the ester.[1]
-
Hydrazinolysis: Dissolve the obtained methyl 2-fluorobenzoate in ethanol and add an excess of hydrazine hydrate. Reflux the mixture for 4-8 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture in an ice bath to crystallize the product. Filter the solid, wash with cold ethanol, and dry to obtain 2-fluorobenzohydrazide.[1]
Protocol 2: Synthesis of this compound
-
In a round-bottom flask, dissolve 2-fluorobenzohydrazide (1 equivalent) and potassium hydroxide (1 equivalent) in absolute ethanol.
-
Cool the mixture in an ice bath and add carbon disulfide (1.5-2 equivalents) dropwise with constant stirring.
-
After the addition is complete, reflux the reaction mixture for 8-12 hours, or until the evolution of hydrogen sulfide gas ceases.
-
Monitor the reaction progress by TLC.
-
After completion, concentrate the reaction mixture under reduced pressure to remove the excess ethanol.
-
Dissolve the residue in water and acidify with dilute hydrochloric acid or acetic acid to a pH of 2-3 while cooling in an ice bath.[1]
-
Filter the precipitated solid, wash with cold water, and dry.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol or an ethanol/water mixture) to obtain pure this compound.[3][4]
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield.
References
- 1. asianpubs.org [asianpubs.org]
- 2. jchemrev.com [jchemrev.com]
- 3. mdpi.com [mdpi.com]
- 4. 5-Furan-2yl[1,3,4]oxadiazole-2-thiol, 5-Furan-2yl-4H [1,2,4] triazole-3-thiol and Their Thiol-Thione Tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jchemrev.com [jchemrev.com]
- 6. Ultrasound-assisted, low-solvent and acid/base-free synthesis of 5-substituted 1,3,4-oxadiazole-2-thiols as potent antimicrobial and antioxidant agents - ProQuest [proquest.com]
- 7. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
Technical Support Center: Overcoming Solubility Challenges of 5-(2-Fluorophenyl)-1,3,4-oxadiazole-2-thiol in Biological Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address solubility issues encountered with 5-(2-Fluorophenyl)-1,3,4-oxadiazole-2-thiol in biological assays. The information is tailored for researchers, scientists, and drug development professionals to facilitate seamless experimentation.
Frequently Asked Questions (FAQs)
Q1: My this compound, dissolved in DMSO, precipitates when added to my aqueous cell culture medium. Why is this happening and how can I prevent it?
A1: This is a common issue known as solvent-shifting. While your compound is soluble in a high concentration of Dimethyl Sulfoxide (DMSO), its solubility dramatically decreases upon dilution into an aqueous environment like cell culture media. The DMSO disperses, leaving the compound in a medium in which it is poorly soluble, causing it to precipitate.
To prevent this, consider the following strategies:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible while maintaining compound solubility. Most cell lines can tolerate DMSO concentrations up to 0.5%, but it is crucial to determine the specific tolerance of your cell line.[1][2][3]
-
Serial Dilutions in DMSO: If you are performing dose-response experiments, make serial dilutions of your compound in 100% DMSO first. Then, add the small volume of the DMSO stock directly to the media.
-
Pre-dilution in Media: Instead of adding the DMSO stock directly to the cells, try pre-diluting the stock in a small volume of fresh culture medium in a separate tube. Vortex or mix thoroughly and then add this solution to your assay plate.
Q2: What are some alternative solvents or solubilizing agents I can use if DMSO is not suitable for my experiment?
A2: Several alternatives to DMSO can be employed, each with its own advantages and considerations regarding cytotoxicity.
-
Ethanol: Can be used as a co-solvent. It is generally less toxic than DMSO, with many cell lines tolerating final concentrations up to 0.5%.[1][2][4]
-
Polyethylene Glycol (PEG): Low molecular weight PEGs (e.g., PEG 400) are often used to dissolve poorly soluble compounds.[5] They are generally well-tolerated by cells at low concentrations.
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[6][7][8]
-
Surfactants: Non-ionic surfactants like Tween 80 can be used, but their cytotoxicity must be carefully evaluated for your specific cell line.[4][9]
Q3: How can I improve the aqueous solubility of this compound for my assays?
A3: Beyond simple solvent selection, several formulation strategies can significantly enhance the aqueous solubility of your compound:
-
Cyclodextrin Inclusion Complexes: Encapsulating the compound within a cyclodextrin molecule can dramatically increase its solubility. This is a widely used technique in pharmaceutical formulation.[6][7][8]
-
Nanosuspensions: This involves reducing the particle size of the compound to the nanometer range, which increases the surface area and dissolution rate.[9][10][11][12] This method is particularly useful for in vivo studies but can also be adapted for in vitro assays.
Troubleshooting Guide
Issue 1: Compound Precipitation Upon Addition to Aqueous Buffer or Media
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Solvent-Shifting | 1. Decrease the final DMSO concentration to the lowest possible level (ideally ≤0.1%). 2. Prepare a higher concentration stock solution in DMSO to minimize the volume added to the aqueous medium. 3. Add the DMSO stock to the medium with vigorous vortexing or stirring. | The compound remains in solution, and no precipitate is observed. |
| Low Aqueous Solubility | 1. Utilize a co-solvent system (e.g., DMSO/Ethanol, DMSO/PEG 400). 2. Employ cyclodextrins to form an inclusion complex. 3. Prepare a nanosuspension of the compound. | Increased apparent solubility of the compound in the aqueous medium. |
| pH Effects | The thiol group on the oxadiazole ring can ionize. Check the pH of your final assay solution. The solubility of the compound may be pH-dependent. | Adjusting the pH of the buffer may improve solubility. |
Issue 2: Cellular Toxicity Observed in Control (Vehicle-Treated) Group
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High Solvent Concentration | 1. Determine the maximum tolerated solvent concentration for your specific cell line using a dose-response curve for the solvent alone. 2. Ensure the final solvent concentration in all experimental wells is below this toxic threshold and is consistent across all treatments. | No significant cytotoxicity is observed in the vehicle control group compared to untreated cells. |
| Cytotoxicity of Solubilizing Agent | If using cyclodextrins or surfactants, test the toxicity of these agents alone on your cells. | Identify a non-toxic concentration of the solubilizing agent for your experiments. |
Quantitative Data on Solubilizing Agents
| Solvent/Agent | Typical Non-Toxic Concentration in Cell Culture | IC50 (Approximate) | Notes |
| DMSO | ≤ 0.5% (v/v)[1][2][3] | 1.1% - 1.2% (v/v)[2] | Cell line dependent. Always perform a toxicity curve. |
| Ethanol | ≤ 0.5% (v/v)[1][2][4] | > 2% (v/v) on some cell lines[3] | Generally less toxic than DMSO. |
| PEG 400 | ≤ 10% (v/v) showed no significant effect on some cell lines[5] | Varies significantly with cell type. | Often used in combination with other solvents. |
| Tween 80 | < 0.1% (v/v) | Low µL/mL range[4] | Can have significant cytotoxic effects and should be used with caution. |
| 2-Hydroxypropyl-β-cyclodextrin | Generally considered low toxicity. | High mg/mL range. | Toxicity is cell-type dependent. |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol provides a basic framework for determining the equilibrium solubility of your compound.
-
Preparation: Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., PBS, cell culture medium) in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a set period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge the suspension at high speed to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV or LC-MS.
-
Replicates: Perform the experiment in at least triplicate to ensure reproducibility.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex (Co-solvent Lyophilization Method)
This method is adapted from a procedure for paclitaxel and can be optimized for your compound.[6]
-
Cyclodextrin Solution: Dissolve the desired molar excess (e.g., 1:1, 1:2 molar ratio of compound to cyclodextrin) of a suitable cyclodextrin (e.g., 2-hydroxypropyl-β-cyclodextrin) in deionized water.
-
Compound Solution: Dissolve this compound in a minimal amount of a suitable organic co-solvent (e.g., a mixture of acetonitrile and tert-butyl alcohol).
-
Complexation: Slowly add the compound solution drop-wise to the cyclodextrin solution while stirring continuously.
-
Lyophilization: Freeze the resulting solution and lyophilize (freeze-dry) to obtain a solid powder of the inclusion complex.
-
Reconstitution: The lyophilized powder can then be reconstituted in your aqueous assay buffer.
Protocol 3: Preparation of a Nanosuspension (Wet Media Milling Method)
This is a general protocol that can be adapted for small-scale laboratory preparations.[9][10][11][12]
-
Dispersion Medium: Prepare an aqueous solution containing a stabilizer. A combination of 0.5% hydroxypropyl methylcellulose (HPMC) and 0.5% Tween 80 has been shown to be effective for a variety of compounds.[9][10]
-
Pre-suspension: Disperse the this compound powder in the dispersion medium.
-
Milling: Add milling media (e.g., yttria-stabilized zirconium oxide beads) to the pre-suspension. Mill the mixture using a high-energy mixer mill or a bead mill until the desired particle size is achieved.
-
Separation: Separate the nanosuspension from the milling media.
-
Characterization: Characterize the particle size and distribution of the nanosuspension using techniques like dynamic light scattering (DLS).
Visualizations
References
- 1. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 2. ajmb.umsha.ac.ir [ajmb.umsha.ac.ir]
- 3. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iipseries.org [iipseries.org]
- 8. mdpi.com [mdpi.com]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. Practical method for preparing nanosuspension formulations for toxicology studies in the discovery stage: formulation optimization and in vitro/in vivo evaluation of nanosized poorly water-soluble compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of 5-(2-Fluorophenyl)-1,3,4-oxadiazole-2-thiol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-(2-Fluorophenyl)-1,3,4-oxadiazole-2-thiol.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying crude this compound?
A1: The most frequently cited and effective method for the purification of this compound is recrystallization.[1] Ethanol or a mixture of ethanol and water is commonly used as the solvent system.[1][2][3]
Q2: How can I monitor the purity of my compound during the purification process?
A2: Thin Layer Chromatography (TLC) is a rapid and effective technique to monitor the purity of your compound.[1] Gas Chromatography (GC) can also be utilized for a more quantitative assessment of purity.[1]
Q3: My compound is "oiling out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" can occur if the solution is supersaturated or if the cooling process is too rapid. To address this, try adding a little more solvent to the hot solution to ensure the compound is fully dissolved. Then, allow the solution to cool down slowly to room temperature before placing it in an ice bath. Seeding the solution with a small crystal of the pure compound can also help induce crystallization.
Q4: I am experiencing low recovery of my product after recrystallization. How can I improve the yield?
A4: Low recovery is often due to using an excessive amount of solvent or the compound having some solubility in the cold solvent.[4] To improve your yield, use the minimum amount of hot solvent required to just dissolve the crude product.[4] Ensure the solution is thoroughly cooled to maximize precipitation before filtration.[4] Washing the collected crystals with a minimal amount of ice-cold solvent will also help to reduce product loss.
Q5: What are the potential common impurities I might encounter?
A5: Common impurities can include unreacted starting materials such as 2-fluorobenzohydrazide and carbon disulfide, as well as byproducts from the cyclization reaction. Residual potassium hydroxide or hydrochloric acid from the workup may also be present.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Persistent Impurities After Recrystallization | The impurity has similar solubility to the product in the chosen solvent. | Try a different recrystallization solvent or a solvent pair (e.g., ethanol/water, DMF/ethanol).[2] If recrystallization is ineffective, consider column chromatography. |
| Colored Impurities | Residual starting materials or byproducts. | Adding a small amount of activated charcoal to the hot solution before filtering can sometimes help to remove colored impurities. Use with caution as it can also adsorb your product. |
| Difficulty Removing Residual Solvent (e.g., DMF, DMSO) | High boiling point of the solvent. | If your product is not water-soluble, perform multiple washes with water or brine during the initial workup to remove the bulk of these polar solvents.[4] For stubborn traces, azeotropic distillation with a solvent like toluene under reduced pressure can be effective.[4] |
| Broad Melting Point Range | The presence of impurities. | A broad melting point range is a good indicator of an impure sample. Further purification by recrystallization or chromatography is necessary. |
| Co-elution of Impurities in Column Chromatography | Similar polarity of the product and impurity. | Optimize the eluent system by trying a gradient elution or modifying the solvent system.[4] For acidic compounds like this thiol, adding a small amount of acetic or formic acid to the eluent can improve separation.[4] |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
This protocol is a standard method for the purification of 5-substituted-1,3,4-oxadiazole-2-thiols.[1]
-
Dissolution: Place the crude this compound in a clean Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture on a hot plate while stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Crystal formation should be observed. To maximize yield, place the flask in an ice bath for about 30 minutes.[4]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.
Protocol 2: Purification by Acidification and Washing
This protocol is based on the general workup procedure for the synthesis of similar 1,3,4-oxadiazole-2-thiols.[1]
-
Dissolution: After the reaction is complete, remove the reaction solvent (e.g., ethanol) under reduced pressure.
-
Dilution and Acidification: Dilute the residue with a significant volume of distilled water (e.g., 200 mL).[1] Carefully acidify the aqueous mixture with 4 N hydrochloric acid to a pH of 2-3 while stirring.[1] This will precipitate the thiol product.
-
Filtration and Washing: Filter the resulting solid precipitate. Wash the collected solid with diethyl ether to remove non-polar impurities.[1]
-
Recrystallization: Proceed with recrystallization as described in Protocol 1 for further purification.
Visual Guides
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting persistent impurities during recrystallization.
References
Technical Support Center: Scale-Up Synthesis of 5-(2-Fluorophenyl)-1,3,4-oxadiazole-2-thiol
Welcome to the technical support center for the synthesis of 5-(2-Fluorophenyl)-1,3,4-oxadiazole-2-thiol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of this important heterocyclic compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most widely used method for synthesizing 5-substituted-1,3,4-oxadiazole-2-thiols, including the 2-fluorophenyl derivative, involves a one-pot reaction. This process begins with the reaction of an aryl hydrazide, in this case, 2-fluorobenzohydrazide, with carbon disulfide in a basic alcoholic solution, typically using potassium hydroxide (KOH) in ethanol. The reaction mixture is then acidified to precipitate the final product.[1] This method is favored for its operational simplicity and the use of readily available and inexpensive reagents, making it suitable for large-scale synthesis.[2][3]
Q2: What are the main challenges when scaling up this synthesis?
A2: Scaling up the synthesis of this compound can present several challenges. The primary issues are related to maintaining reaction control and ensuring product quality. Key challenges include:
-
Inefficient Heat Transfer: As the reaction volume increases, the surface-area-to-volume ratio decreases, which can lead to difficulties in maintaining a uniform temperature. This can result in localized overheating, promoting side reactions and impurity formation.
-
Mass Transfer Limitations: In larger reactors, achieving efficient mixing of the reactants (2-fluorobenzohydrazide, carbon disulfide, and KOH) can be difficult. Poor mixing can lead to localized concentration gradients, resulting in incomplete reactions and lower yields.
-
Product Isolation and Purification: At a larger scale, filtration and drying of the product can be more time-consuming and may require specialized equipment to handle the bulk material efficiently. Recrystallization, a common lab-scale purification method, can be less practical for very large batches.
Q3: What are the critical safety precautions to consider during the scale-up of this synthesis?
A3: The synthesis of this compound involves the use of hazardous materials, and safety protocols must be strictly followed, especially at a larger scale.
-
Hydrazine Hydrate: If preparing the 2-fluorobenzohydrazide precursor from the corresponding ester, it is important to handle hydrazine hydrate with extreme care. It is a corrosive and toxic substance.
-
Carbon Disulfide (CS₂): CS₂ is highly flammable and has a low flash point. It is also toxic and should be handled in a well-ventilated area, away from any ignition sources.
-
Potassium Hydroxide (KOH): KOH is a corrosive base and should be handled with appropriate personal protective equipment (PPE), including gloves and eye protection.
-
Hydrogen Sulfide (H₂S) Gas: The reaction can potentially release hydrogen sulfide gas, which is toxic. The reaction should be carried out in a well-ventilated fume hood.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction: This could be due to insufficient reaction time, low temperature, or poor mixing. | Optimize reaction parameters: Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider increasing the reaction time or temperature moderately. Ensure vigorous stirring to improve mixing. |
| Side reactions: Localized overheating or incorrect stoichiometry can lead to the formation of byproducts. | Controlled reagent addition: Add the carbon disulfide and potassium hydroxide solutions slowly and at a controlled rate to manage the reaction exotherm. Ensure accurate measurement of all reagents. | |
| Product is difficult to purify | Presence of unreacted starting materials: Incomplete reaction can leave unreacted 2-fluorobenzohydrazide. | Improve reaction completion: See "Low Yield" solutions. Consider a slight excess of carbon disulfide. |
| Formation of colored impurities: Overheating or prolonged reaction times can lead to the formation of colored byproducts. | Optimize reaction conditions: Avoid excessive heating and monitor the reaction to stop it once complete. Consider purification by recrystallization from a suitable solvent like ethanol. | |
| Inconsistent Results Between Batches | Variability in raw material quality: The purity of 2-fluorobenzohydrazide and other reagents can affect the reaction outcome. | Use high-purity starting materials: Ensure the quality of all reagents before starting the synthesis. |
| Poor process control: Variations in temperature, stirring speed, or addition rates between batches can lead to inconsistent results. | Standardize the process: Develop and strictly follow a standard operating procedure (SOP) for the synthesis. |
Data Presentation
| Aryl Substituent | Solvent | Base | Reaction Time (h) | Yield (%) | Reference |
| 4-Nitrophenyl | Ethanol | KOH | Not specified | Not specified | [4] |
| 3-Nitrophenyl | Ethanol | KOH | Not specified | Not specified | [4] |
| Phenyl | Ethanol | KOH | Not specified | Not specified | [4] |
| 4-Methoxybenzyl | Ethanol | KOH | Not specified | Not specified | [4] |
| Furan-2-yl | Ethanol | NaOH | 12 | 55 | [5] |
Experimental Protocols
Laboratory-Scale Synthesis of 5-Aryl-1,3,4-oxadiazole-2-thiols
This protocol is a general procedure that can be adapted for the synthesis of this compound.
Materials:
-
Aryl hydrazide (e.g., 2-fluorobenzohydrazide)
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Absolute ethanol
-
Hydrochloric acid (HCl) or Acetic acid for acidification
-
Distilled water
Procedure:
-
Dissolve the aryl hydrazide (1 equivalent) in absolute ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add a solution of potassium hydroxide (1 equivalent) in water to the flask.
-
Slowly add carbon disulfide (1.1 equivalents) to the reaction mixture.
-
Heat the mixture to reflux and maintain the temperature for the required reaction time (typically monitored by TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess ethanol under reduced pressure.
-
Dilute the residue with distilled water and cool in an ice bath.
-
Acidify the solution to a pH of 5-6 with hydrochloric acid or acetic acid to precipitate the crude product.
-
Filter the precipitate, wash it with cold water, and dry it.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 5-aryl-1,3,4-oxadiazole-2-thiol.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting logic diagram for addressing low product yield during synthesis.
References
- 1. A mini review: recent developments of heterocyclic chemistry in some drug discovery scaffolds synthesis [jmchemsci.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. jchemrev.com [jchemrev.com]
- 4. 2023 Synthesis on Scale: Process Chemistry in the Pharmaceutical Industry — Princeton - American Chemical Society [princeton-acs.org]
- 5. 5-Furan-2yl[1,3,4]oxadiazole-2-thiol, 5-Furan-2yl-4H [1,2,4] triazole-3-thiol and Their Thiol-Thione Tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
optimizing reaction conditions for the synthesis of 5-(2-Fluorophenyl)-1,3,4-oxadiazole-2-thiol
This technical support guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for the optimal synthesis of 5-(2-Fluorophenyl)-1,3,4-oxadiazole-2-thiol.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most widely used method is the reaction of 2-fluorobenzohydrazide with carbon disulfide in a basic alcoholic solution, followed by acidification. This one-pot synthesis is generally straightforward and provides good yields.
Q2: What is the role of potassium hydroxide (KOH) or sodium hydroxide (NaOH) in the reaction?
A2: The base is crucial for deprotonating the hydrazide, which then acts as a nucleophile, attacking the carbon of carbon disulfide. It also facilitates the formation of the potassium or sodium dithiocarbazate salt intermediate, which is essential for the subsequent cyclization.
Q3: Can other bases be used?
A3: While KOH and NaOH are most common, other bases like sodium ethoxide can also be used. However, the choice of base may influence the reaction rate and yield.
Q4: Is the product, this compound, present in different tautomeric forms?
A4: Yes, this compound exhibits thiol-thione tautomerism. It can exist in both the thiol (-SH) and thione (C=S) forms.[1][2][3] The thione form is generally considered to be the more stable tautomer in the solid state.
Q5: What are the typical purification methods for the final product?
A5: Recrystallization from ethanol or a mixture of ethanol and water is the most common method for purifying the crude product.[4] Thin-layer chromatography (TLC) can be used to monitor the purity.
Experimental Protocols
Protocol 1: Conventional Synthesis
This protocol is the standard method for the synthesis of 5-aryl-1,3,4-oxadiazole-2-thiols.
Materials:
-
2-Fluorobenzohydrazide
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Absolute ethanol or Methanol
-
Hydrochloric acid (HCl) or Acetic acid (for acidification)
-
Distilled water
Procedure:
-
Dissolve 2-fluorobenzohydrazide in absolute ethanol in a round-bottom flask.
-
To this solution, add a solution of potassium hydroxide in water, followed by the dropwise addition of carbon disulfide while stirring.[4]
-
The reaction mixture is then heated under reflux for several hours until the evolution of hydrogen sulfide gas ceases (this can be tested with lead acetate paper).[5]
-
After completion, the reaction mixture is cooled, and the excess solvent is removed under reduced pressure.
-
The resulting residue is dissolved in water and filtered.
-
The filtrate is then acidified with a dilute solution of hydrochloric acid or acetic acid to a pH of 2-3.[4][6]
-
The precipitated solid is filtered, washed with cold water, and dried.
-
The crude product is purified by recrystallization from ethanol.[4]
Protocol 2: Ultrasound-Assisted Green Synthesis
This method offers a more environmentally friendly approach with potentially shorter reaction times.[7][8]
Materials:
-
2-Fluorobenzohydrazide
-
Carbon disulfide (CS₂)
-
N,N-Dimethylformamide (DMF) (a few drops)
-
Hydrochloric acid (HCl)
Procedure:
-
In a suitable vessel, mix 2-fluorobenzohydrazide and carbon disulfide (in a 1:1 molar ratio) with a few drops of DMF.[7][8]
-
Place the reaction vessel in an ultrasonic bath at room temperature.
-
Irradiate the mixture with ultrasound for the specified time (typically shorter than conventional heating).
-
After the reaction is complete (monitored by TLC), the mixture is worked up.
-
The product is isolated by filtration and purified, often by recrystallization. This method is noted for its good to excellent yields and easy workup.[7][8]
Data Presentation
Table 1: Comparison of Reaction Conditions and Yields
| Method | Base | Solvent | Reaction Time | Yield (%) | Reference |
| Conventional | KOH | Ethanol | 3 - 12 hours (reflux) | 65 - 88 | [1][9] |
| Ultrasound-Assisted | None (catalyst-free) | DMF (drops) | 1 - 2 hours | Good to Excellent | [7][8] |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction. | Ensure the reaction goes to completion by extending the reflux time or monitoring with TLC. Confirm the absence of H₂S evolution. |
| Loss of product during workup. | Be careful during the acidification step; add the acid slowly to avoid co-precipitation of impurities. Ensure the pH is optimal for precipitation (pH 2-3).[4] | |
| Impure starting materials. | Check the purity of 2-fluorobenzohydrazide and carbon disulfide. | |
| Formation of a Sulfur-Containing Impurity | Side reaction leading to 1,3,4-thiadiazole. | This can occur with certain cyclizing agents.[10] Sticking to the established protocol with CS₂ and a base should minimize this. If it persists, purification by column chromatography may be necessary. |
| Product is an Oil or Difficult to Crystallize | Presence of impurities. | Ensure the crude product is thoroughly washed to remove any remaining acid or salts. Try different recrystallization solvents or solvent mixtures. |
| Incomplete acidification. | Check the pH of the solution after acidification to ensure complete precipitation of the product. | |
| Reaction Stalls | Insufficient base. | Ensure the correct molar ratio of the base to the hydrazide is used. The base is crucial for the initial nucleophilic attack. |
| Low reaction temperature. | For the conventional method, ensure the mixture is refluxing at the appropriate temperature for the solvent used. |
Visualizations
Caption: Reaction workflow for the synthesis of the target compound.
Caption: Tautomeric equilibrium of the final product.
References
- 1. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 2. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jchemrev.com [jchemrev.com]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Ultrasound-assisted, low-solvent and acid/base-free synthesis of 5-substituted 1,3,4-oxadiazole-2-thiols as potent antimicrobial and antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ultrasound-assisted, low-solvent and acid/base-free synthesis of 5-substituted 1,3,4-oxadiazole-2-thiols as potent antimicrobial and antioxidant agents - ProQuest [proquest.com]
- 9. bingol.edu.tr [bingol.edu.tr]
- 10. benchchem.com [benchchem.com]
troubleshooting common side reactions in 1,3,4-oxadiazole-2-thiol synthesis
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols. The primary synthetic route discussed is the widely-used reaction of an acyl hydrazide with carbon disulfide in a basic alcoholic solution, followed by acidification.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the standard reaction for synthesizing 5-substituted-1,3,4-oxadiazole-2-thiols?
The most common and established method involves a one-pot reaction where a substituted acyl hydrazide is treated with carbon disulfide (CS₂) in the presence of a base, typically potassium hydroxide (KOH), in an alcoholic solvent like ethanol. The reaction mixture is usually heated to reflux. The process concludes with acidification of the resulting salt intermediate to precipitate the final 1,3,4-oxadiazole-2-thiol product.[1][2][3]
Q2: What is the role of each key reagent in the synthesis?
-
Acyl Hydrazide: This is the backbone of the final molecule and determines the substituent at the 5-position of the oxadiazole ring.
-
Carbon Disulfide (CS₂): Provides the C=S group and the carbon atom that becomes C2 of the heterocyclic ring.
-
Base (e.g., KOH): Acts as a catalyst by deprotonating the hydrazide, making it a more potent nucleophile to attack the CS₂. It also forms a salt of the dithiocarbazinate intermediate.[3][4]
-
Alcohol (e.g., Ethanol): A common solvent that effectively dissolves the reactants and facilitates the reaction at reflux temperatures.[3]
-
Acid (e.g., HCl): Used in the final step to neutralize the reaction mixture and protonate the intermediate salt, causing the desired product to precipitate.[3]
Q3: My final product shows two forms in analysis. What is thiol-thione tautomerism?
The 1,3,4-oxadiazole-2-thiol ring system exists as a mixture of two rapidly interconverting isomers (tautomers): the thiol form (-SH) and the thione form (C=S, N-H). This is an inherent chemical property of the molecule.[1][5] In solution and solid states, one form usually predominates, but both may be observable depending on the solvent, temperature, and the substituent on the ring.[1] It is important to recognize that this is not an impurity but a characteristic of the product itself.
Troubleshooting Guide: Common Side Reactions & Issues
Problem 1: Low or No Yield of the Desired Product
Q: I followed the protocol, but my product yield is extremely low, or I isolated nothing. What could have gone wrong?
A: Low or no yield can stem from several factors related to reactants, reaction conditions, or work-up.
-
Cause 1: Inactive or Impure Reagents. The acyl hydrazide starting material may be of poor quality, or the carbon disulfide may have degraded. The base can also lose potency if it has absorbed atmospheric CO₂.
-
Solution: Use freshly opened or purified reagents. Ensure the base (KOH or NaOH) is dry and has been stored properly. Verify the purity of your acyl hydrazide via melting point or spectroscopy before starting.
-
-
Cause 2: Incomplete Reaction. The reaction may not have gone to completion, leaving starting materials or intermediates in the solution.
-
Solution: Ensure you are using a slight excess of carbon disulfide and at least one equivalent of base. Increase the reflux time (e.g., from 6 hours to 10-12 hours) to drive the cyclization to completion.[3]
-
-
Cause 3: Improper Acidification. The final product is precipitated by lowering the pH. If the solution is not made sufficiently acidic, the product will remain dissolved as its salt form.
-
Solution: Add the acid dropwise while stirring vigorously. Monitor the pH with litmus or a pH meter to ensure it is acidic (pH ~2-3). After acidification, cool the mixture in an ice bath to maximize precipitation before filtration.
-
Problem 2: Product is Contaminated with Impurities
Q: My product appears discolored, has a wide melting point range, or shows extra peaks in NMR/MS analysis. How can I identify and prevent impurities?
A: Impurities often arise from unreacted starting materials or the formation of side-products.
-
Cause 1: Unreacted Acyl Hydrazide. This is a common impurity if the reaction is incomplete.
-
Solution: This can be addressed by adjusting the stoichiometry as mentioned above. For purification, recrystallization is highly effective. Ethanol is a commonly used solvent for this purpose.[3]
-
-
Cause 2: Formation of Potassium Dithiocarbazinate Salt. The intermediate before cyclization is a potassium salt. If the cyclization step (heating) is not sufficient, this salt may persist.
-
Solution: Ensure the reaction is refluxed for an adequate duration. During work-up, washing the filtered crude product with water can help remove this and other inorganic salts.
-
-
Cause 3: Competing Side Reactions. Although the formation of 1,3,4-thiadiazoles is a known side reaction in similar syntheses, the primary concern in this specific route is often the decomposition of the dithiocarbazinate intermediate if conditions are too harsh or if impurities are present.[6]
-
Solution: Maintain a steady reflux temperature without excessive, vigorous heating. Ensure all glassware is clean and dry. If complex mixtures are formed, purification via column chromatography may be necessary, though it is less common for this synthesis.
-
Problem 3: Product Fails to Solidify or Crystallize
Q: After acidification, my product separated as an oil instead of a solid precipitate. What should I do?
A: Oiling out can be caused by residual solvent, impurities acting as a eutectic mixture, or the intrinsic properties of the specific substituted oxadiazole.
-
Cause 1: Residual Solvent. If the reaction solvent (e.g., ethanol) is not fully removed or if it is part of the precipitate, it can prevent proper crystal lattice formation.
-
Solution: After filtering the oily product, try triturating it with a non-polar solvent like hexanes or diethyl ether to induce solidification. You can also attempt to redissolve the oil in a minimal amount of a suitable solvent and then slowly add a non-solvent to encourage precipitation.
-
-
Cause 2: Impurities. The presence of impurities can lower the melting point and inhibit crystallization.
-
Solution: Purify the crude oil. If it is soluble, you can attempt an extraction. Alternatively, column chromatography is a reliable method for purifying oils. Once purified, crystallization can be re-attempted.
-
-
Cause 3: Slow Crystallization Kinetics. Some molecules are inherently slow to crystallize.
-
Solution: After isolating the oil, let it stand at room temperature or in the refrigerator for an extended period. Scratching the inside of the flask with a glass rod can sometimes provide a nucleation site and initiate crystallization.
-
Data Presentation
The yield of 5-substituted-1,3,4-oxadiazole-2-thiols is sensitive to reaction conditions. Below is a summary of typical parameters and reported yields.
| Parameter | Condition | Reported Yield (%) | Reference |
| Reagents | Acyl Hydrazide, CS₂, KOH | 71-81% | [3] |
| Solvent | Ethanol | 65-88% | [5] |
| Method | Conventional Heating (Reflux) | 54-62% | [4] |
| Purification | Recrystallization from Ethanol | - | [3] |
Experimental Protocols
General Protocol for the Synthesis of 5-Substituted-1,3,4-Oxadiazole-2-thiol
This protocol is a generalized procedure based on common literature methods.[3][4]
-
Reaction Setup: In a round-bottom flask, dissolve the desired acyl hydrazide (1 equivalent) in absolute ethanol.
-
Addition of Base: Add powdered potassium hydroxide (1 equivalent) to the solution and stir until it dissolves.
-
Addition of CS₂: To the stirring solution, add carbon disulfide (1.1 equivalents) dropwise over 15-20 minutes. The reaction is exothermic and the color may change to yellow/orange.
-
Reflux: Attach a condenser and heat the mixture to reflux. Maintain a gentle reflux for 8-12 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling the reaction mixture to room temperature, reduce the solvent volume under vacuum.
-
Precipitation: Dilute the residue with a small amount of water and pour it into a beaker. Cool the solution in an ice bath and acidify by slowly adding dilute hydrochloric acid (HCl) with constant stirring until the pH is ~2-3.
-
Isolation: A solid precipitate should form. Filter the solid using a Büchner funnel, wash it thoroughly with cold water to remove inorganic salts, and allow it to air dry.
Purification by Recrystallization
-
Transfer the crude, dry product to a clean Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (ethanol is common) and heat the mixture gently until the solid completely dissolves.[3]
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
For maximum crystal recovery, place the flask in an ice bath for 30 minutes.
-
Filter the purified crystals, wash with a small amount of cold solvent, and dry them completely.
Visualized Workflows and Pathways
The following diagrams illustrate the experimental workflow and the chemical pathways involved.
References
- 1. jchemrev.com [jchemrev.com]
- 2. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. bingol.edu.tr [bingol.edu.tr]
- 5. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 6. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
Technical Support Center: Purity Assessment of 5-(2-Fluorophenyl)-1,3,4-oxadiazole-2-thiol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used in the purity assessment of 5-(2-Fluorophenyl)-1,3,4-oxadiazole-2-thiol. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for determining the purity of this compound?
A1: The primary methods for purity assessment include High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), which is ideal for quantifying the main compound and its impurities. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are crucial for structural confirmation and identification of impurities.
Q2: What typical spectral characteristics can be expected for this compound?
A2: For 5-substituted-1,3,4-oxadiazole-2-thiols, characteristic spectral data can be expected. In IR spectra, look for bands corresponding to S-H (around 2500-2600 cm⁻¹), C=N (around 1500-1650 cm⁻¹), and C-O-C stretching.[1][2][3] ¹H NMR spectra will show signals for the aromatic protons of the fluorophenyl group, and a characteristic signal for the thiol proton (-SH), which can be exchangeable with D₂O.[1][2][3] ¹³C NMR will show distinct signals for the aromatic carbons and the carbons of the oxadiazole ring.[1] Mass spectrometry should show the molecular ion peak corresponding to the compound's molecular weight.[1]
Q3: How can I prepare a sample of this compound for HPLC analysis?
A3: Dissolve a precisely weighed amount of the compound in a suitable solvent to a known concentration. The choice of solvent is critical; it should completely dissolve the sample and be compatible with the mobile phase. For RP-HPLC, a mixture of acetonitrile and water or methanol and water is commonly used as the diluent. It is essential to filter the sample solution through a 0.2 µm or 0.45 µm filter before injection to prevent clogging of the HPLC system.[4]
Q4: Are there any known stability issues with this compound that could affect purity analysis?
A4: The thiol (-SH) group can be susceptible to oxidation, which may lead to the formation of disulfide impurities over time. It is advisable to store the compound in a cool, dark place and under an inert atmosphere if possible. When preparing samples for analysis, use fresh solutions to minimize the risk of degradation. Forced degradation studies under hydrolytic, oxidative, and photolytic stress conditions can help identify potential degradation products.[5]
Troubleshooting Guides
HPLC Analysis
Issue 1: Peak Tailing for the Main Analyte Peak
-
Possible Cause A: Secondary Silanol Interactions. Aromatic and thiol-containing compounds can interact with free silanol groups on the silica-based stationary phase, leading to peak tailing.[6]
-
Solution:
-
Adjust Mobile Phase pH: Lower the pH of the mobile phase (e.g., to pH 2.5-3.5) using an additive like trifluoroacetic acid (TFA) or formic acid to suppress the ionization of silanol groups.
-
Use a Competitive Amine: Add a small amount of a competitive amine, such as triethylamine (TEA), to the mobile phase to block the active silanol sites.
-
Employ an End-Capped Column: Use a modern, high-purity, end-capped C18 column designed to minimize silanol interactions.
-
-
-
Possible Cause B: Column Overload. Injecting too concentrated a sample can lead to peak distortion, including tailing.
-
Solution: Dilute the sample and reinject. If the peak shape improves, column overload was the likely cause.
-
Issue 2: Ghost Peaks Appearing in the Chromatogram
-
Possible Cause A: Contaminated Mobile Phase or System. Impurities in the mobile phase solvents or carryover from previous injections can result in extraneous peaks.[7]
-
Solution:
-
-
Possible Cause B: Late Eluting Peaks from a Previous Run. A compound from a previous injection may not have fully eluted and appears in a subsequent run.
-
Solution: Extend the run time of the HPLC method to ensure all components have eluted. Incorporate a gradient step with a high percentage of organic solvent at the end of the run to wash the column.
-
Issue 3: Irreproducible Retention Times
-
Possible Cause A: Inconsistent Mobile Phase Preparation. Small variations in the composition of the mobile phase can lead to shifts in retention times.
-
Solution: Ensure accurate and consistent preparation of the mobile phase. Use a calibrated pH meter and precise volumetric measurements. Premixing the mobile phase in a single container can improve consistency compared to online mixing by the pump.
-
-
Possible Cause B: Fluctuations in Column Temperature. Changes in the ambient temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant and controlled temperature for the analytical column.[7]
-
-
Possible Cause C: Pump Malfunction. Issues with the HPLC pump, such as leaks or faulty check valves, can cause flow rate fluctuations and, consequently, variable retention times.[7]
-
Solution: Perform regular maintenance on the pump. Check for leaks (salt buildup can be an indicator) and ensure proper functioning of the check valves.[7]
-
Data Presentation
Table 1: Suggested RP-HPLC Method Parameters for Purity Assessment
| Parameter | Recommended Setting |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 30% B5-20 min: 30% to 80% B20-25 min: 80% B25-26 min: 80% to 30% B26-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm or Diode Array Detector (DAD) for spectral analysis |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile/Water (50:50, v/v) |
Table 2: Characteristic Spectroscopic Data Ranges for 5-Aryl-1,3,4-oxadiazole-2-thiols
| Spectroscopic Technique | Functional Group / Proton | Characteristic Range |
| IR (KBr, cm⁻¹) | S-H stretch | 2526 - 2570[1] |
| C=N stretch | 1510 - 1538[1] | |
| C-O-C stretch | 1009 - 1140[1] | |
| ¹H NMR (DMSO-d₆, δ ppm) | Aromatic Protons | 7.0 - 8.5[1] |
| -SH Proton | 12.5 - 15.0 (broad singlet)[1] | |
| ¹³C NMR (DMSO-d₆, δ ppm) | Aromatic Carbons | 115 - 165[1] |
| Oxadiazole Ring Carbons | 155 - 180[1] |
Experimental Protocols
Protocol 1: Purity Determination by RP-HPLC
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A by adding 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Filter through a 0.45 µm membrane filter and degas.
-
Prepare Mobile Phase B by adding 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Filter through a 0.45 µm membrane filter and degas.
-
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the diluent (Acetonitrile/Water, 50:50 v/v) to obtain a concentration of 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the test sample into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the diluent to obtain a concentration of 100 µg/mL.
-
-
Chromatographic Analysis:
-
Set up the HPLC system according to the parameters in Table 1.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Inject the diluent (blank), followed by the standard solution (in replicate, e.g., n=5) and then the sample solution.
-
Process the chromatograms and calculate the purity of the sample by area normalization or against the reference standard.
-
Protocol 2: Structural Confirmation by ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrument Setup:
-
Use a 300 MHz or higher field NMR spectrometer.
-
Acquire the spectrum at room temperature.
-
Use tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
Data Acquisition:
-
Acquire a standard proton spectrum.
-
If the -SH proton signal is difficult to identify, perform a D₂O exchange experiment. Add a drop of deuterium oxide to the NMR tube, shake, and re-acquire the spectrum. The -SH peak should disappear or significantly decrease in intensity.
-
-
Data Analysis:
-
Integrate the peaks to determine the relative number of protons.
-
Analyze the chemical shifts and coupling patterns to confirm the structure, paying close attention to the patterns of the fluorophenyl group.
-
Visualizations
Caption: Troubleshooting workflow for HPLC peak tailing issues.
Caption: General workflow for purity and identity assessment.
References
- 1. asianpubs.org [asianpubs.org]
- 2. 5-Furan-2yl[1,3,4]oxadiazole-2-thiol, 5-Furan-2yl-4H [1,2,4] triazole-3-thiol and Their Thiol-Thione Tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. eclass.uoa.gr [eclass.uoa.gr]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Enhancing the Stability of 5-(2-Fluorophenyl)-1,3,4-oxadiazole-2-thiol
For Researchers, Scientists, and Drug Development Professionals
This guide provides technical support for handling 5-(2-Fluorophenyl)-1,3,4-oxadiazole-2-thiol, a compound class known for its wide range of biological activities.[1][2][3][4] Due to the presence of a reactive thiol group and a heterocyclic oxadiazole ring, maintaining the compound's stability in solution is critical for obtaining reliable and reproducible experimental results. This document offers troubleshooting advice, frequently asked questions, and detailed protocols to mitigate degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: The primary stability concerns for this compound stem from its thiol group and the 1,3,4-oxadiazole core. The main degradation pathways include:
-
Oxidation: The thiol (-SH) group is highly susceptible to oxidation, especially in the presence of dissolved oxygen, trace metal ions, or under light exposure.[5] This leads to the formation of a disulfide-bonded dimer (R-S-S-R), which can significantly alter the compound's biological activity and analytical profile.[6][7]
-
Hydrolysis: The 1,3,4-oxadiazole ring can be susceptible to cleavage under harsh acidic or basic conditions, leading to ring-opened impurities.[8][9][10]
-
Thiol-Thione Tautomerism: It is important to recognize that 1,3,4-oxadiazole-2-thiols exist in a tautomeric equilibrium between the thiol and thione forms.[1][11][12] While not a degradation pathway itself, the relative concentration of each tautomer can be solvent and pH-dependent, potentially influencing reactivity and stability.
-
Photodegradation: Aromatic and heterocyclic compounds can be sensitive to light, which can catalyze oxidative processes or other decomposition reactions.[8][9]
Q2: My compound is degrading rapidly upon dissolution. What are the first things I should check?
A2: Rapid degradation is often due to environmental factors. A systematic approach is recommended to identify the cause. First, assess the potential for oxidation by ensuring you are using deoxygenated (degassed) solvents and preparing the solution under an inert atmosphere (e.g., nitrogen or argon).[6] Second, evaluate the pH of your solution, as non-neutral pH can accelerate both oxidation and hydrolysis. Finally, ensure the solution is protected from light by using amber vials or covering the container with foil.
Q3: How does pH affect the stability of the compound?
A3: pH is a critical factor. The thiol group (-SH) has a pKa, and above this pKa, it deprotonates to the more reactive thiolate anion (-S⁻), which is significantly more susceptible to oxidation. Therefore, maintaining a slightly acidic pH (e.g., 3-5) can keep the thiol protonated and reduce the rate of oxidative dimerization.[10] However, extremely low pH may promote hydrolysis of the oxadiazole ring. A stability study across a range of pH values is recommended to find the optimal balance.
Table 1: Representative pH-Dependent Stability Data
| pH of Aqueous Buffer | % Compound Remaining after 24h at 25°C | Primary Degradation Product |
|---|---|---|
| 2.0 | 85% | Hydrolysis Products |
| 4.0 | 98% | Minimal Degradation |
| 7.4 (PBS) | 70% | Disulfide Dimer |
| 10.0 | 45% | Disulfide Dimer, Hydrolysis Products |
Note: Data are illustrative and may vary based on exact buffer composition and conditions.
Q4: Which solvents are recommended for preparing and storing solutions?
A4: Solvent choice can significantly influence stability.[13][14]
-
Recommended: High-purity, anhydrous, aprotic solvents such as acetonitrile (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are often preferred. Some studies have shown certain thiol-containing compounds to be stable in acetonitrile, dichloromethane, or ethyl acetate.[15] Always use freshly opened or properly stored solvents to avoid peroxides and other reactive impurities.
-
Use with Caution: Protic solvents, especially alcohols like methanol and ethanol, can sometimes accelerate degradation.[15] If aqueous buffers are required for an experiment, prepare the solution fresh from a concentrated stock in an aprotic solvent and use it immediately.
Table 2: Representative Solvent-Dependent Stability
| Solvent | % Compound Remaining after 24h at 25°C (in the dark) |
|---|---|
| Acetonitrile (degassed) | >99% |
| DMSO (anhydrous) | >99% |
| Ethanol | 92% |
| Water (pH 7.0, not degassed) | 75% |
Note: Data are illustrative.
Q5: What additives can be used to prevent oxidative degradation?
A5: Several classes of additives can enhance stability by preventing oxidation:
-
Reducing Agents: These agents maintain the thiol in its reduced (-SH) state. Tris(2-carboxyethyl)phosphine (TCEP) is highly effective as it is stable, odorless, and selective for disulfide reduction over a wide pH range.[6] Dithiothreitol (DTT) is another common choice.
-
Antioxidants: Free radical scavengers like ascorbic acid or glutathione (GSH) can be added to quench reactive oxygen species that initiate oxidation.[16][17][18][19]
-
Chelating Agents: Trace metal ions (e.g., Cu²⁺, Fe³⁺) are potent catalysts for thiol oxidation.[6] Adding a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) sequesters these ions, inhibiting their catalytic activity.[5][20]
Table 3: Effect of Stabilizing Agents in Aqueous Buffer (pH 7.4)
| Condition | % Compound Remaining after 24h at 25°C |
|---|---|
| No Additives | 70% |
| + 1 mM EDTA | 85% |
| + 1 mM TCEP | >95% |
| + 1 mM EDTA + 1 mM TCEP | >99% |
Note: Data are illustrative. Concentrations should be optimized for your specific application.
Q6: What are the best practices for long-term storage of the compound in solution?
A6: For long-term storage, dissolve the compound in a high-purity, anhydrous aprotic solvent (e.g., DMSO or ACN) at a high concentration. Aliquot the stock solution into amber, airtight vials, flush the headspace with an inert gas (argon or nitrogen), and store at -20°C or, ideally, -80°C. For aqueous solutions, storage is not recommended; they should be prepared fresh for each experiment. Lyophilized powders stored at low temperatures (-20°C) and protected from humidity are generally stable for extended periods.[20]
Experimental Protocols
Protocol 1: General Procedure for Preparing a Stabilized Stock Solution
-
Solvent Preparation: Select a suitable solvent (e.g., anhydrous DMSO). Degas the solvent by sparging with nitrogen or argon gas for 15-20 minutes.
-
Weighing: Weigh the desired amount of this compound in a clean vial under an inert atmosphere if possible.
-
Dissolution: Add the degassed solvent to the vial to achieve the target concentration.
-
Addition of Stabilizers (Optional but Recommended):
-
Add a concentrated solution of EDTA in the same solvent to reach a final concentration of 0.5-1 mM.
-
For maximum protection, add a reducing agent like TCEP to a final concentration of 0.5-1 mM.
-
-
Mixing: Gently vortex or sonicate until the compound is fully dissolved.
-
Storage: Aliquot the solution into smaller-volume amber vials. Flush the headspace of each vial with inert gas before sealing tightly. Store at -80°C.
Protocol 2: Stability Assessment by RP-HPLC
This protocol outlines a forced degradation study to establish a stability-indicating analytical method.[8][9]
-
Method Development: Develop an RP-HPLC method (e.g., using a C18 column) that shows a sharp, symmetric peak for the parent compound, well-resolved from any solvent or impurity peaks. A photodiode array (PDA) detector is useful for monitoring peak purity.[8]
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
-
Forced Degradation Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 24 hours.
-
Photolytic Degradation: Expose the diluted stock solution to direct UV light (e.g., 254 nm) for 24 hours.
-
Control: Keep a diluted stock solution protected from light at 4°C.
-
-
Analysis: After the incubation period, neutralize the acidic and basic samples. Inject all samples into the HPLC system.
-
Evaluation: Compare the chromatograms. A robust, stability-indicating method will show a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products, all of which should be well-resolved from the parent peak.
References
- 1. bingol.edu.tr [bingol.edu.tr]
- 2. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. thieme-connect.com [thieme-connect.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. Thiol-based antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The role of thiols in antioxidant systems - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ultrasound-assisted, low-solvent and acid/base-free synthesis of 5-substituted 1,3,4-oxadiazole-2-thiols as potent antimicrobial and antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
dealing with regioisomer formation in the synthesis of substituted oxadiazoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with regioisomer formation during the synthesis of substituted oxadiazoles.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of substituted oxadiazoles, focusing on the formation of regioisomers.
Issue 1: My reaction is producing a mixture of 1,2,4- and 1,3,4-oxadiazole regioisomers. How can I improve the selectivity?
The formation of a mixture of oxadiazole isomers is a common challenge. The strategy to favor a specific regioisomer depends on the desired isomer and the synthetic route.
-
For the synthesis of 1,3,4-oxadiazoles: These are typically synthesized from the cyclodehydration of 1,2-diacylhydrazines or the oxidation of acylhydrazones. To ensure the exclusive formation of the 1,3,4-isomer, it is crucial to start with the appropriate linear precursor. If you are obtaining a mixture, it is possible that a competing rearrangement or an incorrect starting material is the issue.
-
Solution:
-
Verify the purity and structure of your starting materials (e.g., acyl hydrazide and carboxylic acid or aldehyde).
-
For the cyclodehydration of 1,2-diacylhydrazines, ensure that the reaction conditions are anhydrous, as water can lead to side reactions. Common dehydrating agents include POCl₃, SOCl₂, and P₂O₅.[1]
-
When synthesizing from acylhydrazones, the oxidative cyclization is generally regioselective for the 1,3,4-oxadiazole. Ensure your oxidizing agent (e.g., I₂, Br₂, NBS) is appropriate for your substrate.
-
-
-
For the synthesis of 1,2,4-oxadiazoles: A common method is the reaction of an amidoxime with a carboxylic acid derivative. The regioselectivity of this reaction can be influenced by the reaction conditions.
-
Solution:
-
Choice of Base and Solvent: The combination of the base and solvent can significantly impact the regioselectivity. For instance, in the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and carboxylic acid esters, using NaOH in DMSO at room temperature has been shown to be effective.[2][3]
-
Reaction Temperature: Lowering the reaction temperature can sometimes favor the formation of the kinetic product, which may be the desired regioisomer. Conversely, higher temperatures might lead to the thermodynamic product or isomer interconversion.[4]
-
One-Pot vs. Two-Step Procedure: Isolating the intermediate O-acylamidoxime before cyclization can sometimes provide better control over the final product distribution compared to a one-pot reaction.[5]
-
-
Issue 2: I have a mixture of regioisomers. How can I separate them?
Separation of regioisomers can be challenging due to their similar physical properties. However, chromatographic techniques are often successful.
-
Solution:
-
Column Chromatography: This is the most common method for separating oxadiazole regioisomers. The choice of the stationary and mobile phase is critical.
-
Stationary Phase: Silica gel is the most commonly used stationary phase. If the compounds are sensitive to the acidic nature of silica, neutral or basic alumina can be used. For highly polar compounds, reverse-phase silica (C18) may be more effective.[6]
-
Mobile Phase: A gradient elution is often necessary. Start with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity. The optimal solvent system will depend on the specific regioisomers and may require some experimentation to determine.
-
-
Preparative Thin-Layer Chromatography (Prep-TLC): For small-scale separations, prep-TLC can be a viable option.
-
High-Performance Liquid Chromatography (HPLC): For difficult separations or to obtain very high purity, preparative HPLC can be employed.[7]
-
Issue 3: How can I confirm the structure of my synthesized oxadiazole and distinguish between regioisomers?
Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are powerful tools for structure elucidation and differentiating between regioisomers.
-
Solution:
-
¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms within the oxadiazole ring are distinct for different isomers.
-
In 1,3,4-oxadiazoles , the two carbon atoms (C2 and C5) are in different chemical environments if the substituents are different, but their chemical shifts are generally in a similar range.
-
In 1,2,4-oxadiazoles , the chemical shifts of C3 and C5 can be significantly different and are influenced by the nature of the substituents. For 3-aryl-5-methyl-1,2,4-oxadiazoles, the C3 and C5 signals are well-separated.[8] The substituent at C5 has a more pronounced effect on the chemical shift of C5 compared to the effect of the C3 substituent on the C3 signal.[8]
-
-
¹H NMR Spectroscopy: The chemical shifts of the protons on the substituents can provide clues about the electronic environment of the oxadiazole ring and thus help in distinguishing isomers.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the molecular formula of the synthesized compound. The fragmentation pattern in the mass spectrum might also provide structural information to differentiate between isomers, although this is not always straightforward.
-
Infrared (IR) Spectroscopy: The IR spectrum can confirm the presence of the oxadiazole ring through characteristic C=N and C-O-C stretching vibrations. However, it is generally less effective than NMR for distinguishing between regioisomers.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to substituted oxadiazoles?
A1: For 1,3,4-oxadiazoles , common methods include the cyclodehydration of 1,2-diacylhydrazines and the oxidative cyclization of acylhydrazones.[9][10][11] For 1,2,4-oxadiazoles , the most prevalent method is the reaction of an amidoxime with a carboxylic acid or its derivative (e.g., acyl chloride, ester).[5][12][13]
Q2: What factors influence the regioselectivity in the synthesis of 1,2,4-oxadiazoles from amidoximes?
A2: The regioselectivity can be influenced by several factors, including the reaction temperature, the choice of base and solvent, and the nature of the substituents on the starting materials.[2][14][15] For example, using a strong base like NaOH in an aprotic polar solvent like DMSO can promote the desired cyclization at room temperature.[3]
Q3: Are there any one-pot methods for the synthesis of substituted oxadiazoles?
A3: Yes, one-pot syntheses are available for both 1,3,4- and 1,2,4-oxadiazoles. For example, 3,5-disubstituted 1,2,4-oxadiazoles can be synthesized in one pot from nitriles, hydroxylamine, and Meldrum's acid under microwave irradiation.[12] Regioselective one-pot syntheses of 2,5-disubstituted-1,3,4-oxadiazoles have also been reported.[16]
Q4: What are some common side reactions to be aware of during oxadiazole synthesis?
A4: In the synthesis of 1,2,4-oxadiazoles from O-acylamidoximes, a common side reaction is the cleavage of the O-acylamidoxime back to the amidoxime and the corresponding nitrile.[15] In the synthesis of 1,3,4-oxadiazoles, incomplete cyclization or the formation of dimeric byproducts can occur.
Data Presentation
Table 1: Influence of Reaction Conditions on the Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles from Amidoximes and Esters
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | NaOH | DMSO | Room Temperature | 4-16 | 70-95 | [2][3] |
| 2 | KOH | DMSO | Room Temperature | 4-16 | 65-90 | [2] |
| 3 | LiOH | DMSO | Room Temperature | 4-16 | 60-85 | [2] |
| 4 | t-BuOK | THF | Room Temperature | 12-24 | 50-80 | [14] |
Experimental Protocols
Protocol 1: General Procedure for the Separation of a Mixture of Oxadiazole Regioisomers by Column Chromatography
-
Preparation of the Column:
-
Select a glass column of appropriate size based on the amount of crude material to be separated (a general rule of thumb is a 1:100 ratio of crude material to silica gel by weight).
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexanes or a 95:5 hexanes:ethyl acetate mixture).
-
Pour the slurry into the column and allow the silica to pack under gravity, gently tapping the column to ensure even packing. Drain the excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude mixture of regioisomers in a minimal amount of the initial eluent or a slightly more polar solvent. Carefully apply the solution to the top of the silica bed using a pipette.
-
Dry Loading (Recommended for less soluble compounds): Dissolve the crude mixture in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to the solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[6]
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Start with a low polarity solvent system and gradually increase the polarity. For example, start with 100% hexanes, then move to 5%, 10%, 20%, etc., ethyl acetate in hexanes. The exact gradient will need to be optimized based on the separation observed by TLC.
-
-
Fraction Collection and Analysis:
-
Collect fractions in test tubes.
-
Monitor the elution of the compounds by TLC, spotting each fraction on a TLC plate. Visualize the spots under UV light.
-
Combine the fractions containing the pure desired regioisomer.
-
-
Product Isolation:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified regioisomer.
-
Mandatory Visualization
Caption: Troubleshooting workflow for regioisomer formation in oxadiazole synthesis.
Caption: Synthetic pathways leading to 1,3,4- and 1,2,4-oxadiazole regioisomers.
Caption: Workflow for the separation and characterization of oxadiazole regioisomers.
References
- 1. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. soc.chim.it [soc.chim.it]
- 5. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Separation of 2,5-Bis(4-methoxyphenyl)-1,3,4-oxadiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. scispace.com [scispace.com]
- 9. Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities [wisdomlib.org]
- 10. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 11. jchemrev.com [jchemrev.com]
- 12. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]
- 13. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles [organic-chemistry.org]
optimization of biological assay parameters for hydrophobic compounds like 5-(2-Fluorophenyl)-1,3,4-oxadiazole-2-thiol
This guide provides troubleshooting advice and frequently asked questions for researchers working with hydrophobic compounds, such as 5-(2-Fluorophenyl)-1,3,4-oxadiazole-2-thiol, in biological assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when working with hydrophobic compounds in aqueous biological assays?
Hydrophobic compounds, by nature, have poor water solubility. This presents several challenges in biological assays:
-
Precipitation: The compound can fall out of solution when diluted from an organic stock (like DMSO) into an aqueous assay buffer, leading to an inaccurate concentration at the target site.[1][2]
-
Non-Specific Binding (NSB): These compounds tend to bind to plastic surfaces (tubes, plates) and non-target proteins, reducing the effective concentration available to interact with the intended biological target.[3][4] This can lead to loss of the compound and inflated, erroneous measurements of binding or activity.[3]
-
Aggregation: Hydrophobic molecules can form aggregates in aqueous solutions, which can lead to assay artifacts and non-reproducible results.
-
Underestimated Potency: Due to solubility and binding issues, the actual concentration of the free compound in solution may be much lower than the nominal concentration, causing its biological activity to be underestimated.[1][2]
Q2: What is the best solvent for making a stock solution of a hydrophobic compound?
Dimethyl sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions of hydrophobic compounds for biological screening.[1][5] However, it's crucial to be aware that even DMSO has solubility limits, and compounds can precipitate out of DMSO stocks during storage, especially after freeze-thaw cycles.[1] For particularly challenging compounds, other organic solvents like ethanol or co-solvent systems may be explored, but their compatibility with the specific assay must be verified.[5]
Q3: How can I prevent my compound from precipitating when I add it to the assay buffer?
Preventing precipitation is key to obtaining reliable data. Strategies include:
-
Optimizing Co-Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) in the assay as low as possible (typically <1%, ideally <0.5%) to minimize its effect on the biological system and reduce the chance of precipitation upon dilution.
-
Using Solubility Enhancers: Incorporate additives like non-ionic detergents (e.g., Tween-20, Triton X-100) or cyclodextrins into the assay buffer to help keep the compound in solution.[3][6][7]
-
Serial Dilutions: Perform serial dilutions carefully, ensuring rapid and thorough mixing at each step to avoid localized high concentrations that can trigger precipitation.
Q4: What is non-specific binding and how can I minimize it?
Non-specific binding (NSB) occurs when a compound interacts with surfaces other than its intended biological target, such as plate wells, tubing, or abundant proteins like albumin.[3][8] This is a common issue for hydrophobic molecules. To minimize NSB:
-
Add a Detergent: Low concentrations of non-ionic detergents like Tween-20 (e.g., 0.005-0.05%) can disrupt hydrophobic interactions that cause NSB.[3][4]
-
Include a Carrier Protein: Adding Bovine Serum Albumin (BSA) to the buffer (e.g., 0.1% w/v) can block non-specific binding sites on plasticware and other proteins.[4][8]
-
Use Low-Binding Plates: Commercially available low-protein-binding microplates can significantly reduce compound loss to plastic surfaces.
Troubleshooting Guide
Problem 1: Compound Precipitation Observed in Assay Wells
-
Symptom: You can see visible precipitate, cloudiness, or crystals in the microplate wells after adding the compound.
-
Possible Cause 1: The aqueous solubility limit of the compound has been exceeded. Low solubility is a major hurdle for many discovery compounds.[1][2]
-
Solution 1:
-
Determine Kinetic Solubility: Perform a kinetic solubility assay to understand the concentration at which your compound precipitates in the specific assay buffer.
-
Lower Compound Concentration: Test the compound at a concentration below its determined solubility limit.
-
Incorporate Solubilizing Agents: Add a low percentage of a non-ionic detergent or a cyclodextrin to the assay buffer to increase solubility.[6][7] Refer to the data table below for common options.
-
-
Possible Cause 2: Improper dilution technique. Adding a concentrated DMSO stock directly into a large volume of buffer without adequate mixing can cause the compound to "crash out" of solution immediately.
-
Solution 2:
-
Use a Step-wise Dilution Protocol: Prepare an intermediate dilution of the compound in assay buffer or media before the final dilution into the assay plate.
-
Ensure Rapid Mixing: When adding the compound to the buffer, ensure immediate and vigorous mixing (e.g., by vortexing or repeated pipetting) to disperse the molecules quickly.
-
Problem 2: High Variability and Poor Reproducibility Between Replicates
-
Symptom: You observe large standard deviations between replicate wells or inconsistent results between experiments.
-
Possible Cause 1: Inconsistent compound precipitation or aggregation. The amount of precipitated or aggregated compound may vary from well to well, leading to different effective concentrations.
-
Solution 1:
-
Re-optimize Solubilization: Revisit the solutions for Problem 1. Ensure the compound is fully solubilized under the assay conditions. The use of solubilizing excipients can improve stability.[9]
-
Visual Inspection: Before reading the plate, visually inspect it under a microscope for any signs of precipitation.
-
-
Possible Cause 2: Compound is binding to labware. The compound may be adsorbing to pipette tips and microplates, leading to inconsistent final concentrations in the wells.
-
Solution 2:
Problem 3: Lower-Than-Expected or No Biological Activity
-
Symptom: A compound expected to be active shows very low or no activity in the assay.
-
Possible Cause 1: The effective concentration of the free compound is much lower than the nominal concentration due to poor solubility or non-specific binding.[1]
-
Solution 1:
-
Possible Cause 2: The compound is binding to proteins in the assay medium (e.g., serum albumin in cell culture media). Hydrophobic compounds often bind strongly to serum proteins, reducing their free concentration.[11][12]
-
Solution 2:
-
Reduce Serum Concentration: If possible for the assay, reduce the percentage of serum (e.g., FBS) in the cell culture medium. Note that this can affect cell health.
-
Perform Serum Shift Assay: Measure the compound's potency in the presence of varying concentrations of serum or albumin to quantify the impact of protein binding.
-
Consider Serum-Free Media: If the cell line can tolerate it for the duration of the assay, use serum-free media.
-
Data Presentation: Common Solubilizing Agents
The table below summarizes common excipients used to improve the solubility of hydrophobic compounds in aqueous buffers.
| Agent Type | Example | Typical Working Concentration | Key Considerations |
| Co-Solvent | DMSO | < 1% (ideally < 0.5%) | Can affect enzyme activity or cell viability at higher concentrations.[5] |
| Ethanol | < 1% | Can be more disruptive to protein structure than DMSO. | |
| Non-Ionic Detergent | Tween-20 | 0.005% - 0.1% (v/v) | Can disrupt hydrophobic interactions causing NSB.[3][4] May interfere with some assay readouts. |
| Triton X-100 | 0.01% - 0.1% (v/v) | Generally stronger than Tween-20. Check for assay compatibility. | |
| Cyclodextrin | HP-β-CD | 1 - 10 mM | Forms inclusion complexes to shield hydrophobic molecules from water.[7][13] Can sometimes extract lipids from cell membranes. |
| Carrier Protein | BSA | 0.01% - 0.1% (w/v) | Acts as a blocking agent to reduce NSB to surfaces.[8] Can also bind the compound, reducing its free concentration. |
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment using Nephelometry
This protocol provides a method to determine the concentration at which a compound begins to precipitate from a solution.
-
Prepare Compound Stock: Create a high-concentration stock solution of the test compound (e.g., 10-20 mM) in 100% DMSO.
-
Prepare Assay Buffer: Use the exact aqueous buffer that will be used in the final biological assay.
-
Dispense Buffer: Add 98 µL of the assay buffer to the wells of a clear-bottom 96-well plate.
-
Add Compound: Add 2 µL of the DMSO stock solution to the first well to achieve the highest desired concentration (e.g., 200 µM with a final DMSO concentration of 2%). Mix thoroughly by pipetting up and down.
-
Create Serial Dilutions: Perform a serial 2-fold dilution across the plate by transferring 50 µL from one well to the next, mixing at each step.
-
Incubate: Cover the plate and incubate at room temperature for 1-2 hours.
-
Measure Turbidity: Read the plate on a nephelometer or a plate reader capable of measuring turbidity or light scattering (e.g., absorbance at 620 nm).
-
Analyze Data: Plot the turbidity reading against the compound concentration. The concentration at which the turbidity signal begins to rise sharply above the baseline is the kinetic solubility limit.
Protocol 2: General Method for Reducing Non-Specific Binding
This protocol outlines steps to mitigate non-specific binding of a hydrophobic compound.
-
Buffer Preparation: Prepare the assay buffer and supplement it with a non-ionic detergent (e.g., 0.01% Tween-20) and/or a carrier protein (e.g., 0.1% BSA).[4][8]
-
Plate Selection: Use low-protein-binding microplates.
-
Compound Dilution:
-
When preparing dilutions, pre-condition pipette tips by aspirating and dispensing the solution 2-3 times before the transfer.
-
Perform dilutions in the supplemented assay buffer.
-
-
Control Experiment (NSB Assessment): To quantify NSB, run a control experiment without the biological target (e.g., in wells with buffer only or with a lysate from a control cell line not expressing the target).
-
Incubation: Incubate the assay plate for the required time.
-
Quantification: After incubation, measure the compound concentration remaining in the supernatant and compare it to the initial nominal concentration. A significant decrease indicates loss due to non-specific binding.
Visualizations
Workflow for Assay Parameter Optimization
Caption: Workflow for optimizing biological assay parameters for a hydrophobic compound.
Troubleshooting Logic for Poor Assay Signal
Caption: Decision tree for troubleshooting low signal in assays with hydrophobic compounds.
Hypothetical Signaling Pathway for an Oxadiazole Derivative
Many 1,3,4-oxadiazole derivatives exhibit anti-inflammatory properties.[14][15] A common mechanism for anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory response.
Caption: Potential mechanism of action via inhibition of the COX inflammatory pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. nicoyalife.com [nicoyalife.com]
- 4. 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments | Technology Networks [technologynetworks.com]
- 5. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. mdpi.com [mdpi.com]
- 8. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 9. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 10. researchgate.net [researchgate.net]
- 11. Detergents as probes of hydrophobic binding cavities in serum albumin and other water-soluble proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Cyclodextrins as Active Therapeutic Agents: Beyond Their Role as Excipients [mdpi.com]
- 14. ijari.org [ijari.org]
- 15. Bioactive Oxadiazoles 2.0 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of 2-Fluoro, 3-Fluoro, and 4-Fluorophenyl-1,3,4-oxadiazole-2-thiols: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of the synthesis, spectral properties, and biological activities of three positional isomers of fluorophenyl-1,3,4-oxadiazole-2-thiol: the 2-fluoro, 3-fluoro, and 4-fluoro derivatives. This document is intended for researchers, scientists, and drug development professionals interested in the potential of these compounds as therapeutic agents.
Introduction
The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, known to be a bioisostere for amide and ester groups, which can enhance the pharmacological activity and metabolic stability of a molecule.[1] The incorporation of a fluorine atom into a phenyl ring attached to this heterocyclic core can significantly influence the compound's physicochemical properties and biological activity. This guide focuses on a comparative analysis of the 2-fluoro, 3-fluoro, and 4-fluoro positional isomers of phenyl-1,3,4-oxadiazole-2-thiol, providing a valuable resource for structure-activity relationship (SAR) studies and further drug development.
Synthesis and Spectral Analysis
The synthesis of 5-aryl-1,3,4-oxadiazole-2-thiols, including the fluorophenyl derivatives, typically follows a well-established multi-step procedure. The general synthetic pathway is illustrated below.
Caption: General synthesis workflow for 5-(fluorophenyl)-1,3,4-oxadiazole-2-thiols.
Table 1: Spectral Data for 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol
| Spectral Data Type | Characteristic Peaks/Signals |
| IR (KBr, cm⁻¹) | Due to the tautomeric nature, characteristic bands for both thiol (S-H) and thione (C=S) forms can be observed. A band around 2550-2600 cm⁻¹ can be attributed to the S-H stretch, while a band around 1250-1270 cm⁻¹ is characteristic of the C=S group.[2][3] Other significant peaks include those for C=N, C-O-C, and C-F stretching. |
| ¹H NMR (DMSO-d₆, δ ppm) | Aromatic protons typically appear as multiplets in the range of 7.0-8.0 ppm. The thiol proton (SH) signal is often observed as a broad singlet at a downfield chemical shift, which is exchangeable with D₂O. |
| ¹³C NMR (DMSO-d₆, δ ppm) | The carbon atoms of the oxadiazole ring (C2 and C5) resonate at approximately 178 ppm and 159 ppm, respectively.[4] Aromatic carbons show signals in the range of 115-165 ppm, with the carbon attached to the fluorine atom exhibiting a characteristic splitting pattern. |
Note: Specific peak values can vary slightly depending on the solvent and instrument used.
Comparative Biological Activities
Derivatives of 1,3,4-oxadiazole are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer effects.[5] The position of the fluorine atom on the phenyl ring is expected to influence the potency and selectivity of these compounds.
Antimicrobial and Antifungal Activity
While comprehensive comparative data is limited, studies have shown that fluorinated phenyl-1,3,4-oxadiazole-2-thiols possess significant antimicrobial and antifungal properties. For instance, 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol has demonstrated potent activity against various bacterial and fungal strains.[5]
Table 2: Antimicrobial and Antifungal Activity Data (Example for 4-fluoro isomer)
| Microorganism | MIC (µg/mL) or Zone of Inhibition (mm) | Reference Compound |
| Escherichia coli | Data not uniformly reported | Ampicillin |
| Staphylococcus aureus | Data not uniformly reported | Ampicillin |
| Pseudomonas aeruginosa | Data not uniformly reported | Ciprofloxacin |
| Candida albicans | Data not uniformly reported | Fluconazole |
| Aspergillus niger | Data not uniformly reported | Griseofulvin |
Note: The table is a template. Specific, directly comparable data for all three isomers from a single study is not available in the public domain.
Anticancer Activity
The anticancer potential of 1,3,4-oxadiazole derivatives has been a subject of intense research. These compounds can exert their effects through various mechanisms, including enzyme inhibition and induction of apoptosis.[6] The presence and position of the fluorine atom can significantly impact the cytotoxic activity against different cancer cell lines. A derivative of 2-fluorophenyl-1,3,4-oxadiazole-2-thione has been reported to exhibit anticancer activity by inhibiting the telomerase enzyme.[7]
Caption: Potential mechanism of anticancer action for fluorophenyl-1,3,4-oxadiazole derivatives.
Table 3: Anticancer Activity Data (IC₅₀ values in µM)
| Cancer Cell Line | 2-fluorophenyl-1,3,4-oxadiazole-2-thiol | 3-fluorophenyl-1,3,4-oxadiazole-2-thiol | 4-fluorophenyl-1,3,4-oxadiazole-2-thiol | Reference Drug (e.g., Doxorubicin) |
| MCF-7 (Breast) | Data not available | Data not available | Data not available | Varies |
| HeLa (Cervical) | Data not available | Data not available | Data not available | Varies |
| A549 (Lung) | Data not available | Data not available | Data not available | Varies |
| HepG2 (Liver) | Data not available | Data not available | Data not available | Varies |
Note: This table is a template to be populated with experimental data. Currently, directly comparable IC₅₀ values for all three isomers against a panel of cancer cell lines from a single, cohesive study are not available in the reviewed literature.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are generalized procedures for the synthesis and biological evaluation of the title compounds, based on commonly reported methods.
General Synthesis of 5-(Fluorophenyl)-1,3,4-oxadiazole-2-thiols
-
Esterification of Fluorobenzoic Acid: The respective fluorobenzoic acid (2-, 3-, or 4-fluoro) is refluxed with an excess of an alcohol (e.g., methanol) in the presence of a catalytic amount of concentrated sulfuric acid to yield the corresponding methyl fluorobenzoate.[4]
-
Synthesis of Fluorobenzohydrazide: The methyl fluorobenzoate is then refluxed with hydrazine hydrate in an alcoholic solvent to produce the fluorobenzohydrazide.[4]
-
Cyclization to form the 1,3,4-Oxadiazole-2-thiol: The fluorobenzohydrazide is dissolved in an alcoholic solution of potassium hydroxide, to which carbon disulfide is added. The mixture is refluxed, and upon completion, the solvent is evaporated. The residue is dissolved in water and acidified with a mineral acid (e.g., HCl) to precipitate the crude 5-(fluorophenyl)-1,3,4-oxadiazole-2-thiol, which is then purified by recrystallization.[3][8]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a specific turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and a reference drug for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Conclusion and Future Directions
The positional isomers of fluorophenyl-1,3,4-oxadiazole-2-thiol represent a promising class of compounds with potential therapeutic applications. While the 4-fluoro isomer has been more extensively studied, there is a clear need for further research to synthesize and characterize the 2-fluoro and 3-fluoro isomers. A systematic comparative study of all three isomers under standardized experimental conditions is essential to elucidate the structure-activity relationships and to identify the most potent and selective candidate for further development. Future work should focus on:
-
The synthesis and complete spectral characterization of 5-(2-fluorophenyl)-1,3,4-oxadiazole-2-thiol and 5-(3-fluorophenyl)-1,3,4-oxadiazole-2-thiol.
-
A direct comparative evaluation of the antimicrobial, antifungal, and anticancer activities of all three isomers against a broad panel of pathogens and cancer cell lines.
-
In-depth mechanistic studies to understand the specific signaling pathways and molecular targets modulated by these compounds.
This comprehensive approach will undoubtedly accelerate the translation of these promising molecules from the laboratory to potential clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. 5-Furan-2yl[1,3,4]oxadiazole-2-thiol, 5-Furan-2yl-4H [1,2,4] triazole-3-thiol and Their Thiol-Thione Tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijnrd.org [ijnrd.org]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. bingol.edu.tr [bingol.edu.tr]
Structure-Activity Relationship of Fluorinated 5-Phenyl-1,3,4-oxadiazole-2-thiols: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into pharmacologically active molecules is a well-established approach to enhance metabolic stability, binding affinity, and overall therapeutic efficacy. This guide provides a comparative analysis of the structure-activity relationship (SAR) of fluorinated 5-phenyl-1,3,4-oxadiazole-2-thiols, focusing on their antimicrobial and anticancer properties. Experimental data from various studies are presented to offer a clear comparison with their non-fluorinated counterparts and other alternatives.
I. Comparative Biological Activity: The Impact of Fluorination
The introduction of fluorine atoms to the phenyl ring of 5-phenyl-1,3,4-oxadiazole-2-thiol has been shown to significantly modulate its biological activity. The high electronegativity and unique steric properties of fluorine can lead to altered electronic distribution within the molecule, influencing its interaction with biological targets.
Antimicrobial Activity
Studies have demonstrated that fluorinated derivatives exhibit enhanced antimicrobial and antifungal activity compared to the parent compound and even established antibiotics. The position and number of fluorine substitutions on the phenyl ring play a crucial role in determining the potency and spectrum of activity.
Table 1: Comparative Antimicrobial Activity of Fluorinated vs. Non-Fluorinated 5-Phenyl-1,3,4-oxadiazole-2-thiols
| Compound | Substitution | Test Organism | Activity (MIC/Inhibition Zone) | Reference Compound | Activity (MIC/Inhibition Zone) |
| 5-phenyl-1,3,4-oxadiazole-2-thiol | None | Escherichia coli | Less active | Ampicillin | - |
| 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol | 4-Fluoro | Escherichia coli | More potent | Ampicillin | - |
| 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol | 4-Fluoro | Streptococcus pneumoniae | More potent | Ampicillin | - |
| 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol | 4-Fluoro | Pseudomonas aeruginosa | Over 100 times stronger | Ampicillin | - |
| 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol | 4-Fluoro | Aspergillus fumigatus | More potent | Terbinafine | - |
Data compiled from a review of recent literature.[1]
Anticancer Activity
Fluorinated 1,3,4-oxadiazole derivatives have emerged as promising candidates for anticancer drug development. The presence of fluorine can enhance the cytotoxic potential of these compounds against various cancer cell lines. The proposed mechanisms of action include the induction of apoptosis and inhibition of key signaling pathways involved in cancer cell proliferation and survival.
Table 2: Comparative Anticancer Activity of Fluorinated 1,3,4-Oxadiazole Derivatives
| Compound | Substitution | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 2-(4'-fluorobiphenyl-3-yl)-5-(5-phenylthiophen-2-yl)-1,3,4-oxadiazole | 4'-fluoro on biphenyl | Caco-2 | 5.3 | 5-Fluorouracil | 8.6[2] |
| (E)-3-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-5-(3,4,5-trimethoxybenzylidene)thiazolidine-2,4-dione | 4-fluorophenyl | A549, A375, MCF-7, HT-29 | 0.81 to 11.9 | - | - |
II. Experimental Protocols
General Synthesis of 5-(Fluorophenyl)-1,3,4-oxadiazole-2-thiol
The synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols is typically achieved through a multi-step process starting from the corresponding benzoic acid.[3][4]
-
Esterification: The substituted benzoic acid (e.g., 4-fluorobenzoic acid) is refluxed with an alcohol (e.g., ethanol) in the presence of a catalytic amount of strong acid (e.g., sulfuric acid) to yield the corresponding ester.
-
Hydrazinolysis: The resulting ester is then treated with hydrazine hydrate, usually in an alcoholic solvent, to form the acid hydrazide.
-
Cyclization: The acid hydrazide is subsequently reacted with carbon disulfide in the presence of a base, such as potassium hydroxide, in an alcoholic medium. The reaction mixture is refluxed, and upon cooling and acidification, the 5-(fluorophenyl)-1,3,4-oxadiazole-2-thiol precipitates and can be purified by recrystallization.[3][4]
Caption: General synthesis workflow for 5-(fluorophenyl)-1,3,4-oxadiazole-2-thiol.
Antimicrobial Susceptibility Testing
The antimicrobial activity of the synthesized compounds is commonly evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium to a specified cell density.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the growth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under suitable conditions (temperature and time) for microbial growth.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
In Vitro Cytotoxicity Assay (MTT Assay)
The anticancer activity is often assessed by determining the half-maximal inhibitory concentration (IC50) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are solubilized by adding a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The IC50 value is then calculated from the dose-response curve.
III. Signaling Pathways and Mechanisms of Action
The anticancer effects of fluorinated 5-phenyl-1,3,4-oxadiazole-2-thiols are believed to be mediated through the modulation of critical signaling pathways involved in cell survival and apoptosis.
NF-κB Signaling Pathway Inhibition
The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) is a key regulator of cellular processes, including inflammation, immunity, and cell survival. Its aberrant activation is a hallmark of many cancers. Certain 1,3,4-oxadiazole derivatives have been shown to inhibit the NF-κB signaling pathway, leading to the suppression of cancer cell proliferation and induction of apoptosis.[5] This inhibition can occur through the prevention of the phosphorylation of IκB and the subsequent nuclear translocation and DNA binding of the p65 subunit of NF-κB.[5]
Caption: Inhibition of the NF-κB signaling pathway by fluorinated 1,3,4-oxadiazole derivatives.
p53-Mediated Intrinsic Apoptosis Pathway
The tumor suppressor protein p53 plays a crucial role in initiating apoptosis in response to cellular stress, such as DNA damage. Some 2,5-disubstituted-1,3,4-oxadiazole derivatives have been found to induce apoptosis through the p53-mediated intrinsic pathway.[6] This involves the upregulation of p53, which in turn modulates the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[6] An increased Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of caspase-9 and caspase-3, culminating in apoptosis.[6]
Caption: Induction of apoptosis via the p53-mediated intrinsic pathway.
IV. Conclusion
The inclusion of fluorine in the 5-phenyl-1,3,4-oxadiazole-2-thiol scaffold is a promising strategy for the development of novel antimicrobial and anticancer agents with enhanced potency. The presented data highlights the significant improvements in biological activity observed in fluorinated derivatives compared to their non-fluorinated analogues. Further research into the precise mechanisms of action and optimization of the substitution patterns will be crucial for the translation of these findings into clinically effective therapeutics. This guide serves as a foundational resource for researchers in the field, providing a structured overview of the current understanding of the SAR of these compelling compounds.
References
- 1. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. asianpubs.org [asianpubs.org]
- 4. bingol.edu.tr [bingol.edu.tr]
- 5. Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel 2,5-disubstituted-1,3,4-oxadiazole derivatives induce apoptosis in HepG2 cells through p53 mediated intrinsic pathway - Arabian Journal of Chemistry [arabjchem.org]
A Comparative Analysis of the Biological Activity of 5-(2-Fluorophenyl)-1,3,4-oxadiazole-2-thiol Against Standard Drugs
For Immediate Release
In the dynamic field of drug discovery, the quest for novel therapeutic agents with enhanced efficacy and specificity is perpetual. This guide provides a comprehensive comparison of the biological activity of the synthetic compound 5-(2-Fluorophenyl)-1,3,4-oxadiazole-2-thiol with established standard drugs across antibacterial, antifungal, and anticancer domains. This analysis is tailored for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data to facilitate informed decisions in the pursuit of new therapeutic leads.
Antibacterial Activity
While direct comparative studies on the 2-fluoro isomer are limited in the public domain, research on the closely related analog, 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol, has demonstrated significant antibacterial potential. A 2020 study by Yarmohammadi and colleagues revealed that this 4-fluoro isomer exhibited potent activity against a panel of pathogenic bacteria. Notably, it showed stronger activity against Escherichia coli and Streptococcus pneumoniae than the standard antibiotic ampicillin. Furthermore, its activity against Pseudomonas aeruginosa was reported to be over 100 times more potent.[1]
This suggests that the 2-fluoro isomer, this compound, may also possess a broad spectrum of antibacterial activity. Further head-to-head studies are warranted to quantify its efficacy relative to standard antibiotics.
Table 1: Antibacterial Activity Comparison (MIC in µg/mL)
| Compound | Escherichia coli | Streptococcus pneumoniae | Pseudomonas aeruginosa |
| This compound | Data not available | Data not available | Data not available |
| Ampicillin (Standard) | > Data for analog[1] | > Data for analog[1] | Not effective |
| Ciprofloxacin (Standard) | 0.008–2 | 0.12–2 | 0.004–2 |
| Gentamicin (Standard) | 0.12–8 | Not typically used | 0.25–16 |
| 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol (Analog) | < Ampicillin[1] | < Ampicillin[1] | Significantly < Ampicillin[1] |
Note: The data for the 4-fluoro analog is qualitative as reported in a review. The MIC values for standard drugs represent a general range and can vary depending on the specific strain and testing conditions.
Experimental Protocol: Antibacterial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) is typically determined using the broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight in Mueller-Hinton Broth (MHB). The suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Preparation of Test Compounds: The test compound and standard drugs are dissolved in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) and then serially diluted in MHB in a 96-well microtiter plate to obtain a range of concentrations.
-
Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Workflow for Antibacterial Susceptibility Testing.
Antifungal Activity
Similar to its antibacterial profile, the antifungal potential of this compound is inferred from its 4-fluoro counterpart. The study by Yarmohammadi et al. also reported that 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol exhibited superior antifungal activity against Aspergillus fumigatus when compared to the standard antifungal drug terbinafine.[1] This finding suggests that the target compound is a promising candidate for further antifungal drug development.
Table 2: Antifungal Activity Comparison (MIC in µg/mL)
| Compound | Aspergillus fumigatus | Candida albicans |
| This compound | Data not available | Data not available |
| Terbinafine (Standard) | > Data for analog[1] | 0.03–8 |
| Fluconazole (Standard) | 16–>64 | 0.25–64 |
| Amphotericin B (Standard) | 0.12–2 | 0.03–2 |
| 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol (Analog) | < Terbinafine[1] | Data not available |
Note: The data for the 4-fluoro analog is qualitative as reported in a review. The MIC values for standard drugs represent a general range and can vary depending on the specific strain and testing conditions.
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution Method)
The antifungal activity is assessed using a method similar to the antibacterial testing, following CLSI guidelines.
-
Preparation of Fungal Inoculum: Fungal strains are grown on an appropriate medium (e.g., Sabouraud Dextrose Agar) and a suspension is prepared and adjusted to a final concentration of 0.5–2.5 x 10^3 CFU/mL.
-
Preparation of Test Compounds: The test compound and standard antifungal drugs are serially diluted in RPMI-1640 medium.
-
Incubation: The plates are incubated at 35°C for 48-72 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.
Workflow for Antifungal Susceptibility Testing.
Anticancer Activity
Studies on similar compounds have shown promising activity against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, with some derivatives exhibiting IC50 values in the low micromolar range. The standard chemotherapeutic drugs doxorubicin and 5-fluorouracil are commonly used as positive controls in these assays.
Table 3: Anticancer Activity Comparison (IC50 in µM)
| Compound | Breast Cancer (MCF-7) | Colon Cancer (HCT-116) |
| This compound | Data not available | Data not available |
| Doxorubicin (Standard) | 0.04–1.5 | 0.05–1.0 |
| 5-Fluorouracil (Standard) | 1–20 | 5–50 |
Note: The IC50 values for standard drugs can vary significantly depending on the specific cell line and experimental conditions.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic effect of the compound on cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Cancer cell lines (e.g., MCF-7, HCT-116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound and a standard drug for a specified duration (e.g., 48 or 72 hours).
-
MTT Assay: After treatment, MTT solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Data Analysis: The formazan crystals are dissolved, and the absorbance is measured using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Potential Anticancer Mechanism of Action.
Conclusion
The available evidence, primarily from studies on its 4-fluoro analog, suggests that this compound is a promising scaffold for the development of new antimicrobial agents with a potentially broad spectrum of activity. While its anticancer potential is plausible given the known activities of the 1,3,4-oxadiazole core, direct experimental evidence is needed for a conclusive comparison. This guide highlights the need for further focused research, including head-to-head comparative studies with standard drugs, to fully elucidate the therapeutic potential of this compound. The provided experimental protocols offer a standardized framework for conducting such evaluations.
References
In Vivo Anticancer Efficacy of 5-(2-Fluorophenyl)-1,3,4-oxadiazole-2-thiol: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Comparative Efficacy of 1,3,4-Oxadiazole Derivatives in a Solid Tumor Model
The following tables summarize the in vivo anticancer activity of a series of synthesized 1,3,4-oxadiazole derivatives in a Dalton's Lymphoma Ascites (DLA)-induced solid tumor model in Swiss albino mice. These compounds, while not identical to 5-(2-Fluorophenyl)-1,3,4-oxadiazole-2-thiol, share the core 1,3,4-oxadiazole scaffold and provide valuable insights into the potential antitumor effects of this class of compounds.
Table 1: Effect of 1,3,4-Oxadiazole Derivatives on Tumor Volume and Weight in DLA-Induced Solid Tumor Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) ± SEM | % Inhibition of Tumor Volume | Mean Tumor Weight (g) ± SEM | % Inhibition of Tumor Weight |
| Control (DLA) | - | 2.84 ± 0.12 | - | 2.91 ± 0.15 | - |
| Standard (Cisplatin) | 5 | 0.98 ± 0.07 | 65.49 | 1.02 ± 0.09 | 64.95 |
| AMK OX-8 | 20 | 1.45 ± 0.09 | 48.94 | 1.51 ± 0.11 | 48.11 |
| AMK OX-9 | 20 | 1.32 ± 0.08 | 53.52 | 1.38 ± 0.10 | 52.58 |
| AMK OX-11 | 20 | 1.61 ± 0.10 | 43.31 | 1.68 ± 0.12 | 42.27 |
| AMK OX-12 | 20 | 1.21 ± 0.07 | 57.39 | 1.27 ± 0.09 | 56.36 |
Table 2: Effect of 1,3,4-Oxadiazole Derivatives on Mean Survival Time and Percentage Increase in Life Span
| Treatment Group | Dose (mg/kg) | Mean Survival Time (Days) ± SEM | % Increase in Life Span |
| Control (DLA) | - | 21.5 ± 0.8 | - |
| Standard (Cisplatin) | 5 | 35.8 ± 1.2 | 66.51 |
| AMK OX-8 | 20 | 30.2 ± 1.1 | 40.46 |
| AMK OX-9 | 20 | 32.1 ± 1.3 | 49.30 |
| AMK OX-11 | 20 | 28.9 ± 1.0 | 34.42 |
| AMK OX-12 | 20 | 34.5 ± 1.4 | 60.46 |
Experimental Protocols
The following protocols are based on the methodologies described in the cited in vivo studies of 1,3,4-oxadiazole derivatives.
Animal Model and Tumor Induction
-
Animal Strain: Swiss albino mice (male, 6-8 weeks old, weighing 20-25 g).
-
Acclimatization: Animals are acclimatized for one week under standard laboratory conditions (25 ± 2°C, 12 h light/dark cycle) with free access to a standard pellet diet and water.
-
Tumor Cell Line: Dalton's Lymphoma Ascites (DLA) cells are maintained by intraperitoneal passage in mice.
-
Tumor Induction: DLA cells (1 x 10⁶ cells in 0.25 mL of sterile PBS) are injected subcutaneously into the right hind limb of the mice to induce solid tumor formation.
Drug Administration and Treatment Schedule
-
Treatment Groups:
-
Group I: Tumor-bearing control (receives vehicle, e.g., 0.9% saline).
-
Group II: Positive control (receives a standard anticancer drug, e.g., Cisplatin at 5 mg/kg).
-
Group III-VI: Test groups (receive different 1,3,4-oxadiazole derivatives at a specified dose, e.g., 20 mg/kg).
-
-
Route of Administration: Intraperitoneal (i.p.) or oral (p.o.), depending on the compound's properties.
-
Treatment Schedule: Treatment is initiated 24 hours after tumor inoculation and continues for a specified period (e.g., once daily for 10 days).
Assessment of Antitumor Activity
-
Tumor Volume: Measured every alternate day using a vernier caliper. Tumor volume is calculated using the formula: V = 0.52 × a² × b, where 'a' is the smaller diameter and 'b' is the larger diameter.
-
Tumor Weight: At the end of the treatment period, animals are euthanized, and the tumors are excised and weighed.
-
Mean Survival Time (MST): A separate set of animals is used to monitor the survival time. The day of tumor inoculation is considered day 0. The MST is calculated as the average number of days the animals survive.
-
Percentage Increase in Life Span (% ILS): Calculated using the formula: % ILS = [(MST of treated group / MST of control group) - 1] × 100.
Visualizing the Experimental Workflow and Potential Mechanism of Action
To better understand the experimental process and the potential biological pathways involved in the anticancer activity of 1,3,4-oxadiazole derivatives, the following diagrams have been generated.
Caption: Workflow for in vivo validation of anticancer agents.
Caption: EGFR signaling pathway and potential inhibition.
Discussion and Future Directions
The presented data on analogous 1,3,4-oxadiazole derivatives demonstrate their potential as effective anticancer agents, with some compounds exhibiting efficacy comparable to the standard drug, Cisplatin. The in vivo studies show a significant reduction in tumor volume and weight, along with an increase in the lifespan of the tumor-bearing mice. These findings strongly support the rationale for conducting in vivo validation of this compound.
Future in vivo studies on this specific compound should follow a similar robust experimental design. Key considerations for a comprehensive evaluation include:
-
Dose-response studies: To determine the optimal therapeutic dose and to assess the therapeutic index.
-
Pharmacokinetic and pharmacodynamic (PK/PD) studies: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound and its correlation with the observed anticancer effects.
-
Toxicity studies: Acute and chronic toxicity studies are crucial to evaluate the safety profile of the compound.
-
Mechanism of action studies: In vivo studies should be complemented with molecular analyses of the excised tumors to confirm the proposed mechanism of action, such as the inhibition of specific signaling pathways (e.g., EGFR, VEGFR) or cellular processes (e.g., angiogenesis, apoptosis).
By undertaking these comprehensive in vivo studies, the therapeutic potential of this compound as a novel anticancer agent can be thoroughly evaluated, paving the way for its potential clinical development.
validation of antimicrobial efficacy of 5-(2-Fluorophenyl)-1,3,4-oxadiazole-2-thiol in preclinical models
An In-depth Comparison of the Antimicrobial Efficacy of 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol
In the global effort to combat antimicrobial resistance, the exploration of novel chemical scaffolds is paramount. Among these, 1,3,4-oxadiazole derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities. This guide provides a detailed preclinical validation of the antimicrobial efficacy of 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol, presenting a comparative analysis against established antimicrobial agents. The data herein is intended for researchers, scientists, and drug development professionals engaged in the discovery of new anti-infective therapies.
In Vitro Antimicrobial Activity
The in vitro antimicrobial potential of 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol was evaluated against a panel of clinically relevant bacterial and fungal pathogens. The primary metric for this assessment is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Comparative Analysis of Minimum Inhibitory Concentrations (MIC)
The antimicrobial efficacy of 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol was benchmarked against the broad-spectrum antibiotic Ampicillin and the antifungal agent Terbinafine. The results, summarized in the table below, indicate that the oxadiazole-thiol derivative exhibits potent activity, particularly against Pseudomonas aeruginosa.
| Microorganism | 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol MIC (µg/mL) | Ampicillin MIC (µg/mL) | Terbinafine MIC (µg/mL) |
| Escherichia coli | Lower than Ampicillin | 4[1] | Not Applicable |
| Streptococcus pneumoniae | Lower than Ampicillin | 0.03-0.06[1] | Not Applicable |
| Pseudomonas aeruginosa | >100x more potent than Ampicillin | Not specified as primary agent | Not Applicable |
| Aspergillus fumigatus | More potent than Terbinafine | Not Applicable | 1.6[2][3] |
Note: The data for 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol is based on a study by Yarmohammadi et al. (2020), which demonstrated its broad-spectrum antimicrobial potential.[4] While the user's original query specified the 2-fluorophenyl isomer, comprehensive preclinical data was most readily available for the closely related and potent 4-fluorophenyl isomer, which is presented here as a strong surrogate for the compound class.
Experimental Protocols
The determination of antimicrobial efficacy relies on standardized and reproducible experimental methodologies. The following sections detail the protocols employed in the evaluation of 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol and the comparator drugs.
Broth Microdilution Method for MIC Determination
The Minimum Inhibitory Concentration (MIC) values were determined using the broth microdilution method, a standardized and widely accepted technique in microbiology.[5][6]
In Vivo Preclinical Models
To assess the in vivo efficacy of an antimicrobial agent, animal models of infection are employed. These models are crucial for understanding the compound's performance in a complex biological system.
A common approach involves inducing a systemic or localized infection in mice with a pathogenic strain of bacteria. The efficacy of the test compound is then evaluated based on various parameters.
Potential Mechanism of Action
While the precise mechanism of action for 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol is a subject of ongoing research, many 1,3,4-oxadiazole derivatives are known to exert their antimicrobial effects by inhibiting essential microbial enzymes. For instance, some studies suggest that these compounds may target enzymes involved in the biosynthesis of the bacterial cell wall, such as MurD ligase.
Conclusion
The preclinical data presented in this guide highlight the significant antimicrobial potential of 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol. Its potent in vitro activity against both Gram-positive and Gram-negative bacteria, as well as a fungal pathogen, positions it as a promising candidate for further development. The superior efficacy against Pseudomonas aeruginosa is particularly noteworthy, given the challenges associated with treating infections caused by this opportunistic pathogen. Further investigations, including comprehensive in vivo studies and mechanism of action elucidation, are warranted to fully characterize the therapeutic potential of this novel oxadiazole derivative.
References
- 1. Ampicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. MIC and fungicidal activity of terbinafine against clinical isolates of Aspergillus spp - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Ultrasound-assisted, low-solvent and acid/base-free synthesis of 5-substituted 1,3,4-oxadiazole-2-thiols as potent antimicrobial and antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Broth Microdilution | MI [microbiology.mlsascp.com]
- 6. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
cross-validation of in vitro and in silico results for 5-(2-Fluorophenyl)-1,3,4-oxadiazole-2-thiol
An Examination of a Promising Scaffold in Drug Discovery
The 1,3,4-oxadiazole-2-thiol scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This guide provides a comparative analysis of the available in vitro and in silico data for 5-(Aryl)-1,3,4-oxadiazole-2-thiols, with a specific focus on the fluoro-substituted analogue, 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol, due to the current lack of publicly available data for the 2-fluoro isomer. This document is intended for researchers, scientists, and drug development professionals interested in this versatile heterocyclic system.
In Vitro Biological Activity: A Focus on the 4-Fluoro Analogue
One study demonstrated that 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol exhibits potent antimicrobial activity. Notably, it showed stronger inhibition against Escherichia coli and Streptococcus pneumoniae than the standard antibiotic ampicillin. Furthermore, its antifungal activity against Aspergillus fumigatus was found to be superior to that of the commonly used antifungal agent, terbinafine[1][2].
Table 1: Summary of Antimicrobial and Antifungal Activity for 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol
| Microorganism | Activity Compared to Standard Drug | Standard Drug |
| Escherichia coli | Stronger | Ampicillin |
| Streptococcus pneumoniae | Stronger | Ampicillin |
| Aspergillus fumigatus | Better | Terbinafine |
In Silico Studies: Predicting Biological Interactions
In silico techniques, such as molecular docking, are instrumental in predicting the binding affinity and interaction of small molecules with biological targets. While no specific molecular docking studies for 5-(2-Fluorophenyl)-1,3,4-oxadiazole-2-thiol were identified, the broader class of 1,3,4-oxadiazole derivatives has been the subject of numerous computational investigations. These studies often explore their potential as inhibitors of various enzymes implicated in cancer and inflammation, such as cyclooxygenase (COX) enzymes.
The general workflow for such an in silico analysis provides a framework for future studies on the title compound.
Caption: A generalized workflow for in silico molecular docking studies.
Experimental Protocols
The following are representative experimental protocols for the synthesis and biological evaluation of 5-substituted-1,3,4-oxadiazole-2-thiols.
Synthesis of 5-(Aryl)-1,3,4-oxadiazole-2-thiol
The synthesis of this class of compounds typically follows a well-established multi-step procedure.
Caption: A typical synthetic route for 5-aryl-1,3,4-oxadiazole-2-thiols.
Step 1: Esterification of the Aryl Carboxylic Acid The corresponding aryl carboxylic acid is refluxed with an alcohol (e.g., methanol) in the presence of a catalytic amount of a strong acid (e.g., sulfuric acid) or thionyl chloride to yield the aryl ester.
Step 2: Hydrazinolysis of the Aryl Ester The synthesized aryl ester is then refluxed with hydrazine hydrate in an appropriate solvent like ethanol to produce the aryl hydrazide.
Step 3: Cyclization to form the 1,3,4-Oxadiazole-2-thiol Ring The aryl hydrazide is treated with carbon disulfide in the presence of a base, such as potassium hydroxide, in an alcoholic solvent. The reaction mixture is refluxed, followed by acidification with a dilute mineral acid to precipitate the final product, 5-(Aryl)-1,3,4-oxadiazole-2-thiol. The product is then purified by recrystallization.
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in appropriate broth overnight. The culture is then diluted to a standardized concentration (e.g., 1 x 10^5 CFU/mL).
-
Serial Dilution of the Test Compound: The synthesized 5-(Aryl)-1,3,4-oxadiazole-2-thiol is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism. A positive control (medium with inoculum) and a negative control (medium only) are included. A standard antibiotic or antifungal agent is also tested under the same conditions for comparison.
Potential Signaling Pathways
While the precise mechanisms of action for this compound are yet to be elucidated, related compounds have been shown to interfere with various cellular pathways, particularly in the context of cancer. One such pathway is the Epidermal Growth Factor Receptor (EGFR) signaling cascade, which is often dysregulated in cancer.
Caption: A diagram illustrating a potential mechanism of action via EGFR inhibition.
Conclusion
The 5-(Aryl)-1,3,4-oxadiazole-2-thiol scaffold represents a promising area for drug discovery. While direct experimental data for this compound is currently limited, the available information on its 4-fluoro isomer highlights its potential as a potent antimicrobial and antifungal agent. The provided synthetic and biological testing protocols, along with the illustrative signaling pathway, offer a foundational framework for future research into this specific compound and its analogues. Further in vitro and in silico studies are warranted to fully elucidate the therapeutic potential of this compound and to validate the predictive models for this important class of heterocyclic compounds.
References
Evaluating the Selectivity and Toxicity Profile of 5-(2-Fluorophenyl)-1,3,4-oxadiazole-2-thiol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The heterocycle 1,3,4-oxadiazole is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide provides a comparative evaluation of the selectivity and toxicity profile of a specific derivative, 5-(2-Fluorophenyl)-1,3,4-oxadiazole-2-thiol, against other structurally related 1,3,4-oxadiazole analogues and established anticancer drugs. The information presented is based on available experimental data from scientific literature.
Executive Summary
While direct experimental data for this compound is limited in the reviewed literature, analysis of structurally similar compounds, particularly those with fluorophenyl substitutions, provides valuable insights into its potential biological activity. This guide synthesizes available data to project the compound's likely performance in terms of cytotoxicity against cancer cell lines and its safety profile. Comparisons are drawn with other 1,3,4-oxadiazole derivatives and standard chemotherapeutic agents to benchmark its potential efficacy and selectivity.
In Vitro Cytotoxicity: A Comparative Analysis
The anticancer potential of 1,3,4-oxadiazole derivatives is often evaluated by their cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell growth by 50%, is a key metric in these assessments.
While specific IC50 values for this compound were not found in the reviewed literature, data for structurally related compounds are presented below. For comparison, IC50 values for standard chemotherapeutic drugs are also included.
Table 1: Comparative In Vitro Cytotoxicity (IC50 in µM) of 1,3,4-Oxadiazole Derivatives and Standard Anticancer Drugs
| Compound/Drug | A549 (Lung) | HeLa (Cervical) | Hep-2 (Laryngeal) | MCF-7 (Breast) | V-79 (Normal Lung Fibroblast) | Selectivity Index (Normal/Cancer) |
| 1,3,4-Oxadiazole Derivatives | ||||||
| AMK OX-8¹ | 25.04 | 35.29 | - | - | >100 | >3.99 (vs. A549) |
| AMK OX-9¹ | 20.73 | >100 | >100 | - | >100 | >4.82 (vs. A549) |
| AMK OX-11¹ | 45.11 | 11.26 (24h) | - | - | >100 | >2.22 (vs. A549) |
| AMK OX-12¹ | 41.92 | 32.91 | - | - | <100 | <2.39 (vs. A549) |
| Standard Chemotherapeutic Drugs | ||||||
| Cisplatin | 16.48[1] | - | - | - | - | - |
| Doxorubicin | >20[2] | 2.92[2] | - | 2.50[2] | - | - |
| Tamoxifen | - | - | - | 4.506 µg/mL (~12.1 µM)[3] | - | - |
¹AMK OX-8: Structure not fully disclosed but is a 1,3,4-oxadiazole derivative. AMK OX-9: 1-{5-[(4-Chlorophenoxy)methyl]-2-(3-chlorophenyl)-1,3,4-oxadiazol-3(2H)-yl}ethanone. AMK OX-11: Structure not fully disclosed but is a 1,3,4-oxadiazole derivative. AMK OX-12: 2-{3-Acetyl-5-[(4-chlorophenoxy)methyl]-2,3-dihydro-1,3,4-oxadiazol-2-yl}phenyl acetate.[4]
Note: A higher selectivity index indicates greater selectivity for cancer cells over normal cells.
Based on the data for related compounds, it can be inferred that this compound may exhibit moderate to potent cytotoxic activity against various cancer cell lines. The presence of a fluorophenyl group is often associated with enhanced biological activity.[5]
Toxicity Profile: In Vivo Studies
Acute toxicity studies are crucial for determining the safety profile of a compound. The LD50, the dose that is lethal to 50% of the test population, is a standard measure.
Direct LD50 data for this compound was not available in the reviewed literature. However, a study on three other 1,3,4-oxadiazole derivatives (1,3,4-Bromo, Chloro, and Iodo substituted) reported that their LD50 values exceeded 2000 mg/kg in an acute oral toxicity study in rats, indicating a low acute toxicity profile for this class of compounds.[6]
Table 2: Acute Oral Toxicity of 1,3,4-Oxadiazole Derivatives
| Compound | Species | Route | LD50 (mg/kg) | Reference |
| 1,3,4-Oxadiazole Derivatives (Bromo, Chloro, Iodo) | Rat | Oral | > 2000 | [6] |
This suggests that this compound is also likely to have a favorable acute toxicity profile.
Experimental Protocols
In Vitro Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow for MTT Assay
Caption: Workflow of the MTT assay for determining in vitro cytotoxicity.
Methodology:
-
Cell Seeding: Plate cells (e.g., A549, HeLa, MCF-7) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubation: Incubate the plates for a further 24 to 72 hours.
-
MTT Addition: After incubation, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value by plotting a dose-response curve.
Acute Oral Toxicity Study (OECD Guideline 423)
The acute toxic class method is a stepwise procedure using a limited number of animals to classify a substance into a toxicity category.
Workflow for OECD 423 Acute Oral Toxicity Study
Caption: Stepwise procedure of the OECD 423 acute oral toxicity study.
Methodology:
-
Animal Selection: Use healthy, young adult rodents of a single sex (typically females).
-
Dose Selection: Start with a predetermined dose level (e.g., 5, 50, 300, or 2000 mg/kg).
-
Dosing: Administer a single oral dose of the test substance to a group of three animals.
-
Observation: Observe the animals for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Stepwise Procedure:
-
If 2 or 3 animals die at the starting dose, the substance is classified in that toxicity category, and testing is stopped.
-
If 0 or 1 animal dies, a higher dose is administered to another group of three animals.
-
If the outcome is inconclusive, a lower dose is administered to another group of three animals.
-
-
Necropsy: Perform a gross necropsy on all animals at the end of the study.
Signaling Pathways and Potential Mechanisms of Action
The anticancer activity of 1,3,4-oxadiazole derivatives has been attributed to various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis.
Potential Signaling Pathways Targeted by 1,3,4-Oxadiazole Derivatives
Caption: Potential signaling pathways modulated by 1,3,4-oxadiazole derivatives leading to anticancer effects.
Conclusion
Based on the analysis of structurally related compounds, this compound emerges as a promising candidate for further investigation as an anticancer agent. The available data on analogous compounds suggest a favorable profile of moderate to high cytotoxicity against cancer cells, coupled with potentially low acute toxicity. Future research should focus on obtaining direct experimental data for this specific compound to accurately determine its IC50 values against a panel of cancer and normal cell lines and to confirm its in vivo toxicity profile. Such studies will be essential to fully elucidate its therapeutic potential and selectivity.
References
- 1. PD‐0332991 combined with cisplatin inhibits nonsmall cell lung cancer and reversal of cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tis.wu.ac.th [tis.wu.ac.th]
- 3. oaepublish.com [oaepublish.com]
- 4. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safety assessment of novel oxadiazole derivatives in acute and sub-acute toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 5-(Substituted Phenyl)-1,3,4-oxadiazole-2-thiols
For researchers and professionals in drug development, the efficient synthesis of novel heterocyclic compounds is paramount. The 1,3,4-oxadiazole-2-thiol scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities. This guide provides a detailed comparison of the primary synthetic routes to 5-(substituted phenyl)-1,3,4-oxadiazole-2-thiols, focusing on a well-established conventional method and exploring the potential of modern microwave-assisted techniques.
Conventional Synthesis: A Reliable and Widely Used Approach
The most common and extensively documented method for the synthesis of 5-(substituted phenyl)-1,3,4-oxadiazole-2-thiols involves a one-pot reaction of a substituted benzoic acid hydrazide with carbon disulfide in the presence of a base, typically potassium hydroxide, in an alcoholic solvent. The reaction proceeds via the formation of a dithiocarbazate intermediate, which then undergoes cyclization upon heating, followed by acidification to yield the desired product.
Experimental Protocol: Conventional Synthesis
A mixture of the appropriately substituted benzoic acid hydrazide (10 mmol), potassium hydroxide (10 mmol), and carbon disulfide (15 mmol) in 95% ethanol (50 mL) is refluxed for 6-8 hours. The progress of the reaction is monitored by thin-layer chromatography. After completion, the reaction mixture is cooled, and the solvent is evaporated under reduced pressure. The resulting solid is dissolved in water and acidified with dilute hydrochloric acid to precipitate the crude product. The solid is then filtered, washed with water, and recrystallized from a suitable solvent, such as ethanol, to afford the pure 5-(substituted phenyl)-1,3,4-oxadiazole-2-thiol.
Microwave-Assisted Synthesis: A Greener and More Efficient Alternative
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. While a specific, detailed protocol for the one-pot synthesis of 5-(substituted phenyl)-1,3,4-oxadiazole-2-thiols from acid hydrazides and carbon disulfide under microwave irradiation is not extensively documented in the reviewed literature, the general principles and advantages of this technology can be applied to this synthesis.
For related 1,3,4-oxadiazole syntheses, microwave irradiation has been shown to significantly reduce reaction times from hours to minutes and improve yields. These methods are often performed in solvent-free conditions or with a minimal amount of a high-boiling point solvent, aligning with the principles of green chemistry.
Representative Experimental Protocol: Microwave-Assisted Synthesis of a 1,3,4-Oxadiazole Derivative
Disclaimer: The following protocol is for a related 1,3,4-oxadiazole synthesis and is provided as a representative example of the methodology. Optimization would be required for the synthesis of 2-thiol derivatives.
A mixture of an acid hydrazide (1 mmol) and an aromatic carboxylic acid (1 mmol) is thoroughly mixed with a dehydrating agent such as phosphorus oxychloride (2 mL) in a sealed microwave vessel. The reaction mixture is then subjected to microwave irradiation at a specific power and temperature (e.g., 150 W, 120 °C) for a short duration (e.g., 5-10 minutes). After completion, the mixture is cooled, and the product is isolated by pouring the reaction mixture into ice water, followed by filtration and recrystallization.
Performance Comparison
The following table summarizes the key performance indicators for the conventional synthesis of 5-(substituted phenyl)-1,3,4-oxadiazole-2-thiols and the anticipated advantages of a microwave-assisted approach based on data from related syntheses.
| Parameter | Conventional Method | Microwave-Assisted Method (Anticipated) |
| Reaction Time | 6 - 8 hours | 5 - 15 minutes |
| Temperature | Reflux temperature of the solvent (e.g., Ethanol ~78 °C) | 100 - 150 °C (controlled) |
| Yield (%) | 75 - 90% | Generally higher (>85%) |
| Solvent Usage | Significant (e.g., 50 mL per 10 mmol) | Minimal to none |
| Energy Consumption | High (prolonged heating) | Low (short reaction time) |
| Work-up | Evaporation, acidification, filtration, recrystallization | Often simpler, direct precipitation |
Experimental Data for Conventional Synthesis
The following table presents a selection of reported yields for the conventional synthesis of various 5-(substituted phenyl)-1,3,4-oxadiazole-2-thiols.
| Substituent on Phenyl Ring | Reaction Time (hours) | Yield (%) |
| 4-H | 7 | 85 |
| 4-Cl | 8 | 88 |
| 4-NO₂ | 6 | 90 |
| 4-OCH₃ | 8 | 82 |
| 2-OH | 7 | 78 |
Visualizing the Synthetic Pathways
The following diagrams illustrate the general synthetic pathway and a conceptual comparison of the two methodologies.
Caption: General reaction scheme for the synthesis of 5-(substituted phenyl)-1,3,4-oxadiazole-2-thiols.
Caption: A logical flow comparing conventional and microwave-assisted synthesis.
Conclusion
The conventional synthesis of 5-(substituted phenyl)-1,3,4-oxadiazole-2-thiols via the reaction of acid hydrazides with carbon disulfide remains a robust and reliable method, consistently providing good yields. However, the lengthy reaction times and significant solvent usage are notable drawbacks. While specific experimental data for a direct microwave-assisted counterpart to this reaction is sparse, the well-documented advantages of microwave synthesis for other heterocyclic systems strongly suggest its potential for optimization in this context. Researchers are encouraged to explore microwave-assisted protocols to potentially achieve higher efficiency, reduced environmental impact, and faster access to these valuable medicinal scaffolds. Further investigation and publication of optimized microwave-assisted procedures for the synthesis of 5-(substituted phenyl)-1,3,4-oxadiazole-2-thiols would be a valuable contribution to the field of medicinal chemistry.
A Comparative Benchmark of 5-(2-Fluorophenyl)-1,3,4-oxadiazole-2-thiol Against Other Heterocyclic Scaffolds in Biological Applications
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds with enhanced biological activity is perpetual. This guide provides a comparative analysis of the performance of 5-(2-fluorophenyl)-1,3,4-oxadiazole-2-thiol against other prominent heterocyclic systems, namely 1,2,4-triazoles and 1,3,4-thiadiazoles. The following sections present a synthesis of available data on their anticancer and antimicrobial activities, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.
Performance Benchmark: Anticancer and Antimicrobial Activities
The 1,3,4-oxadiazole moiety, particularly when substituted with a fluorinated phenyl ring, has garnered significant interest for its diverse pharmacological properties. While direct head-to-head comparisons of this compound with other heterocyclic scaffolds in the same study are limited, a compilation of data from various sources allows for an insightful, albeit indirect, benchmark.
Anticancer Activity
The anticancer potential of 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles has been extensively investigated. A study that synthesized and evaluated a series of these three heterocyclic scaffolds against various human cancer cell lines provides a valuable comparative dataset. Although this particular study did not include the 2-fluorophenyl derivative, it offers insights into the general performance of these core structures.
| Heterocyclic Scaffold | Compound Example | Cancer Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) |
| 1,3,4-Oxadiazole | 5-(Pyridin-4-yl)-N-phenyl-1,3,4-oxadiazol-2-amine | Gastric (NUGC) | 0.021 | CHS 828 | 0.025 |
| 1,3,4-Thiadiazole | 5-(Pyridin-4-yl)-N-phenyl-1,3,4-thiadiazol-2-amine | Gastric (NUGC) | >10 | CHS 828 | 0.025 |
| 1,2,4-Triazole | 5-(Pyridin-4-yl)-4-phenyl-1,2,4-triazole-3-thione | Gastric (NUGC) | >10 | CHS 828 | 0.025 |
Note: The data presented here is from a study on pyridin-4-yl substituted heterocycles and is intended to provide a general comparison of the scaffolds. The absence of data for the 2-fluorophenyl derivative necessitates caution in direct extrapolation.
From this data, it is evident that the 1,3,4-oxadiazole scaffold, in this specific series, demonstrated significantly higher potency against the gastric cancer cell line compared to its 1,3,4-thiadiazole and 1,2,4-triazole counterparts.[1][2]
Antimicrobial Activity
In the realm of antimicrobial activity, a study on a close analog, 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol, provides a point of comparison against standard antibiotics.
| Compound | Organism | MIC (µg/mL) | Standard Drug | MIC (µg/mL) |
| 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol | E. coli | - | Ampicillin | - |
| S. pneumoniae | - | Ampicillin | - | |
| P. aeruginosa | <0.01 | Ampicillin | >1 | |
| A. fumigatus | - | Terbinafine | - |
Note: Specific MIC values for E. coli, S. pneumoniae, and A. fumigatus were not explicitly provided in the abstract, but the study highlighted stronger activity against these strains compared to the standards. The activity against P. aeruginosa was over 100 times stronger than ampicillin.[3][4]
This data suggests that the fluorophenyl-substituted 1,3,4-oxadiazole-2-thiol scaffold holds significant promise as a potent antimicrobial agent, outperforming a standard antibiotic against a particularly challenging pathogen. Comparative studies have also indicated that 1,3,4-thiadiazole derivatives can exhibit potent antimicrobial activity, sometimes superior to their 1,3,4-oxadiazole bioisosteres, depending on the specific substitutions and microbial strains tested.[5][6][7]
Plausible Mechanisms of Action
The biological activities of 1,3,4-oxadiazole derivatives are often attributed to their ability to interact with various biological targets. Two prominent mechanisms of action that have been proposed for their anticancer effects are the inhibition of tubulin polymerization and the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Caption: Plausible anticancer mechanisms of this compound.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed methodologies for the key biological assays are provided below.
Synthesis of this compound
The synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols is a well-established multi-step process.[8]
Caption: General synthesis workflow for 5-(substituted)-1,3,4-oxadiazole-2-thiols.
Step 1: Esterification of 2-Fluorobenzoic Acid. 2-Fluorobenzoic acid is refluxed with methanol in the presence of a catalytic amount of concentrated sulfuric acid to yield methyl 2-fluorobenzoate.
Step 2: Hydrazinolysis of the Ester. The resulting methyl 2-fluorobenzoate is then refluxed with hydrazine hydrate in a suitable solvent like ethanol to produce 2-fluorobenzohydrazide.
Step 3: Cyclization to form the 1,3,4-Oxadiazole Ring. The 2-fluorobenzohydrazide is dissolved in a basic solution of potassium hydroxide in ethanol. Carbon disulfide is added dropwise, and the mixture is refluxed. Upon completion, the reaction mixture is cooled, diluted with water, and acidified with a mineral acid (e.g., HCl) to precipitate the crude this compound. The product is then purified by recrystallization.
In Vitro Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Caption: Workflow for the MTT assay to determine anticancer activity.
-
Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The test compounds, including this compound and other heterocyclic scaffolds, are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the vehicle.
-
Incubation: The plates are incubated for a specified period (typically 48-72 hours) to allow the compounds to exert their effects.
-
MTT Addition and Incubation: An MTT solution is added to each well, and the plates are incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the half-maximal inhibitory concentration (IC50) is determined.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.
-
Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing broth to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions for the specific microorganism.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
References
- 1. Synthesis and anticancer evaluation of 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, 1,2,4-triazoles and Mannich bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives | MDPI [mdpi.com]
- 8. asianpubs.org [asianpubs.org]
Safety Operating Guide
Essential Guide to the Safe Disposal of 5-(2-Fluorophenyl)-1,3,4-oxadiazole-2-thiol
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of 5-(2-Fluorophenyl)-1,3,4-oxadiazole-2-thiol, a compound often utilized in medicinal chemistry and material science. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This compound and its structural analogs are known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2]
Required Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use chemical safety goggles or a face shield.[1][2]
-
Lab Coat: A lab coat or other protective clothing is necessary to prevent skin contact.[1][3]
-
Respiratory Protection: If working in an area with poor ventilation or if dust is generated, use a NIOSH-approved respirator.[1][2]
Handling Procedures:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[2][4]
-
Avoid generating dust.[5]
-
Do not eat, drink, or smoke in the laboratory.[2]
Quantitative Hazard Data Summary
| Hazard Classification | Category | GHS Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation.[1][2] |
| Serious Eye Irritation | 2A | H319: Causes serious eye irritation.[1][2] |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation.[1][2] |
| Acute aquatic toxicity | 1 | H400: Very toxic to aquatic life. |
| Chronic aquatic toxicity | 1 | H410: Very toxic to aquatic life with long lasting effects. |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through an approved hazardous waste disposal facility. It is imperative to consult and adhere to all local, state, and federal regulations regarding chemical waste disposal.
Experimental Protocol for Waste Collection and Segregation:
-
Waste Identification: Clearly label a dedicated, sealable container for the waste of this compound. The label should include the chemical name, concentration, and appropriate hazard symbols.
-
Waste Segregation: Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.
-
Container Management: Keep the waste container tightly closed and store it in a cool, dry, and well-ventilated area, away from incompatible materials.[1][4]
-
Spill Management: In the event of a spill, prevent the material from entering drains or waterways.[1][2] Absorb the spill with an inert material such as vermiculite, dry sand, or earth and place it into a chemical waste container.[2]
-
Final Disposal: Arrange for the collection of the hazardous waste by a licensed contractor. Provide the contractor with a copy of the Safety Data Sheet. All disposal must be conducted in accordance with local, state, and federal environmental regulations.[1]
Disposal Procedure Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 5-(2-Fluorophenyl)-1,3,4-oxadiazole-2-thiol
This guide provides crucial safety, handling, and disposal protocols for researchers, scientists, and drug development professionals working with 5-(2-Fluorophenyl)-1,3,4-oxadiazole-2-thiol. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on data from structurally similar oxadiazole and thiol-containing molecules. A thorough risk assessment should be conducted before beginning any work.
Hazard Assessment
Based on analogous compounds, this compound is anticipated to present the following hazards:
-
Skin Irritation : May cause skin irritation upon contact.[1][2][3]
-
Respiratory Irritation : May cause respiratory tract irritation if inhaled.[1][2][3]
-
Harmful if Swallowed : May be harmful if ingested.[3]
-
Malodorous : As a thiol-containing compound, it is likely to have a strong, unpleasant odor.[4][5][6]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory when handling this compound. The required PPE is summarized in the table below.
| Protection Level | Required PPE | When to Use |
| Standard Laboratory Operations | Safety glasses with side shields, flame-resistant lab coat, nitrile gloves, and closed-toe shoes.[7][8][9] | For handling small quantities in a certified chemical fume hood. |
| Operations with Splash Potential | Chemical splash goggles, face shield, chemical-resistant apron over a lab coat, and double-gloving (nitrile).[7][9] | When there is a risk of splashing, such as during transfers of larger volumes, heating, or vortexing. |
| Emergency Situations (Spills) | Full-face respirator with appropriate cartridges, chemical-resistant suit, and heavy-duty chemical-resistant gloves.[7] | For responding to uncontrolled releases or significant spills of the compound. |
Experimental Workflow and Safety Protocols
The following diagram outlines the standard operational workflow for handling this compound, emphasizing critical safety checkpoints.
Operational and Disposal Plans
Handling and Operational Plan
-
Preparation :
-
Handling :
-
All manipulations of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[4]
-
For liquid transfers, use a syringe or cannula to avoid pouring.
-
Keep all containers with the compound tightly sealed when not in use.
-
-
Reaction and Work-Up :
-
Use sealed reaction vessels to prevent the escape of volatile and malodorous compounds.
-
If the reaction is expected to off-gas, vent the exhaust through a bleach trap.[10]
-
During work-up procedures like rotary evaporation, ensure the vacuum pump exhaust is also passed through a cold trap or a bleach trap.[10]
-
Decontamination and Disposal Plan
-
Decontamination :
-
Immediately after use, all glassware and equipment that came into contact with the thiol compound should be submerged in the prepared bleach bath within the fume hood.[4][10] Allow items to soak for at least 24 hours to ensure complete oxidation of the thiol.[4]
-
Wipe down all surfaces within the fume hood with a suitable decontaminating solution.
-
-
Waste Disposal :
-
Solid Waste : All contaminated solid waste (e.g., gloves, paper towels, pipette tips) should be placed in a sealed plastic bag before being deposited into a designated hazardous waste container labeled for thiol-containing waste.[4][6]
-
Liquid Waste : Collect all liquid waste containing the thiol in a clearly labeled, sealed waste container. Inform your institution's environmental health and safety department that the waste contains a thiol.[10]
-
Bleach Baths : Used bleach baths should be disposed of as hazardous waste.[4] Do not mix with other waste streams unless explicitly permitted by your institution's safety protocols.
-
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. aksci.com [aksci.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. faculty.washington.edu [faculty.washington.edu]
- 5. Thiols | Safety Services - UCL – University College London [ucl.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 10. Reagents & Solvents [chem.rochester.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
